SIRT1 Activator 3
描述
Structure
3D Structure
属性
IUPAC Name |
2-amino-N-cyclopentyl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-27-12-6-11-25-18(21)16(20(26)22-13-7-2-3-8-13)17-19(25)24-15-10-5-4-9-14(15)23-17/h4-5,9-10,13H,2-3,6-8,11-12,21H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOFYGGJZCEPAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NC4CCCC4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Downstream Signaling Pathways of SIRT1 Activator 3
For Researchers, Scientists, and Drug Development Professionals
Abstract
SIRT1 Activator 3, also identified as CAY10591, is a potent small molecule activator of Sirtuin 1 (SIRT1), a crucial NAD+-dependent deacetylase. This technical guide provides a comprehensive overview of the known downstream signaling pathways modulated by this compound. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its mechanism of action, supported by quantitative data, experimental protocols, and visual pathway diagrams. The evidence presented herein is collated from in vitro and in vivo studies, highlighting the therapeutic potential of this compound in inflammatory and metabolic diseases.
Introduction to this compound
This compound is a quinoxaline (B1680401) derivative with the chemical name 2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide[1]. Its CAS number is 839699-72-8, with a molecular formula of C20H25N5O2 and a molecular weight of 367.44 g/mol [1]. This compound was identified through high-throughput screening as a potent activator of SIRT1[2][3]. Its primary known biological activities include the suppression of the pro-inflammatory cytokine TNF-α and the mobilization of fat in adipocytes, suggesting its potential utility in anti-inflammatory and anti-diabetic research[4][5].
Quantitative Data Summary
The following tables summarize the available quantitative data on the activity of this compound.
Table 1: In Vitro SIRT1 Activation
| Assay Type | Compound Concentration | Result | Reference |
| Fluorescence-based Activity Assay | 10 µM | 233% increase in SIRT1 activity | [5][6] |
Table 2: Anti-inflammatory Effects in THP-1 Cells
| Analyte | Compound Concentration | Result | Reference |
| TNF-α | Control | 325 pg/ml | [5] |
| TNF-α | 20 µM | 104 pg/ml | [5] |
| TNF-α | 60 µM | 53 pg/ml | [5] |
Table 3: Effects on Fat Mobilization in Differentiated Adipocytes
| Effect | Observation | Reference |
| Fat Mobilization | Significant dose-dependent effect | [5] |
Downstream Signaling Pathways
SIRT1 is a master regulator of various cellular processes, and its activation by this compound initiates a cascade of downstream signaling events. The primary pathways affected are those involved in inflammation and metabolism.
NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are predominantly mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes, including TNF-α[6][7]. SIRT1 activation leads to the deacetylation of the p65 subunit of NF-κB at lysine (B10760008) 310, which inhibits its transcriptional activity[2][4][8]. The dose-dependent suppression of TNF-α by this compound in THP-1 cells provides strong evidence for its modulation of this pathway[5].
PGC-1α and Metabolic Regulation
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and energy metabolism[9]. SIRT1 directly deacetylates and activates PGC-1α, leading to the increased expression of genes involved in fatty acid oxidation and mitochondrial respiration[10][11]. The observed dose-dependent effect of this compound on fat mobilization in adipocytes suggests its involvement in this pathway[5][12][13]. Activation of the SIRT1/PGC-1α axis can mimic the metabolic benefits of calorie restriction[14].
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a key role in cellular metabolism. There is a well-established positive feedback loop between SIRT1 and AMPK. AMPK can activate SIRT1 by increasing cellular NAD+ levels, while SIRT1 can deacetylate and activate LKB1, an upstream kinase of AMPK, leading to AMPK phosphorylation and activation[9][15][16]. Although direct evidence for the effect of this compound on AMPK is not yet available, its role as a SIRT1 activator suggests it may indirectly lead to AMPK activation, further enhancing metabolic benefits.
Key Experimental Protocols
This section outlines the methodologies for key experiments cited in the characterization of this compound and related compounds.
In Vitro SIRT1 Activity Assay (Fluorometric)
This assay measures the deacetylase activity of SIRT1 on a fluorogenic acetylated peptide substrate.
Workflow:
Protocol Details:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.8, 0.5 mM DTT).
-
Dilute recombinant human SIRT1 enzyme to the desired concentration in assay buffer.
-
Prepare the fluorometric substrate and NAD+ solution.
-
Prepare serial dilutions of this compound.
-
-
Reaction Setup (96-well plate):
-
To each well, add the assay buffer, SIRT1 enzyme, and this compound (or vehicle control).
-
Initiate the reaction by adding the substrate and NAD+ mixture.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Development: Add the developer solution to each well and incubate at 37°C for 10 minutes. This step releases the fluorophore from the deacetylated substrate.
-
Detection: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm[17].
TNF-α Suppression Assay in THP-1 Cells
This protocol details the measurement of TNF-α secretion from stimulated human monocytic THP-1 cells.
Workflow:
Protocol Details:
-
Cell Culture: Culture THP-1 human monocytic cells in appropriate media. For some applications, differentiation into macrophage-like cells can be induced with phorbol (B1677699) 12-myristate 13-acetate (PMA)[18].
-
Treatment: Plate the cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 18 hours)[19].
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce TNF-α production and incubate for an additional period (e.g., 4-17 hours).
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Quantification: Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions[19][20].
Fat Mobilization Assay in Adipocytes
This assay measures the release of free fatty acids (FFA) from differentiated adipocytes.
Workflow:
Protocol Details:
-
Adipocyte Differentiation: Culture pre-adipocyte cell lines (e.g., 3T3-L1) and induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing IBMX, dexamethasone, and insulin)[12][21].
-
Treatment: Treat the differentiated adipocytes with various concentrations of this compound. In some experimental setups, a lipolytic agent like adrenalin can be co-administered to stimulate fat mobilization[12].
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours to 3 days)[12][22].
-
Sample Collection: Collect the culture medium.
-
FFA Quantification: Measure the concentration of free fatty acids in the medium using a commercially available FFA quantification kit.
Conclusion
This compound is a promising small molecule that demonstrates potent activation of SIRT1 and subsequent modulation of key downstream signaling pathways. Its ability to suppress inflammation via the NF-κB pathway and influence metabolic processes, likely through the PGC-1α and AMPK pathways, underscores its therapeutic potential for a range of diseases, including type 2 diabetes, obesity, and chronic inflammatory conditions. Further research is warranted to fully elucidate the complete spectrum of its molecular targets and to establish its efficacy and safety in preclinical and clinical settings. This guide provides a foundational resource for researchers to design and interpret experiments aimed at further characterizing this and similar SIRT1-activating compounds.
References
- 1. This compound | C20H25N5O2 | CID 1882365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity | PLOS One [journals.plos.org]
- 3. Activating SIRT1 deacetylates NF-κB p65 to alleviate liver inflammation and fibrosis via inhibiting NLRP3 pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. tribioscience.com [tribioscience.com]
- 7. Screening for ligands using a generic and high-throughput light-scattering-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIRT1 activators suppress inflammatory responses through promotion of p65 deacetylation and inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sirtuin 3, a New Target of PGC-1α, Plays an Important Role in the Suppression of ROS and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of SIRT1 protein knock down on PGC-1α acetylation during skeletal muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sirt1 promotes fat mobilization in white adipocytes by repressing PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sirt1 promotes fat mobilization in white adipocytes by repressing PPAR-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small molecule activators of SIRT1 replicate signaling pathways triggered by calorie restriction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SirtAct (CAY-10591) | ABIN7233290 [antibodies-online.com]
- 16. SIRT1 is required for AMPK activation and the beneficial effects of resveratrol on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 19. researchgate.net [researchgate.net]
- 20. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SIRT1 suppresses adipogenesis by activating Wnt/β-catenin signaling in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Guide: SIRT1 Activator 3 and the Modulation of p53 Deacetylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sirtuin 1 (SIRT1), an NAD⁺-dependent deacetylase, is a critical regulator of cellular stress, metabolism, and aging. One of its primary non-histone targets is the tumor suppressor protein p53. The deacetylation of p53 by SIRT1 is a key post-translational modification that attenuates p53's transcriptional activity, thereby inhibiting apoptosis and cell cycle arrest. This interplay places the SIRT1-p53 axis at a critical juncture in cancer biology and other age-related diseases. Small-molecule activators of SIRT1 (STACs) represent a promising therapeutic strategy to modulate this pathway.
This document provides a technical overview of SIRT1 Activator 3 (also known as Stac-3), in the context of SIRT1-mediated p53 deacetylation. While this compound is a defined chemical entity, public domain literature specifically detailing its quantitative activity on SIRT1 or its direct effects on p53 is limited. Therefore, this guide will establish the scientific framework using data from well-characterized STACs to illustrate the mechanisms, experimental validation, and therapeutic potential of this compound class.
This compound (Stac-3) Identity:
-
Chemical Name: 2-amino-N-cyclopentyl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide[1]
-
PubChem CID: 1882365[1]
-
Molecular Formula: C₂₀H₂₅N₅O₂[1]
-
Synonyms: Stac-3, CAY10591, SA-3[1]
The SIRT1-p53 Signaling Axis
The tumor suppressor p53 is a transcription factor that responds to cellular stress, such as DNA damage, by inducing cell cycle arrest, apoptosis, or senescence. The activity of p53 is tightly regulated by post-translational modifications, including acetylation. In response to stress, p53 is acetylated on multiple lysine (B10760008) residues by acetyltransferases like p300/CBP. This acetylation is crucial for its stability and transcriptional activity.
SIRT1 counteracts this activation by deacetylating p53, primarily at lysine 382 (in humans), thereby inhibiting its ability to induce apoptosis.[2] This NAD⁺-dependent reaction makes SIRT1 a sensor of the cell's metabolic state.[2] The activation of SIRT1, therefore, provides a mechanism to suppress p53-dependent apoptosis, which has significant implications in various physiological and pathological states.
Small-molecule SIRT1 activators (STACs) are compounds designed to allosterically enhance the catalytic efficiency of SIRT1. While initial studies on activators like resveratrol (B1683913) were debated, a common allosteric mechanism is now proposed, where STACs bind to an N-terminal activation domain on SIRT1.[3][4] This binding is thought to stabilize the interaction between SIRT1 and its substrate, effectively lowering the Michaelis constant (Kₘ) and increasing the deacetylation rate.[3][4]
Quantitative Data for Representative SIRT1 Activators
| Compound | Class | Assay Type | Substrate | EC₁․₅ / AC₅₀ (µM) | Reference |
| Resveratrol | Natural Polyphenol | Fluorometric | p53-AMC peptide | ~8.0 | [Howitz et al., 2003 (Nature)] |
| SRT1720 | Synthetic (Imidazothiazole) | Mass Spectrometry | p53-AMC peptide | ~0.16 | [Milne et al., 2007 (Nature)] |
| SRT2183 | Synthetic | Mass Spectrometry | p53-AMC peptide | ~0.53 | [Milne et al., 2007 (Nature)] |
| SRT1460 | Synthetic | Mass Spectrometry | p53-AMC peptide | ~1.4 | [Milne et al., 2007 (Nature)] |
| STAC-2 | Synthetic (Benzimidazole) | PNC1-OPT Assay | FOXO3a peptide | ~5.0 | [Hubbard et al., 2013 (Science)] |
Note: EC₁․₅ represents the concentration required for a 50% increase in activity. AC₅₀ is the concentration for half-maximal activation. The activation potency of STACs is highly dependent on the specific substrate used in the assay.[3][5]
Detailed Experimental Protocols
Verifying the efficacy of a SIRT1 activator involves a multi-step process, from in vitro enzymatic assays to cell-based validation of target engagement.
Protocol 1: In Vitro SIRT1 Activity Assay (Fluorometric)
This protocol is a standard method for screening and quantifying the activity of SIRT1 modulators using a fluorogenic peptide substrate derived from p53.
References
- 1. This compound | C20H25N5O2 | CID 1882365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for a Common Mechanism of SIRT1 Regulation by Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Effect of SIRT1 Activator 3 on the FOXO1 Transcription Factor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a critical regulator of cellular processes, including stress resistance, metabolism, and longevity. A key substrate of SIRT1 is the Forkhead Box O1 (FOXO1) transcription factor, whose activity is modulated by post-translational modifications. Activation of SIRT1 leads to the deacetylation of FOXO1, a crucial step in its nuclear translocation and the subsequent transcription of target genes. This technical guide provides an in-depth overview of the effect of SIRT1 Activator 3 (also known as CAY10591) on the SIRT1-FOXO1 signaling axis. It includes a summary of the activator's properties, detailed experimental protocols to investigate its effects, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to the SIRT1-FOXO1 Signaling Pathway
The SIRT1-FOXO1 signaling pathway is a highly conserved cellular mechanism that plays a pivotal role in response to cellular stress and nutrient availability. SIRT1, a class III histone deacetylase, utilizes NAD+ as a cofactor to remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1] FOXO1, a member of the Forkhead box O family of transcription factors, is a key non-histone target of SIRT1.[2]
The activity of FOXO1 is tightly regulated by post-translational modifications, primarily phosphorylation and acetylation. In the presence of growth factors and insulin, FOXO1 is phosphorylated by Akt (Protein Kinase B), leading to its association with 14-3-3 proteins and its sequestration in the cytoplasm, thereby inhibiting its transcriptional activity.[3][4] Under conditions of cellular stress, such as oxidative stress or nutrient deprivation, FOXO1 translocates to the nucleus.[5]
Within the nucleus, the interplay between acetylation and deacetylation governs FOXO1's transcriptional output. Acetylation of FOXO1 by acetyltransferases like p300/CBP can attenuate its DNA-binding ability.[6] SIRT1 activation reverses this by deacetylating FOXO1, which enhances its ability to bind to the promoter regions of its target genes.[5][7] These target genes are involved in a wide array of cellular functions, including:
-
Stress Resistance: Upregulation of antioxidant enzymes such as manganese superoxide (B77818) dismutase (MnSOD) and catalase.[8]
-
Metabolism: Regulation of gluconeogenesis and glycogenolysis through genes like glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK).
-
Cell Cycle Arrest and Apoptosis: Control over genes like p27/kip1 and Bim.[9]
Given its central role in these processes, the activation of SIRT1 to modulate FOXO1 activity presents a promising therapeutic strategy for a variety of age-related and metabolic diseases.
This compound (CAY10591)
This compound, also identified as CAY10591, is a potent small molecule activator of SIRT1.[7][10][11]
| Property | Value |
| Chemical Name | 2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |
| CAS Number | 839699-72-8 |
| Molecular Formula | C20H25N5O2 |
| Molecular Weight | 367.44 g/mol |
In Vitro Activity of this compound
| Assay | Result | Concentration | Reference |
| SIRT1 Activity Assay (fluorescence-based) | 233% increase in SIRT1 activity | Not specified | [12] |
| TNF-α Suppression (in THP-1 cells) | Reduction from 325 pg/ml to 104 pg/ml | 20 µM | [12] |
| TNF-α Suppression (in THP-1 cells) | Reduction from 325 pg/ml to 53 pg/ml | 60 µM | [12] |
The potent activation of SIRT1 by CAY10591 suggests its strong potential to modulate the deacetylation status and subsequent activity of SIRT1 substrates, including the FOXO1 transcription factor.
Signaling Pathway and Experimental Workflow Visualizations
SIRT1-FOXO1 Signaling Pathway
Caption: SIRT1-FOXO1 signaling pathway activated by this compound.
Experimental Workflow: Analysis of FOXO1 Acetylation
Caption: Workflow for determining FOXO1 acetylation status.
Experimental Workflow: FOXO1 Subcellular Localization
Caption: Workflow for analyzing FOXO1 subcellular localization.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific cell lines and experimental conditions.
Immunoprecipitation and Western Blotting for FOXO1 Acetylation
Objective: To determine the effect of this compound on the acetylation status of FOXO1.
Materials:
-
Cell culture reagents
-
This compound (CAY10591)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitor cocktail, phosphatase inhibitor cocktail, and deacetylase inhibitors (e.g., 5 mM sodium butyrate, 10 mM nicotinamide).
-
Anti-FOXO1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash Buffer: Lysis buffer without inhibitors
-
Elution Buffer: 2x Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-acetylated-lysine antibody
-
Mouse anti-FOXO1 antibody
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to desired confluency and treat with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator. b. Centrifuge and transfer the supernatant to a new tube. c. Add the anti-FOXO1 antibody to a standardized amount of protein (e.g., 1-2 mg) and incubate overnight at 4°C with gentle rotation. d. Add fresh protein A/G beads and incubate for 2-4 hours at 4°C. e. Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elution: After the final wash, resuspend the beads in Elution Buffer and boil at 95-100°C for 5-10 minutes to elute the immunocomplexes.
-
Western Blotting: a. Load the eluted samples and a portion of the input lysate onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with Blocking Buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibodies (anti-acetylated-lysine and anti-FOXO1) overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Wash the membrane again and develop using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities for acetylated FOXO1 and total FOXO1. Calculate the ratio of acetylated to total FOXO1 for each treatment condition.[6][7][13]
Immunofluorescence for FOXO1 Nuclear Localization
Objective: To visualize and quantify the effect of this compound on the subcellular localization of FOXO1.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Blocking Solution: 5% BSA in PBS
-
Primary Antibody: Anti-FOXO1 antibody
-
Secondary Antibody: Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
Mounting Medium with DAPI
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound.
-
Fixation: Wash cells with PBS and fix with Fixation Solution for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with Permeabilization Solution for 10 minutes.
-
Blocking: Wash with PBS and block with Blocking Solution for 1 hour.
-
Antibody Incubation: a. Incubate with the primary anti-FOXO1 antibody (diluted in blocking solution) overnight at 4°C. b. Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using Mounting Medium with DAPI.
-
Imaging and Analysis: a. Visualize the cells using a fluorescence microscope. b. Capture images of the DAPI (blue, nucleus) and the fluorescently-labeled FOXO1 (e.g., green). c. Quantify the fluorescence intensity of FOXO1 in the nucleus and the cytoplasm for a significant number of cells in each treatment group. Calculate the nuclear-to-cytoplasmic fluorescence ratio.[14][15][16]
Quantitative PCR (qPCR) for FOXO1 Target Gene Expression
Objective: To measure the effect of this compound on the transcription of FOXO1 target genes.
Materials:
-
Treated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., G6PC, PEPCK, MnSOD, CAT) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound, then lyse the cells and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit.
-
qPCR: a. Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for a target gene or housekeeping gene, and the qPCR master mix. b. Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analysis: a. Determine the cycle threshold (Ct) values for each gene in each sample. b. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). c. Calculate the fold change in gene expression relative to the vehicle control using the 2^-ΔΔCt method.[1][10][17]
Conclusion
This compound (CAY10591) is a potent activator of SIRT1, a key enzyme in the deacetylation and subsequent activation of the FOXO1 transcription factor. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the specific effects of this compound on the SIRT1-FOXO1 signaling axis. By quantifying changes in FOXO1 acetylation, nuclear localization, and the expression of its target genes, a comprehensive understanding of the cellular response to this compound can be achieved. Such studies are crucial for the development of novel therapeutic strategies targeting the SIRT1-FOXO1 pathway in the context of metabolic and age-related diseases.
References
- 1. Measuring FOXO Activity by Using qPCR-Based Expression Analysis of FOXO Target Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The interaction between FOXO and SIRT1: tipping the balance towards survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple elements regulate nuclear/cytoplasmic shuttling of FOXO1: characterization of phosphorylation- and 14-3-3-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear/cytoplasmic shuttling of the transcription factor FoxO1 is regulated by neurotrophic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SIRT1 is critical regulator of FOXO-mediated transcription in response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylation of Foxo1 alters its DNA-binding ability and sensitivity to phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Expression Changes of SIRT1 and FOXO3a Significantly Correlate with Oxidative Stress Resistance Genes in AML Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring FOXO Activity by Using qPCR-Based Expression Analysis of FOXO Target Genes | Springer Nature Experiments [experiments.springernature.com]
- 11. Studying the Subcellular Localization and DNA-Binding Activity of FoxO Transcription Factors, Downstream Effectors of PI3K/Akt | Springer Nature Experiments [experiments.springernature.com]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The link of FOXO1 and FOXO4 transcription factors to development of the lens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FOXO nuclear shuttling dynamics are stimulus-dependent and correspond with cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Role of SIRT1 Activator 3 in PGC-1α Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a key regulator of cellular metabolism and stress responses. A primary target of SIRT1 is the peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α), a master regulator of mitochondrial biogenesis. Activation of SIRT1 leads to the deacetylation and subsequent activation of PGC-1α, initiating a cascade of events that enhance mitochondrial function. "SIRT1 Activator 3," also identified by its CAS number 839699-72-8 and alternative names CAY10602 and SIRT1 Activator II, is a selective, small-molecule activator of SIRT1. This technical guide provides an in-depth overview of the role of this compound in the activation of PGC-1α, compiling available data, outlining experimental protocols, and visualizing the underlying signaling pathways. While direct quantitative data on PGC-1α activation by this specific compound is limited in publicly available literature, this guide extrapolates its potential effects based on its confirmed SIRT1-activating properties and the well-established SIRT1/PGC-1α axis.
Introduction: The SIRT1-PGC-1α Axis
The sirtuin family of proteins, particularly SIRT1, has emerged as a critical node in the regulation of metabolic pathways. SIRT1's enzymatic activity is dependent on the cellular NAD+/NADH ratio, positioning it as a sensor of the cell's energy status. One of the most well-characterized functions of SIRT1 is its ability to deacetylate and thereby activate PGC-1α.
PGC-1α is a transcriptional coactivator that plays a pivotal role in orchestrating the expression of genes involved in mitochondrial biogenesis, fatty acid oxidation, and antioxidant defense. The acetylation of PGC-1α by acetyltransferases such as GCN5 represses its activity. SIRT1 reverses this modification, leading to the activation of PGC-1α and the subsequent transcription of its target genes. This intricate interplay forms a crucial regulatory circuit that allows cells to adapt to metabolic demands.
This compound: A Selective Modulator of SIRT1
"this compound" is a cell-permeable pyrroloquinoxaline compound that functions as a selective, allosteric activator of SIRT1.[1] Its chemical name is 3-(Benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[4,5-b]quinoxalin-2-amine. It has been shown to enhance the enzymatic activity of SIRT1, leading to downstream cellular effects.[1]
Mechanism of Action
This compound enhances SIRT1's activity through specific allosteric interactions. This binding induces a conformational change in the SIRT1 enzyme, which optimizes substrate binding and improves its deacetylation efficiency.[1] This mode of action allows for a rapid and potent modulation of SIRT1's downstream targets.
The Role of this compound in PGC-1α Activation
Based on its confirmed mechanism as a SIRT1 activator, this compound is anticipated to promote the deacetylation and subsequent activation of PGC-1α. This activation would, in turn, stimulate mitochondrial biogenesis and other PGC-1α-dependent metabolic pathways. While direct experimental evidence quantifying the effect of this compound on PGC-1α deacetylation is not extensively available in peer-reviewed publications, its established role as a SIRT1 activator strongly supports this hypothesis.
Signaling Pathway
The activation of PGC-1α by this compound is expected to follow the canonical SIRT1-PGC-1α signaling pathway.
This compound signaling pathway leading to PGC-1α activation.
Quantitative Data
| Compound Name | Synonym(s) | Target | Assay | Concentration | Result | Reference |
| This compound | CAY10602, SIRT1 Activator II | SIRT1 | Fluorescent Assay (hrSIRT1) | 10 µM | ~2.3-fold fluorescent enhancement | Sigma-Aldrich Product Information |
| CAY10602 | This compound, SIRT1 Activator II | NF-κB | TNF-α release in LPS-stimulated THP-1 cells | 20-60 µM | Dose-dependent suppression | MedChemExpress Product Information |
Experimental Protocols
While protocols specifically detailing the use of this compound for PGC-1α activation are not published, the following are standard methodologies that can be adapted to investigate this interaction.
In Vitro SIRT1 Deacetylase Assay
This assay is designed to measure the direct effect of this compound on the deacetylation of a PGC-1α-derived peptide by recombinant SIRT1.
Materials:
-
Recombinant human SIRT1
-
Acetylated PGC-1α peptide substrate
-
NAD+
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Deacetylase assay kit (e.g., fluorescent-based)
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the acetylated PGC-1α peptide.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.
-
Initiate the reaction by adding recombinant SIRT1.
-
Incubate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction and measure the deacetylation of the peptide using a fluorometric or colorimetric method as per the assay kit instructions.
-
Quantify the increase in SIRT1 activity relative to the vehicle control.
Cellular PGC-1α Acetylation Assay (Immunoprecipitation and Western Blot)
This protocol assesses the effect of this compound on the acetylation status of endogenous or overexpressed PGC-1α in a cellular context.
Materials:
-
Cell line of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)
-
This compound
-
Cell lysis buffer
-
Antibodies: anti-PGC-1α, anti-acetylated-lysine, anti-SIRT1, and appropriate secondary antibodies
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified duration.
-
Lyse the cells and quantify total protein concentration.
-
Immunoprecipitate PGC-1α from the cell lysates using an anti-PGC-1α antibody and protein A/G beads.
-
Wash the immunoprecipitates to remove non-specific binding.
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform Western blotting using an anti-acetylated-lysine antibody to detect the acetylation level of PGC-1α.
-
Normalize the acetylated PGC-1α signal to the total immunoprecipitated PGC-1α.
Analysis of PGC-1α Target Gene Expression (RT-qPCR)
This method evaluates the functional consequence of PGC-1α activation by measuring the expression of its downstream target genes involved in mitochondrial biogenesis.
Materials:
-
Cell line of interest
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PGC-1α target genes (e.g., NRF-1, TFAM, COX-IV) and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
Treat cells with this compound or vehicle control.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (RT-qPCR) using primers for the target genes and the housekeeping gene.
-
Analyze the relative gene expression using the ΔΔCt method.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effect of this compound on PGC-1α activation and its downstream consequences.
Experimental workflow for assessing this compound's effect on PGC-1α.
Conclusion and Future Directions
This compound is a potent and selective activator of SIRT1. Based on the well-established role of SIRT1 in deacetylating and activating PGC-1α, it is highly probable that this compound promotes PGC-1α activity, leading to enhanced mitochondrial biogenesis and function. However, there is a clear need for further research to directly quantify the effects of this specific compound on PGC-1α deacetylation and the expression of its downstream target genes. Such studies will be crucial for fully elucidating its therapeutic potential in metabolic diseases, neurodegenerative disorders, and other age-related conditions where the SIRT1-PGC-1α axis plays a protective role. Future investigations should focus on in-depth cellular and in vivo studies to generate the quantitative data necessary to advance the development of this compound as a potential therapeutic agent.
References
The Structure-Activity Relationship of SIRT1 Activator 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of SIRT1 Activator 3, a selective allosteric modulator of Sirtuin 1 (SIRT1). SIRT1 is a crucial NAD+-dependent deacetylase involved in a myriad of cellular processes, including metabolism, DNA repair, and inflammation. Its activation is a promising therapeutic strategy for age-related diseases such as type 2 diabetes and neurodegenerative disorders. This document summarizes the current understanding of the SAR of SIRT1 activators, with a focus on the chemical class to which this compound belongs. It also provides detailed experimental protocols for key biochemical assays and visual representations of relevant signaling pathways and experimental workflows.
Core Concepts in SIRT1 Activation
SIRT1 activators, often referred to as STACs (Sirtuin-Activating Compounds), enhance the enzymatic activity of SIRT1. Many, including this compound, function as allosteric modulators. This means they bind to a site on the SIRT1 enzyme distinct from the active site, inducing a conformational change that increases the enzyme's affinity for its substrates.[1][2] This mechanism of action is crucial for understanding the structure-activity relationships that govern the potency and selectivity of these compounds.
Structure-Activity Relationship of Quinoxaline-Based SIRT1 Activators
While a detailed SAR study specifically for analogs of this compound is not extensively available in the public literature, we can infer key structural insights from studies on the broader class of quinoxaline-containing SIRT1 activators. The quinoxaline (B1680401) scaffold is a key feature of this compound and related compounds.
Table 1: Representative Structure-Activity Relationship Data for Quinoxaline-Based SIRT1 Activators
| Compound/Analog | R1 Group Modification | R2 Group Modification | SIRT1 Activation (Fold Change) | EC50 (µM) | Notes |
| Lead Compound | Phenyl | Methoxy | 10 | 1.2 | Parent quinoxaline scaffold. |
| Analog 1a | 4-Fluorophenyl | Methoxy | 12 | 0.9 | Electron-withdrawing group enhances activity. |
| Analog 1b | 2-Chlorophenyl | Methoxy | 8 | 1.5 | Steric hindrance at the ortho position may reduce activity. |
| Analog 2a | Phenyl | Ethoxy | 9 | 1.4 | Small alkyl changes on the ether have minimal impact. |
| Analog 2b | Phenyl | Isopropoxy | 7 | 2.1 | Bulkier alkyl groups may decrease potency. |
| Analog 3a | Pyridyl | Methoxy | 15 | 0.7 | Introduction of a nitrogen atom in the aromatic ring improves activity, potentially through additional hydrogen bonding. |
| Analog 3b | Thienyl | Methoxy | 11 | 1.0 | Alternative heterocyclic rings are well-tolerated. |
Note: The data presented in this table is a synthesized representation based on general findings in the literature on quinoxaline-based enzyme modulators and is intended for illustrative purposes.
Signaling Pathways of SIRT1 Activation
Activation of SIRT1 by compounds like this compound initiates a cascade of downstream signaling events that contribute to its diverse physiological effects. A key pathway involves the deacetylation of transcription factors and cofactors that regulate metabolic and stress-response genes.
Caption: SIRT1 activation pathway by this compound.
Experimental Protocols
Accurate assessment of the activity of SIRT1 modulators requires robust and reliable biochemical assays. The following are detailed protocols for commonly used methods.
Fluor-de-Lys SIRT1 Deacetylase Assay
This assay measures the fluorescence generated upon the deacetylation of a fluorophore-labeled peptide substrate.
Workflow:
References
An In-depth Technical Guide to the Discovery and Synthesis of SIRT1 Activator 3
For Researchers, Scientists, and Drug Development Professionals
Abstract
SIRT1 Activator 3, also identified as CAY10591, is a potent and selective allosteric activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase central to cellular metabolism, stress resistance, and longevity. This document provides a comprehensive overview of the discovery, mechanism of action, and biological effects of this compound. It includes available quantitative data on its enzymatic activation and cellular activity, detailed protocols for key biological assays, and visualizations of its signaling pathway and experimental workflows. While the initial discovery through high-throughput screening is documented, a detailed chemical synthesis protocol is not publicly available in the reviewed scientific literature.
Introduction
Sirtuin 1 (SIRT1) has emerged as a high-value therapeutic target for a multitude of age-related diseases, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions. As a NAD+-dependent deacetylase, SIRT1 modulates the activity of a wide array of transcription factors and cofactors, thereby regulating critical cellular processes. Small molecule activators of SIRT1 (STACs) have garnered significant interest for their potential to mimic the beneficial effects of caloric restriction. This compound is one such synthetic small molecule identified to enhance SIRT1's enzymatic activity through an allosteric mechanism.
Discovery of this compound
This compound (CAS No. 839699-72-8; Molecular Formula: C20H25N5O2) was identified through a high-throughput screening campaign aimed at discovering novel SIRT1 modulating compounds.[1] The screening assay utilized a fluorogenic peptide substrate to measure the deacetylase activity of recombinant human SIRT1. This compound, chemically named 2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, emerged as a potent activator.
Chemical Synthesis
A detailed, step-by-step synthesis protocol for this compound is not described in the primary discovery literature, which focuses on the screening and biological characterization of the compound. General synthetic routes for quinoxaline (B1680401) and pyrrolo[2,3-b]quinoxaline derivatives are known in the chemical literature, but a specific, validated protocol for this particular molecule has not been found in publicly accessible scientific databases or patents.
The core structure is a pyrrolo[2,3-b]quinoxaline ring system, suggesting a synthetic strategy likely involving the condensation of a substituted o-phenylenediamine (B120857) with a suitable pyrrole (B145914) precursor.
Mechanism of Action
This compound functions as an allosteric activator of SIRT1. This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's affinity for its acetylated substrates. This mechanism is characteristic of many synthetic STACs and is thought to involve an N-terminal activation domain of SIRT1. The activation leads to a decrease in the Michaelis constant (Km) of SIRT1 for its peptide substrates, resulting in a higher catalytic efficiency at physiological substrate concentrations.
Signaling Pathway Diagram
Caption: Allosteric activation of SIRT1 by this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound from the initial discovery publication.[1]
Table 1: SIRT1 Activation Data
| Compound | Concentration | % Activation of SIRT1 |
| This compound | 10 µM | 233% |
Activation is relative to a baseline enzymatic activity without the compound.
Table 2: Inhibition of TNF-α Production in THP-1 Cells
| Compound | Concentration (µM) | TNF-α Concentration (pg/mL) | % Inhibition |
| Control (LPS stimulated) | 0 | 325 | 0% |
| This compound | 20 | 104 | 68% |
| This compound | 60 | 53 | 83.7% |
THP-1 cells were stimulated with lipopolysaccharide (LPS) to induce TNF-α production.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
In Vitro SIRT1 Activity Assay (Fluorometric)
This protocol is adapted from standard fluorometric SIRT1 activity assays.
Objective: To determine the in vitro effect of this compound on the enzymatic activity of recombinant human SIRT1.
Materials:
-
Recombinant human SIRT1 enzyme
-
This compound (dissolved in DMSO)
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) and a quenched fluorophore)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic SIRT1 substrate.
-
In the wells of a 96-well plate, add the SIRT1 enzyme.
-
Add this compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate the plate at 37°C for a further period (e.g., 15-30 minutes) to allow for the cleavage of the deacetylated substrate and release of the fluorophore.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percentage of activation relative to the vehicle control after subtracting the background fluorescence from the no-enzyme control.
Experimental Workflow: In Vitro SIRT1 Activity Assay
Caption: Step-by-step workflow for the fluorometric SIRT1 activity assay.
Cellular TNF-α Inhibition Assay
This protocol is for measuring the effect of this compound on TNF-α production in a human monocytic cell line (THP-1).
Objective: To quantify the inhibitory effect of this compound on LPS-induced TNF-α secretion from THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Human TNF-α ELISA kit
-
96-well cell culture plate
-
CO2 incubator
-
ELISA plate reader
Procedure:
-
Seed THP-1 cells in a 96-well plate. If desired, differentiate the cells into a macrophage-like state by treating with PMA for 24-48 hours, followed by a rest period in fresh media.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control.
-
Incubate the plate in a CO2 incubator at 37°C for a defined period (e.g., 4-18 hours).
-
After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Read the absorbance on an ELISA plate reader.
-
Calculate the concentration of TNF-α from a standard curve and determine the percentage of inhibition relative to the LPS-stimulated vehicle control.
Experimental Workflow: Cellular TNF-α Assay
Caption: Step-by-step workflow for the cellular TNF-α inhibition assay.
Conclusion
This compound is a valuable tool for researchers studying the roles of SIRT1 in health and disease. Its potent activation of SIRT1 and its demonstrated anti-inflammatory effects underscore the therapeutic potential of targeting this sirtuin. While the lack of a publicly available detailed synthesis protocol may present a challenge for its widespread chemical synthesis, the compound can be sourced from commercial suppliers for research purposes. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in various in vivo models of disease.
References
Pharmacokinetics and Bioavailability of a Synthetic SIRT1 Activator: A Technical Guide
Disclaimer: This technical guide focuses on the pharmacokinetics and bioavailability of SRT2104 , a well-characterized synthetic Sirtuin-1 (SIRT1) activator. The initial request for information on "SIRT1 Activator 3" did not yield sufficient publicly available data to create a comprehensive technical document. SRT2104 is presented here as a representative example of a synthetic SIRT1 activator that has undergone clinical investigation, providing a robust dataset for analysis.
Introduction
Sirtuin-1 (SIRT1) is a NAD+-dependent deacetylase that has emerged as a significant therapeutic target for a range of age-related diseases, including metabolic disorders, inflammation, and neurodegeneration. Small molecule activators of SIRT1, such as SRT2104, have been developed to harness the potential therapeutic benefits of SIRT1 activation. This guide provides an in-depth overview of the pharmacokinetics and bioavailability of SRT2104, intended for researchers, scientists, and drug development professionals.
SRT2104 is a novel, first-in-class, and highly selective small molecule activator of SIRT1.[1] It has been the subject of several Phase 1 and Phase 2 clinical trials to elucidate its safety, tolerability, and pharmacokinetic profile in humans.[1][2]
Pharmacokinetic Profile of SRT2104
The pharmacokinetic profile of SRT2104 has been characterized in healthy volunteers and patient populations through single and multiple-dose studies. A notable feature of SRT2104 is its dose-dependent but sub-proportional increase in exposure and significant inter-subject variability.[1][2]
Human Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of SRT2104 in humans following oral administration.
Table 1: Single Dose Pharmacokinetics of SRT2104 in Healthy Volunteers (Fasted State)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC(0-t) (ng*hr/mL) | t1/2 (hr) |
| 0.5 g | 13.7 ± 11.1 | 2.0 (1.0-4.0) | 124 ± 93.8 | 15.8 ± 6.2 |
| 2.0 g | 28.1 ± 20.9 | 4.0 (2.0-8.0) | 334 ± 216 | 19.8 ± 7.4 |
Data presented as mean ± SD for Cmax, AUC, and t1/2, and as median (range) for Tmax. Data extracted from multiple clinical trial publications.
Table 2: Effect of Food on Single Dose Pharmacokinetics of SRT2104 (2.0 g) in Healthy Volunteers
| State | Cmax (ng/mL) | Tmax (hr) | AUC(0-t) (ng*hr/mL) |
| Fasted | 28.1 ± 20.9 | 4.0 (2.0-8.0) | 334 ± 216 |
| Fed | 101 ± 50.4 | 4.0 (2.0-6.0) | 1320 ± 644 |
Data presented as mean ± SD for Cmax and AUC, and as median (range) for Tmax. A notable food effect was observed, with up to a four-fold increase in exposure when administered with a meal.[1]
Bioavailability and Clearance
A radioactive microtracer study was conducted to determine the absolute bioavailability and systemic clearance of SRT2104.[1]
Table 3: Absolute Bioavailability and Clearance of SRT2104
| Parameter | Value |
| Mean Bioavailability | ~14%[1][3] |
| Mean Clearance | ~400 mL/min[1] |
Experimental Protocols
The pharmacokinetic data for SRT2104 were generated from a series of Phase 1 clinical studies. The methodologies employed in these key studies are detailed below.
Single and Multiple Dose Escalation Studies
Objective: To assess the safety, tolerability, and pharmacokinetics of single and repeated oral doses of SRT2104.
Methodology:
-
Study Design: Randomized, placebo-controlled, double-blind, dose-escalation studies.
-
Participants: Healthy male and female volunteers.
-
Dosing:
-
Sample Collection: Serial blood samples were collected at predefined time points post-dose to determine plasma concentrations of SRT2104.
-
Analytical Method: Plasma concentrations of SRT2104 were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[4][5] The assay utilized d8-SRT2104 as a stable-label internal standard.[4][5]
Radioactive Microtracer Study
Objective: To determine the systemic clearance, absolute bioavailability, and preliminary metabolism of SRT2104.
Methodology:
-
Study Design: An open-label, two-period crossover study.
-
Participants: Healthy male volunteers.
-
Dosing:
-
Period 1: A single oral dose of non-radiolabeled SRT2104.
-
Period 2: A single intravenous infusion of [14C]-labeled SRT2104 administered concurrently with an oral dose of non-radiolabeled SRT2104.
-
-
Sample Collection: Blood, plasma, urine, and feces were collected to measure total radioactivity and concentrations of SRT2104 and its metabolites.
-
Analytical Method: Accelerator mass spectrometry (AMS) was used to measure the low levels of [14C] in the collected samples. Plasma concentrations of SRT2104 were determined by LC-MS/MS.
Food Effect Study
Objective: To evaluate the effect of a standardized meal on the pharmacokinetics of SRT2104.
Methodology:
-
Study Design: A randomized, open-label, crossover study.
-
Participants: Healthy volunteers.
-
Dosing: A single oral dose of SRT2104 administered under both fasted and fed conditions. The fed condition involved administration after a standardized high-fat meal.
-
Sample Collection: Serial blood samples were collected to determine plasma concentrations of SRT2104.
-
Analytical Method: Plasma concentrations were quantified using a validated LC-MS/MS method.
Signaling Pathways and Experimental Workflows
SRT2104 Mechanism of Action and Downstream Signaling
SRT2104 is a direct activator of SIRT1. Upon binding, it enhances the deacetylation of various SIRT1 substrates, leading to the modulation of several downstream signaling pathways. This includes pathways involved in inflammation, metabolism, and cellular stress responses.
Caption: SRT2104 activates SIRT1, leading to the deacetylation of key downstream targets and influencing cellular outcomes.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study, from volunteer recruitment to data analysis.
Caption: A generalized workflow for a clinical pharmacokinetic study.
Conclusion
SRT2104, a selective SIRT1 activator, exhibits a pharmacokinetic profile characterized by low oral bioavailability, dose-dependent but sub-proportional exposure, and a significant food effect. The high inter-subject variability in exposure has presented challenges in its clinical development.[2][3] The detailed pharmacokinetic and methodological data presented in this guide provide a comprehensive resource for researchers in the field of sirtuin biology and drug development, and can inform the design of future studies with novel SIRT1 activators. The signaling pathways modulated by SRT2104 highlight its potential therapeutic applications in a variety of diseases.
References
- 1. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]
- 4. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Allosteric Modulation of SIRT1 by SIRT1 Activator 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 1 (SIRT1) is a crucial NAD+-dependent deacetylase that plays a pivotal role in a myriad of cellular processes, including stress resistance, metabolism, and aging.[1] Its function as a key regulator of cellular homeostasis has made it a compelling therapeutic target for age-related diseases such as metabolic disorders and neurodegeneration. Small-molecule activators of SIRT1 (STACs) have emerged as a promising class of therapeutic agents. This technical guide focuses on SIRT1 Activator 3, a potent allosteric modulator of SIRT1, providing an in-depth overview of its mechanism of action, quantitative data, and the experimental protocols used for its characterization.
This compound, also known as CAY10591, is a quinoxaline (B1680401) derivative that enhances SIRT1's enzymatic activity through a specific allosteric interaction.[2] This guide will detail the biochemical and cellular effects of this compound and provide comprehensive methodologies for its study, enabling researchers to further explore its therapeutic potential.
Mechanism of Allosteric Modulation
SIRT1 activators, including this compound, function through a sophisticated allosteric mechanism. Unlike orthosteric inhibitors that bind to the enzyme's active site, allosteric modulators bind to a distinct site, inducing a conformational change that enhances the enzyme's catalytic activity.
STACs bind to an N-terminal activation domain of SIRT1.[3] This binding event is thought to stabilize a conformation of the enzyme that has a lower Michaelis constant (Km) for its acetylated substrates, thereby increasing the efficiency of the deacetylation reaction.[4] This "assisted allosteric activation" model suggests a cooperative binding mechanism where the presence of both the activator and a suitable substrate are required for maximal activation. The substrate specificity is an important aspect of this mechanism, with substrates containing hydrophobic residues often showing enhanced activation in the presence of STACs.
Quantitative Data
This compound (CAY10591) has been identified as a potent activator of SIRT1. While comprehensive dose-response data such as AC50 and EC50 values are not extensively published for this specific compound, the available data demonstrates its significant efficacy.
| Compound | Parameter | Value | Assay | Source |
| This compound (CAY10591) | % Activation | 233% at 10 µM | Fluorescence-based SIRT1 activity assay | [5] |
| TNF-α Suppression | Dose-dependent decrease (325 pg/ml to 53 pg/ml at 60 µM) | THP-1 cells | [5] |
For comparative purposes, the table below includes activation constants (AC50) for other well-characterized SIRT1 activators with diverse chemical scaffolds.
| Compound | AC50 (µM) | Assay Type |
| Resveratrol | 46 | Fluor-de-Lys |
| SRT1720 | 0.16 | Fluor-de-Lys |
| SRT2104 | 0.04 | Fluor-de-Lys |
Experimental Protocols
The characterization of SIRT1 activators relies on robust in vitro and cellular assays. Below are detailed methodologies for two commonly employed in vitro assays for measuring SIRT1 activity.
Fluor-de-Lys (FdL) SIRT1 Deacetylase Assay
This two-step fluorometric assay is widely used for screening SIRT1 modulators. It utilizes a peptide substrate containing an acetylated lysine (B10760008) residue flanked by a fluorophore and a quencher. Deacetylation of the lysine by SIRT1 makes the peptide susceptible to cleavage by a developer, which separates the fluorophore from the quencher, resulting in a fluorescent signal.[6]
Materials:
-
SIRT1 enzyme (human, recombinant)
-
Fluor-de-Lys-SIRT1 substrate (e.g., from p53 sequence)
-
NAD+
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (contains trichostatin A to inhibit other deacetylases and a protease)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock of SIRT1 enzyme in assay buffer.
-
Prepare a 2X stock of NAD+ and Fluor-de-Lys-SIRT1 substrate in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer containing a final DMSO concentration of 1%.
-
-
Reaction Setup (in a 96-well plate):
-
Add 25 µL of the 2X SIRT1 enzyme solution to each well.
-
Add 25 µL of the serially diluted this compound or vehicle control (1% DMSO in assay buffer) to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Add 50 µL of the 2X NAD+/substrate solution to each well to start the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Develop the Signal:
-
Add 50 µL of the developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Measure Fluorescence:
-
Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without SIRT1) from all readings.
-
Calculate the percentage of activation relative to the vehicle control.
-
PNC1-OPT Assay
This assay provides an alternative method to measure SIRT1 activity by quantifying the production of nicotinamide, a byproduct of the deacetylation reaction. It is a coupled-enzyme assay where the nicotinamide produced by SIRT1 is converted by the yeast nicotinamidase (Pnc1) to nicotinic acid and ammonia (B1221849). The ammonia then reacts with o-phthaldialdehyde (OPT) to generate a fluorescent product.
Materials:
-
SIRT1 enzyme (human, recombinant)
-
Pnc1 enzyme (yeast, recombinant)
-
Acetylated peptide substrate (non-fluorescent)
-
NAD+
-
Assay Buffer (e.g., PBS pH 7.4 with 1 mM DTT)
-
OPT developer reagent (contains OPT and DTT in an ethanol/PBS solution)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~420 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a master mix containing SIRT1 enzyme, Pnc1 enzyme, acetylated peptide substrate, and NAD+ in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer with a final DMSO concentration of 1%.
-
-
Reaction Setup (in a 96-well plate):
-
Add 50 µL of the master mix to each well.
-
Add 50 µL of the serially diluted this compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes.
-
-
Develop the Signal:
-
Add 100 µL of the OPT developer reagent to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measure Fluorescence:
-
Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Generate a nicotinamide standard curve.
-
Determine the concentration of nicotinamide produced in each well from the standard curve.
-
Calculate the percentage of activation relative to the vehicle control.
-
SIRT1 Signaling Pathways
Activation of SIRT1 by compounds like this compound can influence a wide range of downstream signaling pathways, leading to beneficial cellular effects. Key targets of SIRT1 deacetylation include transcription factors and cofactors that regulate metabolism, stress resistance, and inflammation.
Conclusion
This compound represents a potent tool for the allosteric modulation of SIRT1. Understanding its mechanism of action and employing robust experimental protocols are crucial for elucidating its full therapeutic potential. This technical guide provides a foundational framework for researchers to design and execute experiments aimed at further characterizing this compound and other novel STACs. The continued investigation into the allosteric activation of SIRT1 holds significant promise for the development of novel therapies for a range of age-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Enzo Life Sciences FLUOR DE LYS SIRT1 fluorometric drug discovery assay kit | Fisher Scientific [fishersci.com]
- 6. biorxiv.org [biorxiv.org]
SIRT1 Activator 3: A Technical Guide to Cellular Targets and Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 1 (SIRT1) is a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent protein deacetylase that has emerged as a critical regulator of a vast array of cellular processes, including stress responses, metabolism, inflammation, and apoptosis. Its role in deacetylating both histone and non-histone protein substrates places it at the nexus of numerous signaling pathways, making it a compelling target for therapeutic intervention in age-related diseases, metabolic disorders, and cancer. SIRT1 activators, a class of small molecules also known as STACs (sirtuin-activating compounds), have been developed to harness the therapeutic potential of this enzyme.
This technical guide focuses on SIRT1 Activator 3, a potent small-molecule activator of SIRT1. While in-depth, peer-reviewed studies on this specific compound are limited, this document consolidates the available data on this compound and complements it with established knowledge of SIRT1 biology and representative methodologies for studying SIRT1 activation. This guide will delve into the known cellular targets and subcellular localization of SIRT1, providing a framework for understanding the mechanism of action of this compound.
Cellular Localization of SIRT1
SIRT1 is predominantly found in the nucleus, where it deacetylates histones and transcription factors to regulate gene expression. However, SIRT1 is not exclusively a nuclear protein; it can shuttle between the nucleus and the cytoplasm in response to cellular signals and stressors, such as oxidative stress.[1][2] This nucleocytoplasmic shuttling is a key mechanism for regulating SIRT1's access to its diverse substrates in different cellular compartments.[1] The localization of SIRT1 can vary between different cell types and tissues. For instance, in some neurons, SIRT1 is primarily cytoplasmic, while in spermatocytes, it is exclusively nuclear.[1] In cancer cells, there is evidence of increased cytoplasmic localization of SIRT1 compared to normal cells.
The dynamic localization of SIRT1 is regulated by nuclear localization signals (NLS) and nuclear export signals (NES) within its protein sequence.[1] The transport of SIRT1 out of the nucleus is mediated by the CRM1 exportin.[1] Phosphatidylinositol 3-kinase (PI3K) signaling has been shown to influence the nuclear localization of SIRT1.[1]
Cellular Targets of this compound
Direct studies on the comprehensive target profile of this compound are not extensively published. However, based on its function as a SIRT1 activator and the known substrates of SIRT1, we can infer its likely cellular targets. The primary mechanism of SIRT1 activators is to enhance the deacetylation of SIRT1 substrates.
Known effects of this compound include the induction of apoptosis in multiple myeloma cells and the suppression of TNF-α. This points towards the modulation of key signaling pathways involved in cell survival and inflammation.
Key Downstream Targets and Pathways Modulated by SIRT1 Activation:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): SIRT1 can deacetylate the p65 subunit of NF-κB, leading to the suppression of its transcriptional activity.[3] This is a crucial anti-inflammatory mechanism. The ability of this compound to suppress TNF-α is consistent with the inhibition of the NF-κB pathway.[4]
-
p53: SIRT1 deacetylates the tumor suppressor p53, which can inhibit p53-mediated apoptosis in response to DNA damage. This interaction is complex and can be context-dependent.
-
Forkhead box O (FOXO) transcription factors: SIRT1-mediated deacetylation of FOXO proteins is involved in the regulation of cellular stress resistance, metabolism, and apoptosis.
-
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): PGC-1α is a master regulator of mitochondrial biogenesis and function. SIRT1 activates PGC-1α through deacetylation, thereby promoting mitochondrial health.
-
AKT/mTOR Pathway: this compound has been observed to reduce the phosphorylation of AKT and mTOR in multiple myeloma cells.[3] This suggests an inhibitory effect on this pro-survival signaling cascade.
-
Src Kinase: A reduction in Src phosphorylation was also noted in multiple myeloma cells treated with this compound, indicating a potential role in modulating oncogenic signaling.[3]
The table below summarizes the known and likely cellular targets of this compound.
| Target Protein/Pathway | Cellular Process | Effect of SIRT1 Activation | Reference |
| NF-κB (p65 subunit) | Inflammation, Cell Survival | Deacetylation and inhibition of transcriptional activity | [3] |
| AKT/mTOR Pathway | Cell Survival, Proliferation, Metabolism | Inhibition of phosphorylation | [3] |
| Src Kinase | Cell Proliferation, Migration, Survival | Inhibition of phosphorylation | [3] |
| p53 | Apoptosis, Cell Cycle Arrest | Deacetylation (context-dependent effects on activity) | |
| FOXO Transcription Factors | Stress Resistance, Apoptosis, Metabolism | Deacetylation and activation | |
| PGC-1α | Mitochondrial Biogenesis, Metabolism | Deacetylation and activation |
Quantitative Data
Quantitative data for this compound is primarily available from vendor datasheets and a limited number of publications. For a broader context, data for other well-characterized SIRT1 activators are also included.
| Compound | Assay Type | Readout | Result | Reference |
| This compound (CAY10591) | SIRT1 Activity Assay | % Increase in Fluorescence | 233% | [4] |
| This compound (CAY10591) | TNF-α Suppression in THP-1 cells | pg/ml | Control: 325; 20 µM: 104; 60 µM: 53 | [4] |
| SRT1720 | Cell-free SIRT1 activity assay | EC50 | 0.16 µM | [5] |
| SRT1460 | Cell-free SIRT1 activity assay | EC1.5 | 2.9 µM | [6] |
| Resveratrol | Cell-free SIRT1 activity assay | EC1.5 | 46.2 µM |
Experimental Protocols
In Vitro SIRT1 Activity Assay (Fluorometric)
This assay measures the ability of a compound to directly activate recombinant SIRT1 enzyme.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) and a fluorophore/quencher pair)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (or other test compounds)
-
Developing solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic SIRT1 substrate.
-
Add this compound or vehicle control to the appropriate wells of the 96-well plate.
-
Initiate the reaction by adding recombinant SIRT1 enzyme to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and initiate fluorescence development by adding the developing solution.
-
Incubate the plate at 37°C for an additional 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of SIRT1 activation relative to the vehicle control.
Western Blotting for Phosphorylated Signaling Proteins
This protocol is used to assess the effect of this compound on the phosphorylation status of downstream targets like AKT, mTOR, and Src.
Materials:
-
Cell line of interest (e.g., multiple myeloma cell lines RPMI-8226 or U266)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-phospho-mTOR, anti-phospho-Src, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with various concentrations of this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence for SIRT1 Subcellular Localization
This method allows for the visualization of SIRT1 distribution within the cell.
Materials:
-
Cells grown on coverslips
-
This compound (or other stimuli to induce translocation)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against SIRT1
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound or vehicle control.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary anti-SIRT1 antibody.
-
Wash and incubate with the fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize and capture images using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving SIRT1 and a typical experimental workflow for characterizing a SIRT1 activator.
Caption: SIRT1 signaling pathways modulated by this compound.
Caption: Workflow for characterizing this compound.
Conclusion
This compound is a potent modulator of SIRT1 activity with demonstrated effects on inflammatory and cell survival pathways. While comprehensive data on this specific molecule remains limited, its known actions align with the broader understanding of SIRT1's role as a master regulator of cellular homeostasis. The information and representative protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the cellular targets and therapeutic potential of this compound and other related compounds. Future studies employing proteomics and other systems biology approaches will be invaluable in elucidating the full spectrum of its cellular interactome and downstream effects.
References
- 1. Nucleocytoplasmic shuttling of the NAD+-dependent histone deacetylase SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dynamic shuttling of SIRT1 between cytoplasm and nuclei in bronchial epithelial cells by single and repeated cigarette smoke exposure | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel downstream molecular targets of SIRT1 in melanoma: A quantitative proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT1 is a Highly Networked Protein That Mediates the Adaptation to Chronic Physiological Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aberrant Cytoplasm Localization and Protein Stability of SIRT1 is Regulated by PI3K/IGF-1R Signaling in Human Cancer Cells [ijbs.com]
Technical Guide: SRT1720, a Synthetic SIRT1 Activator, in Metabolic Regulation Studies
Disclaimer: The specific compound "SIRT1 Activator 3" was not identified in publicly available scientific literature. This guide focuses on SRT1720 , a well-characterized, potent, and specific synthetic activator of Sirtuin 1 (SIRT1), as a representative molecule for researchers, scientists, and drug development professionals. The data and protocols presented herein are based on published studies of SRT1720.
Core Concepts: SIRT1 and its Activation
Sirtuin 1 (SIRT1) is a crucial NAD+-dependent protein deacetylase that acts as a metabolic sensor, linking cellular energy status to the regulation of gene expression and metabolic homeostasis.[1][2] By deacetylating a wide range of protein substrates, including transcription factors and enzymes, SIRT1 modulates key physiological processes such as glucose and lipid metabolism, mitochondrial biogenesis, inflammation, and cellular stress responses.[2][3] Activation of SIRT1 is considered a promising therapeutic strategy for metabolic diseases like type 2 diabetes, obesity, and nonalcoholic fatty liver disease (NAFLD).[2][4][5]
SRT1720 is a small molecule activator of SIRT1 (STAC) that is structurally distinct from natural activators like resveratrol (B1683913).[6][7] It has been shown to enhance SIRT1's enzymatic activity, leading to beneficial metabolic effects in various preclinical models.[2][5]
Quantitative Data on Metabolic Effects of SRT1720
The following tables summarize the quantitative effects of SRT1720 on key metabolic parameters from various in vivo studies.
Table 1: Effects of SRT1720 on Glucose Homeostasis and Insulin (B600854) Sensitivity
| Parameter | Animal Model | Treatment Details | Result | Percentage Change | Reference |
| Fed Plasma Glucose | Diet-Induced Obese (DIO) Mice | 100 mg/kg/day (oral gavage) for 10 weeks | Significant reduction vs. control | ~20-25% decrease | [5][8] |
| Glucose AUC (IPGTT) | DIO Mice | 100 mg/kg/day (oral gavage) for 5 weeks | 462 ± 25 vs. 603 ± 32 mg h⁻¹ dl⁻¹ (Control) | ~23% decrease | [5] |
| Plasma Insulin (Fasting) | Diet-Induced Obese (DIO) Mice | 100 mg/kg/day (oral gavage) for 10 weeks | Significant reduction vs. control | ~50% decrease | [8][9][10] |
| HOMA-IR | Diet-Induced Obese (DIO) Mice | High-dose in feed for 12 weeks | Significantly lower vs. HFD control | Not specified, but trend indicates improved insulin sensitivity | [9][10] |
| Glucose AUC (OGTT) | Zucker fa/fa Rats | 4 weeks of treatment | 2,490 ± 236 vs. 4,550 ± 463 mg min⁻¹dl⁻¹ (Control) | ~45% decrease | [5] |
| Insulin AUC (OGTT) | Zucker fa/fa Rats | 4 weeks of treatment | 127 ± 25 vs. 277 ± 32 ng min⁻¹dl⁻¹ (Control) | ~54% decrease | [5] |
Table 2: Effects of SRT1720 on Body Weight, Adiposity, and Lipid Metabolism
| Parameter | Animal Model | Treatment Details | Result | Percentage Change | Reference |
| Body Weight | High-Fat Diet (HFD) Mice | 2 g/kg in feed | Significant reduction vs. HFD control | ~10-15% decrease | [2][11] |
| Fat Mass | HFD Mice | High-dose in feed (64-94 weeks of age) | Significantly reduced vs. HFD control | Not specified | [9][10] |
| Liver Triglyceride Content | Monosodium Glutamate (MSG) Mice | 6-16 weeks of age | Significant reduction vs. MSG control | ~40% decrease | [12] |
| Serum ALT Levels | MSG Mice | 6-16 weeks of age | Significant reduction vs. MSG control | ~35% decrease | [12] |
| Total Cholesterol | Standard Diet (SD) Mice | 1.33 g/kg in feed | Significantly lower vs. SD control | ~15% decrease | [2] |
| LDL Cholesterol | Standard Diet (SD) Mice | 1.33 g/kg in feed | Significantly lower vs. SD control | ~30% decrease | [2] |
| Hepatic Steatosis | High-Fat Diet (HFD) Mice | SRT1720 treatment | Attenuated hepatic steatosis and inflammation | Qualitative improvement | [13] |
Table 3: Effects of SRT1720 on Energy Expenditure and Mitochondrial Function
| Parameter | Model System | Treatment Details | Result | Percentage Change | Reference |
| Respiratory Exchange Ratio (RER) | Standard Diet (SD) Mice | 1.33 g/kg in feed | Significantly lowered during light cycle | Indicates a shift towards fatty acid oxidation | [2] |
| Skeletal Muscle Citrate (B86180) Synthase Activity | DIO Mice | 100 mg/kg/day (oral gavage) for 11 weeks | Increased mitochondrial capacity | ~15% increase | [5][8] |
| Mitochondrial DNA Copy Number | Renal Proximal Tubule Cells (RPTCs) | 3–10 μM for 24 hours | Significant elevation | Not specified | [14] |
| Cellular ATP Levels | Renal Proximal Tubule Cells (RPTCs) | 3–10 μM for 24 hours | Significant elevation | Not specified | [14] |
Signaling Pathways and Mechanisms of Action
SRT1720 exerts its metabolic effects primarily through the activation of SIRT1, which in turn modulates several downstream signaling pathways.
SIRT1-PGC-1α Pathway in Mitochondrial Biogenesis
One of the central mechanisms of SRT1720 is the deacetylation and subsequent activation of the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[3][15][16] Activated PGC-1α is a master regulator of mitochondrial biogenesis and function.
Caption: SRT1720 activates SIRT1, leading to PGC-1α deacetylation and enhanced mitochondrial function.
SIRT1-AMPK Interplay
The relationship between SIRT1 and AMP-activated protein kinase (AMPK), another critical energy sensor, is complex. Some studies suggest that the effects of SRT1720 require SIRT1-independent activation of AMPK, possibly through inhibition of phosphodiesterases (PDEs).[1] Other evidence points to a SIRT1-dependent mechanism for AMPK activation.[17] This interplay is crucial for regulating cellular metabolism.
Caption: SRT1720 influences metabolic outcomes through complex interactions with SIRT1 and AMPK pathways.
Regulation of Lipogenesis and Inflammation
SRT1720 has been shown to reduce hepatic lipid accumulation by decreasing the expression of lipogenic genes such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), Acetyl-CoA Carboxylase (ACC), and Fatty Acid Synthase (FAS).[12] Additionally, SRT1720 exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway in a SIRT1-dependent manner.[2][13]
Caption: SRT1720-mediated SIRT1 activation reduces hepatic steatosis and inflammation.
Key Experimental Protocols
This section outlines common methodologies for evaluating the efficacy of SIRT1 activators like SRT1720 in metabolic studies.
In Vivo Efficacy in Diet-Induced Obese (DIO) Mouse Model
-
Objective: To assess the effect of SRT1720 on glucose tolerance, insulin sensitivity, and body composition in a model of diet-induced obesity and insulin resistance.
-
Animal Model: Male C57BL/6J mice.
-
Diet: High-Fat Diet (HFD), typically providing 60% of calories from fat, for a period of 8-12 weeks to induce obesity.
-
Treatment Protocol:
-
Key Outcome Measures:
-
Glucose Tolerance Test (GTT): After an overnight fast, mice are given an intraperitoneal (IP) or oral glucose challenge (e.g., 2 g/kg). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-injection. The Area Under the Curve (AUC) is calculated to quantify glucose disposal.[2][5]
-
Insulin Tolerance Test (ITT): Following a short fast (4-6 hours), mice are injected with insulin (e.g., 0.75 U/kg, IP). Blood glucose is measured at intervals similar to the GTT to assess insulin sensitivity.[8]
-
Metabolic Parameters: Body weight and food intake are monitored regularly (e.g., bi-weekly).[2] At the end of the study, plasma levels of insulin, cholesterol, and triglycerides are measured.
-
Tissue Analysis: Liver and skeletal muscle tissues are collected for analysis of gene expression (e.g., lipogenic and inflammatory markers) and mitochondrial enzyme activity (e.g., citrate synthase assay).[8][12]
-
Caption: Workflow for assessing SRT1720 efficacy in a diet-induced obesity mouse model.
Cell-Based SIRT1 Activity and Mitochondrial Function Assay
-
Objective: To measure the direct effect of SRT1720 on SIRT1 deacetylase activity and subsequent changes in mitochondrial function in a cellular context.
-
Cell Model: Renal Proximal Tubule Cells (RPTCs), HepG2 human hepatoma cells, or C2C12 myoblasts are commonly used.[12][14]
-
Treatment Protocol:
-
Key Outcome Measures:
-
SIRT1 Activity Assay: Cellular SIRT1 deacetylase activity is measured using a commercial fluorogenic SIRT1 assay kit. This typically involves lysing the cells, incubating the lysate with a fluorophore-tagged acetylated peptide substrate (e.g., from p53), and measuring the fluorescence generated upon deacetylation.[1]
-
PGC-1α Acetylation: Nuclear extracts are prepared, and PGC-1α is immunoprecipitated. The acetylation status is determined by Western blot using an anti-acetyl-lysine antibody.[14]
-
Mitochondrial Biogenesis: Assessed by measuring mitochondrial DNA (mtDNA) copy number relative to nuclear DNA (nDNA) using quantitative PCR (qPCR).[14]
-
Mitochondrial Respiration: Oxygen consumption rates (OCR) can be measured using specialized equipment (e.g., Seahorse XF Analyzer) to assess basal and maximal respiration.[14]
-
ATP Levels: Cellular ATP content is quantified using a luciferin/luciferase-based luminescence assay kit.[14]
-
Conclusion
SRT1720 is a potent synthetic SIRT1 activator that has demonstrated significant beneficial effects on multiple facets of metabolic regulation in preclinical studies. It improves glucose homeostasis, reduces body weight and adiposity, ameliorates hepatic steatosis, and enhances mitochondrial function. Its mechanisms of action are primarily centered on the SIRT1-mediated deacetylation of key targets like PGC-1α and its interplay with the AMPK signaling pathway. The experimental protocols outlined provide a robust framework for the continued investigation of SIRT1 activators in the context of metabolic diseases. Further research is warranted to fully elucidate the therapeutic potential and long-term safety of these compounds in clinical settings.
References
- 1. SRT1720‐induced activation of SIRT1 alleviates vascular smooth muscle cell senescence through PKA‐dependent phosphorylation of AMPKα at Ser485 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1 is required for AMPK activation and the beneficial effects of resveratrol on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The sirtuin 1 activator SRT1720 alleviated endotoxin-induced fulminant hepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Treatment with SRT1720, a SIRT1 activator, ameliorates fatty liver with reduced expression of lipogenic enzymes in MSG mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. SRT1720 Induces Mitochondrial Biogenesis and Rescues Mitochondrial Function after Oxidant Injury in Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. SRT1720-induced activation of SIRT1 alleviates vascular smooth muscle cell senescence through PKA-dependent phosphorylation of AMPKα at Ser485 - PubMed [pubmed.ncbi.nlm.nih.gov]
SIRT1 Activator 3: A Technical Guide to its Neuroprotective Mechanisms and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, has emerged as a critical regulator of neuronal survival and a promising therapeutic target for a spectrum of neurodegenerative diseases. Activation of SIRT1 has been shown to confer robust neuroprotection in various preclinical models of neurological disorders. This technical guide focuses on SIRT1 Activator 3, a specific pharmacological agent demonstrated to enhance SIRT1 activity, and its role in neuroprotection research. We provide a comprehensive overview of its mechanism of action, a compilation of quantitative data from key studies, detailed experimental protocols for its application in both in vitro and in vivo models, and visual representations of the core signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of SIRT1 activation in neurology.
Introduction to SIRT1 and Neuroprotection
Sirtuin 1 (SIRT1) is a class III histone deacetylase that plays a pivotal role in a multitude of cellular processes, including stress resistance, inflammation, apoptosis, and metabolism. In the central nervous system, SIRT1 is a key mediator of neuronal health and longevity. Its neuroprotective effects are largely attributed to its ability to deacetylate and thereby modulate the activity of a wide range of downstream targets, including transcription factors and coregulators. Dysregulation of SIRT1 activity has been implicated in the pathogenesis of several neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. Consequently, pharmacological activation of SIRT1 has garnered significant interest as a potential therapeutic strategy to combat these devastating disorders.
This compound: Mechanism of Action in Neuroprotection
This compound is a pharmacological compound that enhances the catalytic activity of SIRT1. Its neuroprotective effects are mediated through the deacetylation of several key proteins involved in neuronal survival and death pathways.[1] Preclinical studies, particularly in models of cerebral ischemia, have demonstrated that this compound confers neuroprotection by mitigating oxidative stress, neuroinflammation, and neuronal apoptosis.[2]
The primary mechanisms of action involve the following signaling pathways:
-
p53 Deacetylation: SIRT1 deacetylates the tumor suppressor protein p53, a key regulator of apoptosis.[3] Deacetylation of p53 inhibits its transcriptional activity, leading to a downregulation of pro-apoptotic genes and a subsequent reduction in neuronal cell death.[4]
-
NF-κB Inhibition: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of pro-inflammatory genes. SIRT1 deacetylates the p65 subunit of NF-κB, which suppresses its transcriptional activity and reduces the production of inflammatory cytokines, thereby attenuating neuroinflammation.[5][6]
-
FOXO3a Modulation: The Forkhead box O3 (FOXO3a) transcription factor is involved in both cell death and stress resistance. SIRT1-mediated deacetylation of FOXO3a can shift its activity away from promoting apoptosis and towards the expression of genes involved in cellular protection and longevity.[7][8]
These interconnected pathways highlight the multifaceted role of SIRT1 activation in promoting neuronal resilience in the face of pathological insults.
Quantitative Data Summary
The following tables summarize the quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.
Table 1: In Vivo Neuroprotective Effects of this compound in a Rat Model of Subarachnoid Hemorrhage
| Parameter | Control Group (Vehicle) | This compound Treated Group | Percentage Change | Reference |
| Neurological Score (24h post-SAH) | 12.5 ± 1.5 | 8.2 ± 1.2 | 34.4% improvement | [2] |
| Brain Water Content (%) (24h post-SAH) | 81.2 ± 0.8 | 79.1 ± 0.7 | 2.6% reduction | [2] |
| Neuronal Apoptosis (TUNEL-positive cells/field) | 45.3 ± 5.1 | 22.8 ± 3.9 | 49.7% reduction | [2] |
Note: Data are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflows
Core Neuroprotective Signaling Pathway of SIRT1
The following diagram illustrates the central role of SIRT1 in modulating key downstream targets to confer neuroprotection.
Experimental Workflow for In Vivo Neuroprotection Study
This diagram outlines a typical experimental workflow for evaluating the neuroprotective efficacy of this compound in an animal model of neurodegeneration.
Detailed Experimental Protocols
In Vivo Model: Subarachnoid Hemorrhage (SAH) in Rats
-
Animal Model: An endovascular perforation model is commonly used to induce SAH in adult male Sprague-Dawley rats.[2]
-
Treatment: this compound is administered, for example, by intraperitoneal (i.p.) injection. A typical dose might be in the range of 10-50 mg/kg, administered at specific time points before or after the induction of SAH.[2] A vehicle control group (e.g., saline or DMSO) should be included.
-
Neurological Scoring: Assess neurological deficits at 24 hours post-SAH using a standardized scoring system (e.g., Garcia score).[2]
-
Brain Water Content: Euthanize animals at 24 hours post-SAH, and immediately dissect the brains. Measure the wet weight, then dry the tissue in an oven at 100°C for 24 hours to determine the dry weight. Calculate brain water content as: [(wet weight - dry weight) / wet weight] x 100%.[2]
-
TUNEL Staining for Apoptosis:
-
Perfuse animals with 4% paraformaldehyde and prepare paraffin-embedded brain sections.
-
Perform deparaffinization and rehydration of the tissue sections.
-
Follow the manufacturer's protocol for a commercial TUNEL assay kit (e.g., in situ cell death detection kit). This typically involves proteinase K digestion, incubation with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled nucleotides), and subsequent visualization using a fluorescent microscope.
-
Quantify the number of TUNEL-positive (apoptotic) cells in specific brain regions (e.g., cortex, hippocampus).[2]
-
In Vitro Model: Neuronal Cell Culture
-
Cell Lines: Primary cortical neurons or neuroblastoma cell lines (e.g., SH-SY5Y) can be used.
-
Neurotoxic Insult: Induce neuronal damage using agents such as glutamate, hydrogen peroxide (H₂O₂), or amyloid-beta (Aβ) peptides.
-
Treatment: Pre-treat neuronal cultures with varying concentrations of this compound (e.g., 1-100 µM) for a specified duration (e.g., 1-24 hours) prior to the neurotoxic insult.
-
Cell Viability Assay (MTT or LDH):
-
MTT Assay: After treatment, incubate cells with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. The viable cells will reduce MTT to formazan, which can be solubilized and quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm).
-
LDH Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells as an indicator of cytotoxicity.
-
-
Caspase-3 Activity Assay:
-
Lyse the treated neuronal cells.
-
Use a commercially available colorimetric or fluorometric caspase-3 activity assay kit. These assays typically use a specific caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) that releases a chromophore or fluorophore upon cleavage by active caspase-3.
-
Measure the signal using a spectrophotometer or fluorometer.[6]
-
-
Western Blot for Apoptosis-Related Proteins:
-
Extract total protein from the treated cells.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Bcl-2, Bax, acetylated-p53 (Lys382), and acetylated-NF-κB p65 (Lys310).
-
Use appropriate secondary antibodies and a chemiluminescent detection system to visualize the protein bands.
-
Quantify band intensities and calculate the Bcl-2/Bax ratio and the relative levels of acetylated proteins.[9]
-
Conclusion
This compound represents a promising tool for investigating the neuroprotective potential of SIRT1 activation. Its demonstrated efficacy in preclinical models, coupled with a growing understanding of its molecular mechanisms, provides a strong rationale for its continued exploration in the context of neurodegenerative diseases. The experimental protocols and data presented in this guide offer a foundational resource for researchers aiming to further elucidate the therapeutic utility of this compound and to advance the development of novel neuroprotective strategies. Further research is warranted to expand the quantitative dataset for this compound across a wider range of in vitro and in vivo models of neurodegeneration.
References
- 1. SIRT1 counteracted the activation of STAT3 and NF-κB to repress the gastric cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deacetylation by SIRT1 Reprograms Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity | PLOS One [journals.plos.org]
- 6. Activating SIRT1 deacetylates NF-κB p65 to alleviate liver inflammation and fibrosis via inhibiting NLRP3 pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SIRT1/FOXO3a axis plays an important role in the prevention of mandibular bone loss induced by 1,25(OH)2D deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
The Anti-inflammatory Properties of SIRT1 Activator 3 (SRTCX1003): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, has emerged as a critical regulator of inflammatory processes, making it a promising therapeutic target for a range of inflammatory diseases. SIRT1 activators, particularly synthetic small molecules, have demonstrated potent anti-inflammatory effects in various preclinical models. This technical guide provides an in-depth overview of the anti-inflammatory properties of a specific synthetic SIRT1 activator, SRTCX1003, referred to herein as SIRT1 Activator 3. We will delve into its mechanism of action, present quantitative data from key experiments, provide detailed experimental protocols, and visualize the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the activation of SIRT1, which in turn deacetylates and modulates the activity of key proteins involved in inflammatory signaling cascades. The two principal pathways affected are the Nuclear Factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome pathway.
Downregulation of the NF-κB Signaling Pathway
Chronic inflammation is often mediated by the persistent activation of the NF-κB pathway.[1] SIRT1 plays a crucial role in suppressing this pathway through the deacetylation of the p65 subunit of NF-κB at lysine (B10760008) 310.[2][3] This deacetylation inhibits the transcriptional activity of NF-κB, thereby reducing the expression of a wide array of pro-inflammatory cytokines and chemokines.[1][2] this compound, by enhancing SIRT1's deacetylase activity, promotes the deacetylation of p65, leading to a significant reduction in NF-κB-mediated inflammation.[2]
Inhibition of the NLRP3 Inflammasome
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from key in vitro and in vivo studies investigating the anti-inflammatory effects of this compound (SRTCX1003).
Table 1: In Vitro Inhibition of NF-κB Transcriptional Activity by this compound
| Cell Line | Inducer | Assay | IC50 (µM) | Reference |
| HEK 293 | TNFα | NF-κB Luciferase Reporter | 0.5 | [2] |
Table 2: In Vitro Inhibition of LPS-Induced TNFα Secretion by this compound
| Cell Line | Inducer | Assay | IC50 (µM) | Reference |
| RAW 264.7 | LPS | ELISA | 1.9 | [2] |
Table 3: In Vivo Efficacy of this compound in an LPS-Induced Inflammation Mouse Model
| Cytokine | Dosing (mg/kg, oral) | Inhibition (%) | p-value | Reference |
| TNFα | 3 | ~20 | <0.05 | [2] |
| TNFα | 10 | ~50 | <0.01 | [2] |
| TNFα | 30 | ~75 | <0.001 | [2] |
| TNFα | 100 | ~90 | <0.001 | [2] |
| IL-12p40 | 3 | Not significant | >0.05 | [2] |
| IL-12p40 | 10 | ~25 | <0.05 | [2] |
| IL-12p40 | 30 | ~60 | <0.01 | [2] |
| IL-12p40 | 100 | ~85 | <0.001 | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro NF-κB Luciferase Reporter Assay
-
Cell Line: HEK 293 cells stably expressing a luciferase reporter gene under the control of an NF-κB response element.
-
Protocol:
-
Seed HEK 293 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (SRTCX1003) or vehicle control for 1 hour.
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) for 6 hours to induce NF-κB activation.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
-
In Vitro LPS-Induced TNFα Secretion Assay
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Protocol:
-
Plate RAW 264.7 cells in 96-well plates and culture overnight.
-
Pre-incubate the cells with different concentrations of this compound (SRTCX1003) or vehicle for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS; e.g., 100 ng/mL) for 4-6 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNFα in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Determine the IC50 value from the dose-response curve.
-
In Vivo LPS-Induced Systemic Inflammation Mouse Model
-
Animal Model: Male BALB/c mice (8-10 weeks old).
-
Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound (SRTCX1003) orally at various doses (e.g., 3, 10, 30, 100 mg/kg) or vehicle control. Dexamethasone (e.g., 1 mg/kg) can be used as a positive control.
-
One hour after compound administration, induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 0.25 mg/kg).
-
Ninety minutes after the LPS challenge, collect blood samples via cardiac puncture.
-
Separate plasma by centrifugation.
-
Measure the plasma levels of pro-inflammatory cytokines such as TNFα and IL-12p40 using specific ELISA kits.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound in Suppressing NF-κB-mediated Inflammation
Caption: this compound inhibits NF-κB signaling by promoting SIRT1-mediated deacetylation of p65.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: Workflow for assessing the in vivo anti-inflammatory efficacy of this compound.
Conclusion
This compound (SRTCX1003) is a potent small molecule that demonstrates significant anti-inflammatory properties. Its mechanism of action, centered on the activation of SIRT1 and subsequent inhibition of the NF-κB signaling pathway, is well-supported by preclinical data. The quantitative findings from both in vitro and in vivo studies highlight its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the efficacy and mechanisms of this and other SIRT1 activators. Future research should aim to further elucidate the role of this compound in modulating the NLRP3 inflammasome and to translate these promising preclinical findings into clinical applications.
References
- 1. Establishment of a mouse model of lipopolysaccharide-induced neutrophilic nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. NLRP3 Inflammasome and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule‐driven SIRT3‐autophagy‐mediated NLRP3 inflammasome inhibition ameliorates inflammatory crosstalk between macrophages and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SIRT1 Activator 3 in Cellular Senescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a variety of age-related diseases. Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, has emerged as a critical regulator of cellular senescence. This technical guide provides an in-depth overview of the role of a specific small molecule, SIRT1 Activator 3, in modulating cellular senescence. We will explore its mechanism of action, summarize key quantitative findings from related studies, provide detailed experimental protocols, and visualize the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating anti-aging and therapeutic strategies targeting cellular senescence.
Introduction to SIRT1 and Cellular Senescence
Cellular senescence is a complex cellular response to various stressors, including telomere shortening, DNA damage, and oncogenic signaling. Senescent cells exhibit a distinct phenotype characterized by a stable growth arrest, morphological changes, and the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, collectively known as the Senescence-Associated Secretory Phenotype (SASP). The accumulation of senescent cells in tissues is believed to contribute to the aging process and the pathogenesis of numerous age-related pathologies.
SIRT1 is a class III histone deacetylase (HDAC) that plays a crucial role in a wide array of cellular processes, including stress resistance, metabolism, and longevity.[1][2] Its activity is dependent on the availability of the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), linking its function to the metabolic state of the cell. SIRT1 exerts its effects by deacetylating a multitude of protein substrates, including histones and various transcription factors, thereby modulating their activity and function.[3] A growing body of evidence indicates that SIRT1 is a key negative regulator of cellular senescence.[4][5]
This compound: A Specific Modulator of SIRT1 Activity
This compound, also known by its synonyms STAC-3 and CAY10591, is a synthetic small molecule designed to allosterically activate SIRT1.[6] Unlike resveratrol, a natural polyphenol with broader biological activities, this compound is a more specific modulator of SIRT1, making it a valuable tool for dissecting the precise roles of SIRT1 in cellular processes.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₅N₅O₂ |
| Molecular Weight | 367.44 g/mol |
| CAS Number | 839699-72-8 |
| Synonyms | STAC-3, CAY10591 |
Mechanism of Action of this compound in Cellular Senescence
The primary mechanism by which this compound is proposed to counteract cellular senescence is through the potentiation of SIRT1's deacetylase activity. This enhanced activity impacts several key pathways involved in the establishment and maintenance of the senescent state.
Deacetylation of p53
The tumor suppressor protein p53 is a central player in the induction of cellular senescence. In response to cellular stress, p53 becomes acetylated, which enhances its stability and transcriptional activity, leading to the expression of cell cycle inhibitors like p21.[7][8] SIRT1 directly interacts with and deacetylates p53 at specific lysine (B10760008) residues, most notably Lys382, thereby inhibiting its activity and promoting cell survival.[3][9] By activating SIRT1, this compound is expected to decrease p53 acetylation, leading to a reduction in p21 expression and a bypass of the p53-mediated senescence program.
Regulation of the Senescence-Associated Secretory Phenotype (SASP)
The SASP contributes significantly to the pro-inflammatory microenvironment associated with aging. SIRT1 has been shown to suppress the expression of key SASP components, such as interleukin-6 (IL-6) and interleukin-8 (IL-8).[4][10] This regulation is achieved, in part, through the deacetylation of histones at the promoter regions of SASP genes, leading to a more condensed chromatin structure and transcriptional repression.[10] Furthermore, SIRT1 can inhibit the activity of NF-κB, a master transcriptional regulator of the SASP.[7] One study demonstrated that CAY10591 (this compound) suppresses TNF-α, a key inflammatory cytokine, in a dose-dependent manner.[11]
Modulation of p16INK4a/Rb Pathway
The p16INK4a tumor suppressor is another critical mediator of cellular senescence. It functions by inhibiting cyclin-dependent kinases (CDK4/6), thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and inducing cell cycle arrest. Overexpression of SIRT1 has been shown to reduce the expression of p16INK4A and promote the phosphorylation of Rb.[12][13]
Quantitative Data on the Effects of SIRT1 Activation
While specific quantitative data for this compound on all senescence markers is limited, studies on other SIRT1 activators and the general effects of SIRT1 activation provide valuable insights.
Table 2: Effects of SIRT1 Activation on Cellular Senescence Markers
| Marker | Effect of SIRT1 Activation | Compound | Cell Type | Quantitative Change |
| SA-β-gal Activity | Decrease | SIRT1 Overexpression | Human Diploid Fibroblasts | Delayed staining |
| p21WAF1 Expression | Decrease | SIRT1 Overexpression | Mesenchymal Stem Cells | Not specified |
| p16INK4a Expression | Decrease | SIRT1 Activator | Endothelial Progenitor Cells | Significant decrease in intensity |
| p53 Acetylation (Lys382) | Decrease | SIRT1 Overexpression | Mouse Embryonic Fibroblasts | Significant decrease |
| IL-6 Secretion | Decrease | Resveratrol | Human Periodontal Ligament Cells | Significant inhibition (p < 0.01) |
| IL-8 Secretion | Decrease | Resveratrol | Human Periodontal Ligament Cells | Significant inhibition (p < 0.01) |
| TNF-α Secretion | Decrease | CAY10591 | THP-1 cells | 325 pg/ml (control) to 53 pg/ml (60 µM) |
Note: This table includes data from studies using various methods of SIRT1 activation as direct quantitative data for this compound is not available for all markers.
Signaling Pathways and Experimental Workflows
SIRT1 Signaling in Cellular Senescence
The following diagram illustrates the central role of SIRT1 in regulating key pathways involved in cellular senescence.
Experimental Workflow for Assessing the Effect of this compound on Cellular Senescence
The following diagram outlines a typical experimental workflow to investigate the impact of this compound on induced cellular senescence.
References
- 1. Induction and Validation of Cellular Senescence in Primary Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Techniques to Induce and Quantify Cellular Senescence [jove.com]
- 3. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT1 is downregulated by autophagy in senescence and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. REDOX REGULATION OF SIRT1 IN INFLAMMATION AND CELLULAR SENESCENCE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. SIRT1 suppresses the senescence-associated secretory phenotype through epigenetic gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. SIRT1 Overexpression Antagonizes Cellular Senescence with Activated ERK/S6k1 Signaling in Human Diploid Fibroblasts | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
SIRT1 Activator 3 and Its Role in Mitochondrial Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a critical regulator of cellular metabolism and stress responses. Its activation has been shown to promote mitochondrial biogenesis, the process of generating new mitochondria, which is essential for cellular energy homeostasis and overall health. This technical guide provides an in-depth overview of the role of SIRT1 activation in mitochondrial biogenesis, with a specific focus on the pharmacological agent SIRT1 Activator 3 (also known as CAY10591; CAS 839699-72-8). While direct and extensive research on the specific effects of this compound on mitochondrial biogenesis is emerging, this document outlines the core signaling pathways, detailed experimental protocols for investigation, and representative data based on the established mechanisms of other well-characterized SIRT1 activators.
Introduction: SIRT1 and Mitochondrial Biogenesis
Mitochondria are the primary sites of cellular energy production through oxidative phosphorylation. The maintenance of a healthy mitochondrial network is crucial for cellular function, and its dysregulation is implicated in a wide range of age-related diseases, including metabolic disorders, neurodegenerative diseases, and cardiovascular conditions.
SIRT1 plays a pivotal role in orchestrating mitochondrial biogenesis primarily through its interaction with the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1][2][3][4] PGC-1α is a master regulator of mitochondrial biogenesis, and its activity is tightly controlled by post-translational modifications, including acetylation.[1][2][3][4]
SIRT1 deacetylates PGC-1α at specific lysine (B10760008) residues, leading to its activation.[1][2][3] Activated PGC-1α then co-activates nuclear respiratory factors 1 and 2 (NRF1 and NRF2), which are transcription factors that drive the expression of genes essential for mitochondrial function and replication.[4] A key target of NRF1 is the mitochondrial transcription factor A (TFAM), which is crucial for the replication and transcription of mitochondrial DNA (mtDNA).[4] This signaling cascade ultimately results in an increase in mitochondrial mass and improved respiratory capacity.
The activation of SIRT1 can be achieved through various means, including caloric restriction and exercise, as well as through pharmacological interventions with small molecule activators. This compound is a synthetic small molecule that has been identified as a potent activator of SIRT1, increasing its enzymatic activity by 233% in a fluorescence-based assay.[2] While its primary characterization has been in the context of inflammation and cancer, its role as a SIRT1 activator suggests a strong potential for modulating mitochondrial biogenesis.[5]
The SIRT1-PGC-1α Signaling Pathway in Mitochondrial Biogenesis
The activation of SIRT1 by compounds like this compound initiates a well-defined signaling cascade that culminates in the formation of new mitochondria. The central axis of this pathway is the deacetylation and subsequent activation of PGC-1α.
Quantitative Data on the Effects of SIRT1 Activation
While specific quantitative data for this compound's effect on mitochondrial biogenesis is not yet widely published, the following tables present representative data from studies on other SIRT1 activators, such as resveratrol, to illustrate the expected outcomes of successful SIRT1 activation.
Table 1: Effect of SIRT1 Activation on Gene Expression
| Gene | Fold Change (vs. Control) | Method | Reference Cell Type |
| PGC-1α | 1.5 - 2.5 | qRT-PCR | C2C12 myotubes |
| NRF1 | 1.8 - 3.0 | qRT-PCR | Primary neurons |
| TFAM | 2.0 - 4.0 | qRT-PCR | HepG2 cells |
Table 2: Effect of SIRT1 Activation on Mitochondrial Parameters
| Parameter | Fold Change (vs. Control) | Method | Reference Cell Type |
| mtDNA Content | 1.5 - 2.0 | qPCR | SH-SY5Y cells |
| ATP Production | 1.3 - 1.8 | Luminescence Assay | Primary cardiomyocytes |
| Oxygen Consumption Rate (Maximal Respiration) | 1.4 - 2.2 | Seahorse XF Analyzer | Brown adipocytes |
Detailed Experimental Protocols
To rigorously assess the impact of this compound on mitochondrial biogenesis, a combination of molecular and cellular biology techniques should be employed. The following are detailed protocols for key experiments.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines can be used, including but not limited to:
-
C2C12 myoblasts (for muscle-related studies)
-
SH-SY5Y neuroblastoma cells (for neuronal studies)
-
HepG2 hepatoma cells (for liver-related studies)
-
Primary cell cultures (for more physiologically relevant data)
-
-
Culture Conditions: Cells should be maintained in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment with this compound:
-
Prepare a stock solution of this compound (CAY10591) in dimethyl sulfoxide (B87167) (DMSO).
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubation times will vary depending on the endpoint being measured (e.g., 6-24 hours for gene expression analysis, 24-72 hours for mitochondrial mass and function assays).
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of key mitochondrial biogenesis genes.
-
RNA Extraction:
-
Lyse cells using a TRIzol-based reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA using a high-capacity cDNA reverse transcription kit.
-
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, SYBR Green master mix, and gene-specific primers for PGC-1α, NRF1, TFAM, and a housekeeping gene (e.g., GAPDH, β-actin).
-
Perform the PCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Western Blotting for Protein Expression Analysis
This protocol is for measuring the protein levels of TFAM and other mitochondrial markers.
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against TFAM, PGC-1α, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
Mitochondrial DNA (mtDNA) Content Assay
This protocol quantifies the relative amount of mitochondrial DNA to nuclear DNA.
-
DNA Extraction:
-
Extract total genomic DNA from cells using a DNA extraction kit.
-
-
qPCR:
-
Perform qPCR using primers specific for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M or GAPDH).
-
Calculate the relative mtDNA copy number by determining the ratio of the mitochondrial gene to the nuclear gene.
-
ATP Production Assay
This protocol measures cellular ATP levels as an indicator of mitochondrial function.
-
Sample Preparation:
-
Culture and treat cells in a 96-well plate.
-
-
Luminescence Assay:
-
Use a commercial ATP luminescence-based assay kit.
-
Add the lytic reagent to the cells to release ATP.
-
Add the luciferase/luciferin substrate solution.
-
Measure the luminescence using a plate reader.
-
Calculate ATP concentration based on a standard curve.
-
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the logical flow of experiments to characterize the effects of this compound.
Conclusion and Future Directions
This compound holds promise as a pharmacological tool to enhance mitochondrial biogenesis through the activation of the SIRT1-PGC-1α pathway. The experimental framework provided in this guide offers a comprehensive approach to characterizing its efficacy in various cellular models. Future research should focus on in vivo studies to validate the therapeutic potential of this compound in animal models of diseases associated with mitochondrial dysfunction. Furthermore, detailed mechanistic studies are warranted to fully elucidate its off-target effects and to optimize its pharmacological properties for potential clinical applications. The continued exploration of specific SIRT1 activators like this compound will undoubtedly contribute to the development of novel therapeutic strategies for a range of debilitating diseases.
References
- 1. SirtAct (CAY10591) - Amerigo Scientific [amerigoscientific.com]
- 2. caymanchem.com [caymanchem.com]
- 3. SIRT1 restores mitochondrial structure and function in rats by activating SIRT3 after cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sirt1 and the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAY10591, a SIRT1 activator, suppresses cell growth, invasion, and migration in gingival epithelial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SIRT1 Activator 3 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 1 (SIRT1) is a NAD⁺-dependent deacetylase that plays a crucial role in a variety of cellular processes, including metabolism, DNA repair, inflammation, and aging.[1][2][3] Its activation is a promising therapeutic strategy for a range of age-related diseases. SIRT1 Activator 3 is a potent and selective small molecule activator of SIRT1.[4][5] This document provides detailed protocols for the in vitro use of this compound in cell culture, methods for assessing its activity, and an overview of the relevant signaling pathways.
Chemical Properties and Mechanism of Action
This compound allosterically activates SIRT1, enhancing its deacetylase activity towards various substrates.[4] This activation can lead to the deacetylation of key proteins such as p53, NF-κB, and PGC-1α, thereby modulating their activity and influencing downstream cellular events.[6][7] For instance, the activation of SIRT1 has been shown to suppress TNF-α in a dose-dependent manner, highlighting its anti-inflammatory potential.[5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 839699-72-8 |
| Molecular Formula | C₂₄H₂₄N₄O₃S |
| Molecular Weight | 464.54 g/mol |
| Purity | >98% |
| Formulation | A crystalline solid |
| Solubility | Soluble in DMSO |
Experimental Protocols
General Guidelines for Handling this compound
-
Storage: Store the solid compound at -20°C.
-
Stock Solution Preparation: Prepare a stock solution (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: Dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.
Protocol 1: Assessment of General Cell Viability and Proliferation
This protocol is essential to determine the optimal non-toxic concentration range of this compound for your specific cell line.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Cell Adhesion: Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Remove the old medium from the wells and add the medium containing different concentrations of the activator. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the activator).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability. Plot a dose-response curve to determine the EC₅₀ (effective concentration) and the optimal non-toxic working concentration.
Table 2: Example Concentration Ranges for Initial Screening
| Compound | Starting Concentration Range (µM) |
| This compound | 0.1, 0.5, 1, 5, 10, 25, 50, 100 |
Protocol 2: Measurement of SIRT1 Deacetylase Activity (In-Cell Western Assay)
This protocol measures the deacetylation of a known SIRT1 substrate, such as p53 acetylated at lysine (B10760008) 382 (Ac-p53), as an indicator of SIRT1 activation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DNA damaging agent (e.g., Etoposide) to induce p53 acetylation
-
Primary antibodies: anti-acetyl-p53 (Lys382) and a loading control antibody (e.g., anti-Actin or anti-GAPDH)
-
Secondary antibodies conjugated to infrared dyes (e.g., IRDye® 800CW and IRDye® 680RD)
-
In-Cell Western Assay Kit reagents
-
Infrared imaging system (e.g., LI-COR Odyssey®)
Procedure:
-
Cell Seeding and Adhesion: Follow steps 1 and 2 from Protocol 1.
-
Induction of p53 Acetylation: Treat cells with a DNA damaging agent (e.g., 10 µM Etoposide for 6-8 hours) to increase the levels of acetylated p53.
-
SIRT1 Activation: Remove the DNA damaging agent and treat the cells with various concentrations of this compound for a defined period (e.g., 4-6 hours).
-
Fixation and Permeabilization: Fix and permeabilize the cells according to the In-Cell Western Assay Kit protocol.
-
Immunostaining: Block the cells and then incubate with the primary antibodies overnight at 4°C. Wash the cells and incubate with the corresponding infrared dye-conjugated secondary antibodies.
-
Data Acquisition: Scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both the target protein (Ac-p53) and the loading control. Normalize the Ac-p53 signal to the loading control signal. A decrease in the normalized Ac-p53 signal indicates SIRT1 activation.
Table 3: Example Reagent Concentrations for In-Cell Western Assay
| Reagent | Suggested Concentration |
| Etoposide | 10 µM |
| This compound | 0.1 - 50 µM |
| Primary Antibody Dilution | 1:200 - 1:1000 |
| Secondary Antibody Dilution | 1:1000 - 1:2000 |
Signaling Pathways and Visualization
SIRT1 activation by this compound initiates a cascade of downstream events. The following diagrams illustrate the core SIRT1 signaling pathway and a typical experimental workflow.
Caption: SIRT1 signaling pathway activated by this compound.
Caption: General experimental workflow for in vitro cell-based assays.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 4: Example Data Table for Cell Viability Assay
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 97.2 ± 5.1 |
| 10 | 95.5 ± 6.3 |
| 50 | 85.1 ± 7.9 |
| 100 | 60.3 ± 9.2 |
Table 5: Example Data Table for Deacetylation Assay
| Treatment | Normalized Acetyl-p53 Signal (Mean ± SD) |
| Vehicle Control | 1.00 ± 0.12 |
| This compound (1 µM) | 0.85 ± 0.09 |
| This compound (10 µM) | 0.62 ± 0.07 |
| This compound (50 µM) | 0.41 ± 0.05 |
Conclusion
These protocols and guidelines provide a framework for the in vitro investigation of this compound. It is crucial to optimize the experimental conditions, such as cell type, compound concentration, and incubation time, for each specific research application. The provided information on the SIRT1 signaling pathway and data presentation will aid in the design of robust experiments and the clear communication of results.
References
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | SIRT1 Activation by Natural Phytochemicals: An Overview [frontiersin.org]
- 7. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SIRT1 Activator 3 in Mouse Models of Neurodegeneration
These application notes provide a comprehensive overview of the use of potent synthetic SIRT1 activators, exemplified by compounds such as SRT2104, in preclinical mouse models of neurodegenerative diseases. The protocols and data presented are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of SIRT1 activation.
Introduction
Sirtuin 1 (SIRT1) is a NAD⁺-dependent deacetylase that plays a crucial role in cellular homeostasis, stress resistance, and metabolism.[1][2] Its activation has been shown to be neuroprotective in various models of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[1][2][3][4] Potent, synthetic small-molecule activators of SIRT1, such as the "SIRT1 Activator 3" class of compounds, offer a promising therapeutic strategy to combat these devastating disorders.[1] These activators function by allosterically enhancing the catalytic activity of SIRT1, thereby modulating downstream pathways involved in neuroprotection.[5]
Mechanism of Action
SIRT1 exerts its neuroprotective effects through the deacetylation of a multitude of downstream targets. Key mechanisms include:
-
Mitochondrial Biogenesis and Function: SIRT1 activates PGC-1α, a master regulator of mitochondrial biogenesis, leading to improved mitochondrial function and reduced oxidative stress.[4][6]
-
Autophagy Induction: By deacetylating autophagy-related proteins, SIRT1 promotes the clearance of misfolded protein aggregates, a common pathological hallmark of many neurodegenerative diseases.[4]
-
Neuroinflammation Inhibition: SIRT1 can suppress neuroinflammation by deacetylating and inhibiting the transcriptional activity of NF-κB.[2][4][7]
-
Apoptosis Inhibition: SIRT1 can deacetylate and inhibit the pro-apoptotic activity of p53, thereby promoting neuronal survival.[6]
-
Regulation of Gene Expression: SIRT1 can deacetylate histones and transcription factors, leading to changes in gene expression that favor neuronal protection and survival.
Below is a diagram illustrating the core SIRT1 signaling pathway in the context of neuroprotection.
Caption: SIRT1 signaling pathway in neuroprotection.
Dosage and Administration in Mouse Models
The optimal dosage of a SIRT1 activator can vary depending on the specific compound, the mouse model, and the route of administration. The following table summarizes dosages for SRT2104 and another potent activator, SRT1720, used in neurodegeneration models.
| Compound | Mouse Model | Disease | Dosage | Administration Route | Key Findings | Reference |
| SRT2104 | N171-82Q | Huntington's Disease | 0.5% in diet | Oral (in chow) | Improved motor function, extended survival, attenuated brain atrophy. | [8][9] |
| SRT1720 | Paraquat-induced | Parkinson's Disease | Not specified in vivo | Not specified in vivo | Alleviated toxicity in cellular and animal models. | [10] |
Note: While the specific dosage for "this compound" is not publicly available, the data for SRT2104 provides a strong starting point for dose-ranging studies.
Experimental Protocols
The following protocols are based on studies using SRT2104 in a Huntington's disease mouse model and can be adapted for other models and compounds.
This protocol describes a long-term efficacy study to evaluate the therapeutic potential of a SIRT1 activator in a transgenic mouse model of Huntington's disease.
1. Animal Model:
-
N171-82Q transgenic HD mice and wild-type (WT) littermates.
-
Mice are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[10]
2. Drug Formulation and Administration:
-
The SIRT1 activator is formulated into the rodent chow at a specified concentration (e.g., 0.5% SRT2104).[8][9]
-
A control diet without the activator is provided to the control groups.
-
Treatment is initiated at a presymptomatic age (e.g., 6 weeks) and continued for the duration of the study.[8][9]
3. Experimental Groups:
-
Group 1: WT mice on control diet.
-
Group 2: WT mice on SIRT1 activator diet.
-
Group 3: HD mice on control diet.
-
Group 4: HD mice on SIRT1 activator diet.
-
n = 10-12 mice per group is recommended for statistical power.[8][9]
4. Outcome Measures:
-
Motor Function Assessment:
-
Survival Analysis:
-
Body Weight:
-
Body weight is measured weekly to monitor the general health of the animals.[8]
-
-
Neuropathological Analysis (at study endpoint):
-
Brain Atrophy: Brains are collected, and volumetric analysis is performed using techniques like magnetic resonance imaging (MRI) or histological sectioning and staining to assess brain volume.[9]
-
The workflow for this type of in vivo study is illustrated below.
Caption: Experimental workflow for in vivo efficacy studies.
Prior to long-term efficacy studies, it is crucial to determine if the SIRT1 activator crosses the blood-brain barrier and engages its target in the central nervous system.
1. Animal Model and Dosing:
-
Use the same mouse strain as in the efficacy study.
-
Administer a single dose of the SIRT1 activator via the intended clinical route (e.g., oral gavage).
2. Sample Collection:
-
Collect blood and brain tissue at various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours).
3. Bioanalysis:
-
Measure the concentration of the SIRT1 activator in plasma and brain homogenates using LC-MS/MS to determine its pharmacokinetic profile and brain penetration.
4. Target Engagement:
-
Perform Western blot analysis on brain tissue lysates to measure the acetylation status of known SIRT1 substrates, such as p53 or PGC-1α. A decrease in the acetylation of these substrates indicates SIRT1 activation.
Conclusion
The activation of SIRT1 by potent small molecules represents a viable therapeutic approach for neurodegenerative diseases. The protocols and data provided herein for compounds like SRT2104 serve as a valuable resource for designing and conducting preclinical studies with novel "this compound" candidates. Careful dose selection, appropriate animal models, and comprehensive behavioral and neuropathological assessments are critical for evaluating the therapeutic potential of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]
- 4. The Critical Role of SIRT1 in Parkinson’s Disease: Mechanism and Therapeutic Considerations [aginganddisease.org]
- 5. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Critical Role of SIRT1 in Parkinson’s Disease: Mechanism and Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT1 Promotes Neuronal Fortification in Neurodegenerative Diseases through Attenuation of Pathological Hallmarks and Enhancement of Cellular Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtuin 1 activator SRT2104 protects Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SRT1720 as an SIRT1 activator for alleviating paraquat-induced models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
In vivo Administration of "SIRT1 Activator 3" in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of "SIRT1 Activator 3" in rat models, drawing from key research applications in neuroscience and metabolic studies. Detailed protocols for experimental procedures and data analysis are included to facilitate the design and execution of studies investigating the therapeutic potential of this sirtuin 1 activator.
Application 1: Neuroprotection in a Rat Model of Cerebral Ischemia-Reperfusion Injury
This application details the use of "this compound" to mitigate neuronal damage following an induced stroke in rats. The protocol is based on studies demonstrating the neuroprotective effects of SIRT1 activation.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a representative study investigating the effects of "this compound" in a rat model of cerebral ischemia-reperfusion injury.
| Parameter Measured | Control Group (Vehicle) | "this compound" Treated Group (10 mg/kg) | Method of Measurement |
| Infarct Volume (mm³) | Data not available | Significantly reduced compared to control | TTC Staining |
| Neurological Deficit Score | Data not available | Significantly improved compared to control | Neurological Scoring |
| TNF-α Level (pg/mL) | Significantly elevated | Significantly suppressed | ELISA |
| IL-6 Level (pg/mL) | Significantly elevated | Significantly suppressed | ELISA |
| IL-10 Level (pg/mL) | Significantly inhibited | Significantly increased | ELISA |
| p53 Protein Expression | Upregulated | Significantly decreased | Western Blot |
| iNOS Protein Expression | Significantly increased | Significantly decreased | Western Blot |
| Caspase-3 Activity | Significantly increased | Significantly decreased | Caspase-3 Activity Assay |
Experimental Protocols
This protocol induces focal cerebral ischemia, mimicking a stroke.
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., 4% isoflurane (B1672236) for induction, 1.5-2% for maintenance).
-
Surgical Procedure:
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Introduce a 4-0 nylon monofilament suture with a rounded tip into the ECA lumen and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, gently withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the rat to recover in a temperature-controlled environment.[1][2]
-
-
Confirmation of Ischemia: Successful occlusion can be confirmed by observing neurological deficits (e.g., circling behavior) upon recovery from anesthesia.
-
Drug Preparation: Dissolve "this compound" in a suitable vehicle (e.g., 10% DMSO in saline).
-
Administration: Administer "this compound" at a dose of 10 mg/kg via intraperitoneal (i.p.) injection immediately after reperfusion. The control group should receive an equivalent volume of the vehicle.
-
Neurological Scoring: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 0-5 scale, where 0 is no deficit and 5 is severe deficit).
-
Infarct Volume Measurement:
-
At 48 hours post-MCAO, euthanize the rats and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Stain the slices with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.[2][3]
-
-
Biochemical Analysis:
-
Collect blood samples for serum isolation.
-
Homogenize brain tissue from the ischemic hemisphere.
-
Measure levels of TNF-α, IL-6, and IL-10 in the serum using specific ELISA kits.[4][5][6][7]
-
Determine the protein expression of p53 and iNOS in brain homogenates via Western blotting.[8][9][10]
-
Assess caspase-3 activity in brain homogenates using a caspase-3 activity assay kit.[11][12][13][14][15]
-
Signaling Pathway and Experimental Workflow
Application 2: Regulation of Food Intake and Body Weight in Rats
This application outlines the use of "this compound" to investigate its role in the central regulation of energy balance. The protocol involves direct administration into the brain to observe effects on feeding behavior.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study by Çakir et al. (2009) investigating the effects of intracerebroventricular administration of "this compound" on food intake and body weight in rats.
| Parameter Measured | Control Group (Vehicle) | "this compound" Treated Group | Method of Measurement |
| 4-hour Food Intake (g) | ~ 2 g | ~ 4 g (Increased) | Manual Weighing |
| 24-hour Food Intake (g) | Data not available | Data not available | Manual Weighing |
| Body Weight Change (g) over 48h | ~ +2 g | ~ +2 g (No significant change) | Manual Weighing |
Note: The quantitative data for food intake is estimated from graphical representations in the cited literature.
Experimental Protocols
This protocol allows for direct administration of substances into the lateral ventricles of the brain.
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats (250-300g) and place them in a stereotaxic frame.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target coordinates for the lateral ventricle (e.g., 0.8 mm posterior to bregma, 1.5 mm lateral to the midline).
-
Implant a guide cannula to a depth of 3.5 mm from the skull surface.
-
Secure the cannula with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the rats to recover for at least one week before the experiment.[16][17][18][19][20]
-
-
Drug Preparation: Dissolve "this compound" in an appropriate artificial cerebrospinal fluid (aCSF) vehicle.
-
Administration:
-
Gently restrain the conscious rat and remove the dummy cannula.
-
Insert an injector cannula connected to a microsyringe pump.
-
Infuse a specific dose of "this compound" (e.g., 5 nmol in a volume of 5 µL) into the lateral ventricle over a period of 1-2 minutes.
-
Leave the injector in place for an additional minute to allow for diffusion.
-
The control group should receive an equivalent volume of aCSF.
-
-
Food Intake Measurement:
-
House the rats individually with pre-weighed food pellets.
-
Measure food consumption at regular intervals (e.g., 4, 8, and 24 hours) after ICV injection by weighing the remaining food.
-
-
Body Weight Measurement: Weigh the rats daily at the same time to monitor changes in body weight.
-
Biochemical Analysis (Optional): At the end of the study, hypothalamic tissue can be collected to analyze the expression of key neuropeptides involved in appetite regulation (e.g., POMC, AgRP) via Western blotting or qPCR.
Signaling Pathway and Experimental Workflow
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 4. arigoPLEX Rat Inflammatory Cytokine Multiplex ELISA Kit (IL1 beta, IL6, IL10, TNF alpha) (ARG83004) - arigo Biolaboratories [arigobio.com]
- 5. mdpi.com [mdpi.com]
- 6. Rat TNF alpha ELISA Kit (KRC3011) - Invitrogen [thermofisher.com]
- 7. raybiotech.com [raybiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. Proteomic analysis of rat brain tissue: comparison of protocols for two-dimensional gel electrophoresis analysis based on different solubilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sysy.com [sysy.com]
- 11. Caspase-3 Activity in the Rat Amygdala Measured by Spectrofluorometry After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-3 Activity in the Rat Amygdala Measured by Spectrofluorometry After Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mpbio.com [mpbio.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. Rat intracerebroventricular injection. [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | Intracerebroventricular Ghrelin Administration Increases Depressive-Like Behavior in Male Juvenile Rats [frontiersin.org]
- 19. Video: Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits [jove.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of p53 Acetylation with SIRT1 Activator 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a key regulator of cellular processes, including stress response, apoptosis, and cell survival. One of its critical non-histone targets is the tumor suppressor protein p53.[1][2][3] Acetylation of p53, particularly at lysine (B10760008) 382 (K382), is a crucial post-translational modification that enhances its stability and transcriptional activity, leading to cell cycle arrest or apoptosis.[1] SIRT1 negatively regulates p53 by deacetylating it, thereby inhibiting its tumor-suppressive functions.[1][3]
"SIRT1 Activator 3" (also known as Stac-3 or CAY10591, CAS 839699-72-8) is a potent, selective, small-molecule activator of SIRT1.[1][4][5] By allosterically activating SIRT1, this compound enhances the deacetylation of its substrates, including p53.[4] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effect of this compound on p53 acetylation in cultured cells.
Signaling Pathway
The interplay between SIRT1 and p53 is a critical cellular signaling axis. Under cellular stress conditions such as DNA damage, p53 is acetylated by acetyltransferases like p300/CBP. Acetylated p53 is active and promotes the transcription of target genes involved in cell cycle arrest and apoptosis. SIRT1, in an NAD+-dependent manner, deacetylates p53, leading to its inactivation and degradation. This compound enhances the catalytic activity of SIRT1, promoting the deacetylation of p53 and thereby suppressing its activity.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a human cell line expressing wild-type p53 (e.g., MCF-7, U2OS, or HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
The day after seeding, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a specified time (e.g., 6, 12, or 24 hours). A study has shown modulation of p53 acetylation at 50 µM.[6]
-
To induce p53 acetylation, cells can be co-treated with a DNA damaging agent (e.g., 10 µM etoposide) for the final 6 hours of the incubation period.
-
Include a vehicle control (DMSO) at the highest concentration used for the activator.
-
Whole-Cell Lysate Preparation
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail, as well as deacetylase inhibitors (e.g., 10 mM sodium butyrate (B1204436) and 1 µM Trichostatin A) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Western Blot Analysis
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies:
-
Rabbit anti-acetyl-p53 (Lys382)
-
Mouse anti-total p53 (DO-1)
-
Rabbit anti-SIRT1
-
Mouse anti-β-actin (loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) in 5% milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the acetyl-p53 and total p53 band intensities to the β-actin loading control.
-
Calculate the ratio of acetyl-p53 to total p53 for each condition.
-
Data Presentation
The following tables present illustrative data for the effect of this compound on p53 acetylation.
Table 1: Dose-Dependent Effect of this compound on p53 Acetylation
| Treatment (24h) | Acetyl-p53 (K382) / Total p53 Ratio (Normalized to Control) |
| Vehicle Control (DMSO) | 1.00 |
| This compound (1 µM) | 0.85 |
| This compound (5 µM) | 0.62 |
| This compound (10 µM) | 0.41 |
| This compound (25 µM) | 0.25 |
| This compound (50 µM) | 0.15 |
Table 2: Time-Course Effect of this compound (25 µM) on p53 Acetylation
| Treatment Time | Acetyl-p53 (K382) / Total p53 Ratio (Normalized to 0h) |
| 0 h | 1.00 |
| 6 h | 0.78 |
| 12 h | 0.55 |
| 24 h | 0.25 |
Logical Relationship of the Experiment
The experiment is designed to test the hypothesis that this compound decreases p53 acetylation in a dose- and time-dependent manner by activating SIRT1 deacetylase activity.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. biozol.de [biozol.de]
- 3. immunomart.com [immunomart.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C20H25N5O2 | CID 1882365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BK channel deacetylation by SIRT1 in dentate gyrus regulates anxiety and response to stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SIRT1 Activator 3 in In Vivo Cerebral Ischemia Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, has emerged as a critical regulator of cellular stress responses and survival pathways, making it a promising therapeutic target for neurodegenerative diseases and ischemic stroke.[1][2] SIRT1 exerts its neuroprotective effects through the deacetylation of various downstream targets, thereby modulating inflammation, apoptosis, and oxidative stress.[1][3] SIRT1 Activator 3 is a specific pharmacological activator of SIRT1 that has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia.[4][5] Treatment with this compound has been shown to reduce infarct volume and improve neurological outcomes in animal models of stroke.[5][6]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vivo studies of cerebral ischemia, specifically focusing on the middle cerebral artery occlusion (MCAO) model in rodents.
Mechanism of Action
In the context of cerebral ischemia, SIRT1 activation by this compound confers neuroprotection through multiple mechanisms. Following an ischemic insult, cellular stress leads to the activation of pro-apoptotic and pro-inflammatory pathways. SIRT1 activation counteracts these detrimental processes primarily by deacetylating key transcription factors and signaling proteins.[4]
One of the primary targets of SIRT1 is the tumor suppressor protein p53.[1] Acetylation of p53 in response to DNA damage and oxidative stress triggers apoptosis. SIRT1 deacetylates p53, thereby inhibiting its pro-apoptotic activity and promoting neuronal survival.[1][4]
Furthermore, SIRT1 negatively regulates the NF-κB (nuclear factor kappa B) signaling pathway.[7] NF-κB is a crucial mediator of inflammation, and its activation during cerebral ischemia contributes to secondary brain injury. By deacetylating the p65 subunit of NF-κB, SIRT1 suppresses the expression of pro-inflammatory cytokines and reduces neuroinflammation.[6]
The neuroprotective signaling pathway of SIRT1 activated by this compound is depicted below:
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound in rodent models of cerebral ischemia.
Table 1: Effect of this compound on Infarct Volume
| Animal Model | Ischemia Model | Treatment Regimen | Dosage (mg/kg) | Reduction in Infarct Volume (%) | Reference |
| Mice | pMCAO | Intraperitoneal injection at 10 min, 24h, and 40h post-ischemia | 5 - 10 | Significant reduction | [6] |
| Mice | pMCAO | Post-treatment | Not Specified | Reduced infarct volume | [5] |
Table 2: Recommended Dosage and Administration
| Parameter | Recommendation |
| Dosage | 5 - 10 mg/kg |
| Route | Intraperitoneal (i.p.) injection |
| Vehicle | Saline with 3% DMSO or Sesame oil with 3% DMSO (verify solubility) |
| Frequency | Multiple administrations (e.g., 10 min, 24h, and 40h post-MCAO) may be beneficial |
Experimental Protocols
A typical experimental workflow for investigating the effects of this compound in a rodent model of cerebral ischemia is outlined below.
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) in Mice
This protocol describes the intraluminal filament model of MCAO, a widely used technique to induce focal cerebral ischemia.[8][9][10]
Materials:
-
Male C57BL/6 mice (20-26 g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
6-0 nylon monofilament with a silicone-coated tip
-
Suture materials
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance).
-
Place the mouse in a supine position on a heating pad to maintain core body temperature at 37°C.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Vessel Ligation and Filament Insertion:
-
Ligate the distal end of the ECA and the CCA.
-
Place a temporary ligature around the origin of the ECA.
-
Make a small incision in the ECA stump.
-
Introduce the silicone-coated 6-0 nylon monofilament through the incision into the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). A laser Doppler flowmeter can be used to confirm a significant drop in cerebral blood flow.
-
-
Occlusion and Reperfusion (for transient MCAO):
-
For permanent MCAO (pMCAO), leave the filament in place.
-
For transient MCAO, withdraw the filament after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion.
-
-
Wound Closure and Recovery:
-
Close the neck incision with sutures.
-
Discontinue anesthesia and allow the mouse to recover in a warm cage.
-
Protocol 2: Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with 3% DMSO)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in the chosen vehicle to the desired concentration (e.g., to deliver 5-10 mg/kg in a volume of 100-200 µL).
-
Prepare a vehicle-only solution for the control group.
-
-
Administration:
-
Administer the prepared solution or vehicle via intraperitoneal injection at the predetermined time points (e.g., 10 minutes, 24 hours, and 40 hours post-MCAO).[5]
-
Protocol 3: Assessment of Neurological Deficits
Neurological scoring should be performed at regular intervals post-surgery to assess functional outcomes.
Example of a 5-point Neurological Scoring System:
-
0: No observable neurological deficit.
-
1: Mild focal deficit (e.g., contralateral forelimb flexion).
-
2: Moderate focal deficit (circling towards the contralateral side).
-
3: Severe focal deficit (falling to the contralateral side).
-
4: No spontaneous motor activity.
Protocol 4: Infarct Volume Measurement using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method to visualize and quantify the infarct area.[8][10][11]
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Formalin (10%)
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Brain Collection and Slicing:
-
At the experimental endpoint (e.g., 72 hours post-MCAO), euthanize the mouse and carefully remove the brain.
-
Chill the brain in ice-cold saline for 2-5 minutes.
-
Slice the brain into 1-2 mm coronal sections using a brain matrix.
-
-
TTC Staining:
-
Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark. Viable tissue will stain red, while the infarcted tissue will remain white.
-
-
Fixation and Imaging:
-
Fix the stained slices in 10% formalin overnight.
-
Capture high-resolution images of the slices.
-
-
Quantification:
-
Use image analysis software to measure the area of the infarct (white) and the total area of the ipsilateral and contralateral hemispheres in each slice.
-
Calculate the infarct volume, often corrected for edema, using established formulas.
-
Conclusion
This compound represents a valuable pharmacological tool for the in vivo investigation of neuroprotective strategies in cerebral ischemia. The protocols outlined in these application notes provide a framework for conducting robust and reproducible preclinical studies. Adherence to these detailed methodologies will facilitate the accurate assessment of the therapeutic potential of SIRT1 activation in stroke.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | New insights into Sirt1: potential therapeutic targets for the treatment of cerebral ischemic stroke [frontiersin.org]
- 3. Research Progress on the Role of Sirtuin 1 in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain SIRT1 Mediates Metabolic Homeostasis and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirt1 in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Modified Transcranial Middle Cerebral Artery Occlusion Model to Study Stroke Outcomes in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: SIRT1 Activator 3 Treatment in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a key regulator of cellular processes crucial for neuronal health, including stress resistance, DNA repair, and mitochondrial biogenesis.[1] Activation of SIRT1 has emerged as a promising therapeutic strategy for neurodegenerative diseases.[2][3] SIRT1 activators have been shown to promote neuronal survival, enhance neurite outgrowth, and protect against neurotoxicity.[1][4][5] One such activator, known as SIRT1 Activator 3, has demonstrated neuroprotective effects in vivo, such as reducing infarct volume in mouse models of stroke.[6] These application notes provide detailed protocols for utilizing this compound in primary neuron cultures to assess its neuroprotective and neurotrophic effects.
Key Applications
-
Neuroprotection Assays: Evaluating the ability of this compound to protect primary neurons from various stressors, such as oxidative stress or excitotoxicity.
-
Neurite Outgrowth Analysis: Quantifying the effect of this compound on the growth and branching of axons and dendrites.
-
Mechanism of Action Studies: Investigating the downstream molecular pathways affected by this compound treatment, including the expression and post-translational modification of SIRT1 and its target proteins.
Data Presentation
The following tables present representative quantitative data demonstrating the expected effects of a SIRT1 activator in primary neuron cultures.
Table 1: Effect of this compound on Neuronal Viability under Oxidative Stress
| Treatment Group | Concentration (µM) | Neuronal Viability (%) (Mean ± SD) |
| Vehicle Control (DMSO) | - | 100 ± 5.2 |
| Oxidative Stressor (e.g., H₂O₂) | - | 45 ± 4.8 |
| This compound + Oxidative Stressor | 0.1 | 58 ± 5.1 |
| This compound + Oxidative Stressor | 1 | 75 ± 6.3 |
| This compound + Oxidative Stressor | 10 | 88 ± 4.9 |
Table 2: Effect of this compound on Neurite Outgrowth
| Treatment Group | Concentration (µM) | Average Neurite Length (µm) (Mean ± SD) | Number of Primary Neurites (Mean ± SD) |
| Vehicle Control (DMSO) | - | 150 ± 12.5 | 3.2 ± 0.8 |
| This compound | 0.1 | 185 ± 15.1 | 3.8 ± 0.9 |
| This compound | 1 | 240 ± 20.3 | 4.5 ± 1.1 |
| This compound | 10 | 295 ± 25.8 | 5.1 ± 1.3 |
Table 3: Western Blot Analysis of SIRT1 and Downstream Target Acetylation
| Treatment Group | Concentration (µM) | Relative SIRT1 Protein Level (Fold Change) | Relative Acetylated-p53 Level (Fold Change) |
| Vehicle Control (DMSO) | - | 1.0 | 1.0 |
| This compound | 1 | 1.1 | 0.6 |
| This compound | 10 | 1.2 | 0.3 |
Mandatory Visualizations
Caption: SIRT1 Signaling Pathway in Neurons.
Caption: Experimental Workflow for this compound.
Experimental Protocols
Primary Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Dissection medium: Hibernate-A medium
-
Digestion solution: Papain (20 units/mL) in Hibernate-A
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the uterine horns and remove the E18 embryos.
-
Isolate the cortices from the embryonic brains in ice-cold dissection medium.
-
Mince the cortical tissue and incubate in the digestion solution for 15-20 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1 x 10^5 cells/cm²) on Poly-D-lysine coated surfaces.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
After 24 hours, replace half of the medium with fresh plating medium. Continue with half-medium changes every 3-4 days.
Neuronal Viability (MTT) Assay
This assay measures the metabolic activity of viable cells.
Materials:
-
Primary neuron cultures in a 96-well plate
-
This compound stock solution (in DMSO)
-
Neurotoxic agent (e.g., H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
After 5-7 days in vitro (DIV), treat the neurons with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
For neuroprotection studies, co-treat or pre-treat with this compound before adding the neurotoxic agent for the specified duration.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control group.
Neurite Outgrowth Assay (Immunocytochemistry)
This protocol is for visualizing and quantifying neurite growth.
Materials:
-
Primary neuron cultures on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-β-III tubulin or anti-MAP2
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope and image analysis software
Procedure:
-
At 2-3 DIV, treat neurons with this compound for the desired time (e.g., 48-72 hours).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells for 10 minutes.
-
Wash three times with PBS.
-
Block for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope and quantify neurite length and branching using image analysis software.
Western Blot Analysis
This protocol is for detecting changes in protein expression and post-translational modifications.
Materials:
-
Primary neuron cultures
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer: 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary antibodies: anti-SIRT1, anti-acetylated-p53, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat neurons with this compound as required.
-
Lyse the cells in RIPA buffer and collect the lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
References
- 1. Sirt1 overexpression in neurons promotes neurite outgrowth and cell survival through inhibition of the mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New insights into Sirt1: potential therapeutic targets for the treatment of cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT1 Promotes Neuronal Fortification in Neurodegenerative Diseases through Attenuation of Pathological Hallmarks and Enhancement of Cellular Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT1 in neurodevelopment and brain senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain SIRT1 Mediates Metabolic Homeostasis and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of SIRT1 Activator SRT1720
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that is a key regulator of cellular metabolism, stress resistance, and aging. The activation of SIRT1 is a promising therapeutic strategy for a variety of age-related and metabolic diseases. Small molecule SIRT1 activators, such as the synthetic compound SRT1720, have been extensively investigated in preclinical models to assess their therapeutic potential.[1] These application notes provide detailed protocols for the intraperitoneal (i.p.) injection of SRT1720 in murine models, a common route for administering this compound in in vivo efficacy studies.
SRT1720 is a selective and potent activator of SIRT1, with approximately 1000-fold greater potency than resveratrol.[2] It has been shown to have beneficial effects in various disease models, including those for metabolic disorders, inflammation, and neurodegenerative diseases. The protocols and data presented herein are curated from a range of preclinical research to provide a comprehensive resource for investigators.
Data Presentation: In Vivo Efficacy of SRT1720 via Intraperitoneal Injection
The following tables summarize quantitative data from key in vivo studies utilizing intraperitoneal injection of SRT1720 across different mouse models.
| Animal Model | Dosage Regimen | Vehicle | Treatment Duration | Key Efficacy Endpoints | Outcome | Reference |
| C57BL/6J mice with induced fulminant hepatitis | 5, 10, 20 mg/kg | 10% DMSO in edible oil | Single injection | Reduced plasma ALT and AST levels, decreased inflammatory cytokines | Significant hepatoprotective effects | [2] |
| Male BALB/c mice with LPS-induced depressive-like behaviors | 50 mg/kg | Sterile saline | Single pre-treatment | Reduced immobility time in forced swim test, increased sucrose (B13894) preference | Antidepressant-like effects | [3] |
| C57BL/6 male mice with surgically induced osteoarthritis | 25 mg/kg | 0.2% DMSO in isotonic saline | Twice weekly | Reduced OARSI scores, decreased cartilage degradation markers (MMP-13, ADAMTS-5) | Attenuated osteoarthritis progression | [4] |
| Male B6D2F1 mice (aged) | 100 mg/kg | Not specified | 4 weeks | Improved endothelium-dependent dilation, reduced aortic superoxide (B77818) production | Reversed age-related vascular endothelial dysfunction | [5] |
| Mice with Klebsiella pneumoniae-induced pneumosepsis | 20 mg/kg | 10% DMSO in normal saline | Injections at time of infection and 24h post-infection | Reduced lung pathology scores, decreased bacterial dissemination | Improved outcome in pneumosepsis | [6] |
| Mice with intestinal ischemia-reperfusion injury | 20 mg/kg | 10% DMSO in normal saline | Single injection at reperfusion | Increased mitochondrial biogenesis markers, reduced gut inflammation | Protected against organ injury | [7] |
Experimental Protocols
Preparation of SRT1720 for Intraperitoneal Injection
Materials:
-
SRT1720 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Normal saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Protocol 1: DMSO and Edible Oil Formulation [2]
This formulation is suitable for studies where a lipid-based vehicle is acceptable.
-
Prepare a stock solution of SRT1720 in DMSO. For example, dissolve SRT1720 in DMSO to a concentration of 38 mg/mL.
-
For a final injection volume of 200 µL at a dose of 20 mg/kg for a 25g mouse (requiring 0.5 mg of SRT1720), dilute the stock solution in sterile edible oil.
-
Ensure the final concentration of DMSO is 10% or less of the total injection volume to minimize toxicity.
-
Vortex the solution thoroughly to ensure homogeneity. Prepare fresh on the day of use.
Protocol 2: Multi-component Aqueous Formulation [8]
This formulation is designed to improve the solubility of hydrophobic compounds like SRT1720 in an aqueous-based vehicle.
-
Prepare a stock solution of SRT1720 in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, sequentially add and mix the following components:
-
400 µL PEG300
-
100 µL of SRT1720 DMSO stock solution
-
50 µL Tween-80
-
450 µL sterile saline
-
-
Vortex thoroughly until a clear, homogenous solution is formed. This formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Prepare this working solution fresh on the day of injection.
Intraperitoneal Injection Procedure in Mice
Materials:
-
Prepared SRT1720 solution
-
Mouse restraint device (optional)
-
25-27 gauge needles with appropriate syringe (e.g., 1 mL)
-
70% ethanol (B145695) wipes
Procedure:
-
Animal Restraint: Securely restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or with a suitable restraint device.
-
Injection Site Identification: Position the mouse on its back with its head tilted slightly downwards. The ideal injection site is in the lower right abdominal quadrant to avoid the cecum, bladder, and other vital organs.
-
Aseptic Technique: Swab the injection site with a 70% ethanol wipe and allow it to dry.
-
Injection: Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity. Aspirate gently by pulling back the plunger to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
Administration: If aspiration is clear, slowly and steadily inject the SRT1720 solution.
-
Withdrawal and Monitoring: Withdraw the needle smoothly and return the mouse to its cage. Monitor the animal for any signs of distress or adverse reactions post-injection.
Mandatory Visualizations
SIRT1 Signaling Pathway
The activation of SIRT1 by compounds like SRT1720 initiates a cascade of downstream signaling events that contribute to its diverse physiological effects. SIRT1 deacetylates a variety of protein substrates, thereby modulating their activity.[9] Key targets include PGC-1α, NF-κB, p53, and FOXO transcription factors.[9][10]
Caption: SIRT1 signaling pathway activated by SRT1720.
Experimental Workflow for In Vivo Efficacy Study
A typical in vivo efficacy study involves several key stages, from initial planning and animal model selection to data analysis and interpretation.
Caption: General experimental workflow for an in vivo study.
References
- 1. benchchem.com [benchchem.com]
- 2. The sirtuin 1 activator SRT1720 alleviated endotoxin-induced fulminant hepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRT1720 ameliorates LPS-induced depressive-like behaviors in mice and activates Parkin-mediated mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The SIRT1 activator SRT1720 reverses vascular endothelial dysfunction, excessive superoxide production, and inflammation with aging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sirtuin 1 Activator SRT1720 Protects against Organ Injury Induced by Intestinal Ischemia-Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
Application Notes and Protocols for Assessing Mitochondrial Function Following SIRT1 Activator 3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a key regulator of cellular metabolism and stress responses. Its activation has been shown to play a crucial role in enhancing mitochondrial function and biogenesis, making it a promising target for therapeutic interventions in various metabolic and age-related diseases. SIRT1 Activator 3 is a compound designed to specifically activate SIRT1, thereby potentially improving mitochondrial health.
These application notes provide a comprehensive guide to assessing the effects of this compound on mitochondrial function. The protocols outlined below describe key assays for evaluating mitochondrial biogenesis, respiration, membrane potential, and ATP production. While specific quantitative data for "this compound" is limited in publicly available literature, this document presents representative data from studies using the well-characterized SIRT1 activator, SRT1720, to illustrate the expected outcomes.
SIRT1 Signaling and Mitochondrial Function
SIRT1 enhances mitochondrial function through a multi-faceted signaling network. The primary mechanism involves the deacetylation and subsequent activation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[1][2][3] Activated PGC-1α co-activates nuclear respiratory factors (NRF-1 and NRF-2), which in turn stimulate the transcription of mitochondrial transcription factor A (TFAM). TFAM translocates to the mitochondria to drive the replication and transcription of mitochondrial DNA (mtDNA), leading to the synthesis of new mitochondria.
Beyond PGC-1α, SIRT1 can also influence mitochondrial function by deacetylating and modulating the activity of other key proteins such as Forkhead box O (FOXO) transcription factors and by activating AMP-activated protein kinase (AMPK).[1] Furthermore, SIRT1 is involved in maintaining mitochondrial quality control by regulating processes of mitochondrial fission, fusion, and mitophagy (the selective removal of damaged mitochondria).
References
- 1. benchchem.com [benchchem.com]
- 2. SRT1720 Induces Mitochondrial Biogenesis and Rescues Mitochondrial Function after Oxidant Injury in Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Resveratrol and SIRT1 on PGC-1α Activity and Mitochondrial Biogenesis: A Reevaluation | PLOS Biology [journals.plos.org]
Application Notes and Protocols: The Role of SIRT1 Activation in Fibrosis Model Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases affecting organs such as the liver, lungs, kidneys, and heart. A growing body of evidence highlights the critical role of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, as a key regulator in the pathogenesis of fibrosis.[1][2][3] Activation of SIRT1 has emerged as a promising therapeutic strategy to counteract fibrotic processes. SIRT1 exerts its anti-fibrotic effects through various mechanisms, including the inhibition of the transforming growth factor-beta (TGF-β)/Smad signaling pathway, which is a central driver of fibrosis.[1][3][4] Additionally, SIRT1 activation has been shown to mitigate inflammation, reduce oxidative stress, and promote autophagy, all of which contribute to its anti-fibrotic properties.[[“]][6]
These application notes provide a comprehensive overview of the use of SIRT1 activators in fibrosis research, with a focus on commonly used activators like Resveratrol and SRT1720. Detailed protocols for both in vitro and in vivo fibrosis models are presented to guide researchers in their experimental design and execution.
Mechanism of Action of SIRT1 in Fibrosis
SIRT1 activation counteracts fibrosis primarily by deacetylating and thereby inhibiting the activity of key pro-fibrotic transcription factors. The most well-documented mechanism is the inhibition of the TGF-β/Smad pathway.[1][2][3] Upon TGF-β stimulation, Smad3 is phosphorylated and translocates to the nucleus to induce the expression of fibrotic genes. SIRT1 can deacetylate Smad3, leading to a reduction in its transcriptional activity.[3][4] Furthermore, SIRT1 can suppress inflammatory responses by deacetylating the p65 subunit of NF-κB, thus inhibiting its pro-inflammatory signaling which is often intertwined with fibrotic processes.[6]
Signaling Pathway of SIRT1 in Fibrosis
Caption: SIRT1 activation inhibits TGF-β1-induced fibrosis by deacetylating Smad3.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of SIRT1 activators in various fibrosis models.
Table 1: In Vitro Studies on SIRT1 Activation in Fibrosis Models
| Cell Type | Fibrotic Stimulus | SIRT1 Activator | Concentration | Key Findings | Reference |
| Hepatic Stellate Cells (HSCs) | TGF-β1 | Resveratrol | 10-50 µM | Decreased expression of α-SMA and Collagen I.[1] | [1] |
| Human Fetal Lung Fibroblasts | TNF-α | Resveratrol | 20 µM | Inhibited inflammatory responses and collagen production.[7] | [7] |
| Mesangial Cells | TGF-β1 | Resveratrol | 10 µM | Attenuated expression of extracellular matrix proteins.[3] | [3] |
| Cardiac Fibroblasts | Angiotensin II | Resveratrol | 10 µM | Decreased expression of PAI-1 and inhibited Smad3 translocation.[8] | [8] |
| LX-2 Cells (Human HSCs) | TGF-β | SRT1720 | 1-5 µM | Increased SIRT1 expression and inhibited pro-fibrotic effects of TGF-β.[9] | [9] |
| MRC-5 Cells (Human Lung Fibroblasts) | TGF-β1 | SRT1720 | 5 µM | Downregulated IL-11 expression.[10] | [10] |
Table 2: In Vivo Studies on SIRT1 Activation in Fibrosis Models
| Animal Model | Fibrosis Induction | SIRT1 Activator | Dosage | Route | Key Findings | Reference |
| Rhesus Monkey (Liver Fibrosis) | Not specified | Resveratrol | Not specified | Not specified | Ameliorated liver fibrosis by inhibiting TGF-β/Smad pathway.[1] | [1] |
| Mice (Renal Fibrosis) | 5/6 Nephrectomy | Resveratrol | 50 mg/kg/day | Oral gavage | Attenuated expression of extracellular matrix proteins.[3] | [3] |
| Mice (Pulmonary Fibrosis) | Bleomycin (B88199) | Resveratrol | 25 mg/kg/day | Intraperitoneal | Reduced collagen production and inflammation.[7] | [7] |
| Rats (Myocardial Fibrosis) | Doxorubicin | Resveratrol | 20 mg/kg/day | Oral gavage | Ameliorated cardiac function and attenuated collagen expression.[4] | [4] |
| Mice (Cardiac Fibrosis) | Transverse Aortic Constriction (TAC) | SRT1720 | 30 mg/kg/day | Oral gavage | Improved cardiac function and reduced fibrosis.[11] | [11] |
Experimental Protocols
In Vitro Protocol: TGF-β1-Induced Fibroblast Activation
This protocol describes the induction of a fibrotic phenotype in fibroblasts using TGF-β1 and treatment with a SIRT1 activator.
Experimental Workflow for In Vitro Fibrosis Model
Caption: Workflow for studying SIRT1 activator effects on TGF-β1-induced fibroblast activation.
Materials:
-
Fibroblast cell line (e.g., NIH/3T3, primary human lung fibroblasts, HSCs)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Low-serum medium (e.g., DMEM with 0.5% FBS)
-
Recombinant human TGF-β1
-
SIRT1 Activator (e.g., Resveratrol, SRT1720)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Reagents for protein and RNA extraction
-
Antibodies for Western blotting and immunocytochemistry (e.g., anti-α-SMA, anti-Collagen I, anti-p-Smad3, anti-acetylated-Smad3)
Procedure:
-
Cell Seeding: Plate fibroblasts in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment. Culture in complete growth medium overnight.
-
Serum Starvation: Replace the complete growth medium with low-serum medium and incubate for 24 hours to synchronize the cells.
-
Pre-treatment: Pre-treat the cells with the SIRT1 activator at the desired concentration (e.g., 10-50 µM Resveratrol or 1-5 µM SRT1720) or vehicle (DMSO) for 1-2 hours.
-
Fibrotic Stimulation: Add TGF-β1 (e.g., 5-10 ng/mL) to the medium and incubate for 24-48 hours.
-
Harvesting and Analysis:
-
For Western Blot: Wash cells with cold PBS and lyse with RIPA buffer. Quantify protein concentration and perform Western blot analysis for fibrotic markers.
-
For qPCR: Wash cells with PBS and extract total RNA using a suitable kit. Perform reverse transcription and qPCR to analyze the expression of fibrotic genes.
-
For Immunocytochemistry: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA. Incubate with primary antibodies followed by fluorescently labeled secondary antibodies to visualize protein expression and localization.
-
In Vivo Protocol: Bleomycin-Induced Pulmonary Fibrosis Model
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin and subsequent treatment with a SIRT1 activator.
Experimental Workflow for In Vivo Bleomycin Model
Caption: Workflow for studying SIRT1 activator effects in a bleomycin-induced pulmonary fibrosis model.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
SIRT1 Activator (e.g., Resveratrol, SRT1720)
-
Vehicle for oral gavage (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for intratracheal instillation
-
Reagents for tissue processing and analysis
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Fibrosis Induction (Day 0): Anesthetize the mice. Surgically expose the trachea and intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. A sham group should receive sterile saline only.
-
Treatment: Begin treatment with the SIRT1 activator (e.g., 25 mg/kg/day Resveratrol via intraperitoneal injection or 30 mg/kg/day SRT1720 via oral gavage) on day 1 or as per the study design. The control group should receive the vehicle. Continue treatment daily until the end of the experiment.
-
Monitoring: Monitor the body weight and general health of the mice throughout the experiment.
-
Sacrifice and Tissue Collection (Day 14 or 21): Euthanize the mice and collect the lungs. One lung can be fixed in 10% neutral buffered formalin for histological analysis, while the other can be snap-frozen in liquid nitrogen for biochemical and molecular analyses.
-
Analysis:
-
Histology: Embed the fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and morphology, and Masson's trichrome to visualize collagen deposition.
-
Hydroxyproline Assay: Use a portion of the frozen lung to quantify the total collagen content.
-
Western Blot and qPCR: Homogenize the remaining frozen lung tissue to extract protein and RNA for the analysis of fibrotic markers.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions based on their specific experimental setup, cell types, and animal models. All animal experiments must be conducted in accordance with institutional guidelines and regulations.
References
- 1. SIRT1 activation ameliorates rhesus monkey liver fibrosis by inhibiting the TGF-β/smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sirt1 Inhibits Atrial Fibrosis by Downregulating the Expression of the Transforming Growth Factor-β1/Smad Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirt1 activation ameliorates renal fibrosis by inhibiting the TGF-β/Smad3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resveratrol ameliorates myocardial fibrosis by regulating Sirt1/Smad3 deacetylation pathway in rat model with dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Activating SIRT1 deacetylates NF-κB p65 to alleviate liver inflammation and fibrosis via inhibiting NLRP3 pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirtuin1 Protects against Systemic Sclerosis–related Pulmonary Fibrosis by Decreasing Proinflammatory and Profibrotic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Investigation of HO-1 Regulation of Liver Fibrosis Related to Nonalcoholic Fatty Liver Disease Through the SIRT1/TGF-ß/Smad3 Pathway [xiahepublishing.com]
- 10. Sirt1 overexpression improves senescence‐associated pulmonary fibrosis induced by vitamin D deficiency through downregulating IL‐11 transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sirtuin 1 activation attenuates cardiac fibrosis in a rodent pressure overload model by modifying Smad2/3 transactivation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Efficacy of SIRT1 Activator 3 in Cancer Cell Line Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of SIRT1 Activator 3 in cancer cell biology, with a focus on its impact on cell viability. Detailed protocols for assessing its efficacy and diagrams of the relevant signaling pathways are included to guide researchers in their experimental design and data interpretation.
Introduction
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a critical regulator of numerous cellular processes, including stress response, metabolism, apoptosis, and cell survival.[1][2][3] Its role in cancer is complex, acting as both a tumor promoter and a suppressor depending on the cellular context and specific signaling pathways involved.[4] SIRT1 activators are a class of small molecules that enhance the enzymatic activity of SIRT1, making them valuable tools for investigating its therapeutic potential.[5]
This compound has been shown to induce apoptosis in multiple myeloma cell lines, suggesting its potential as an anti-cancer agent. This document outlines the methodologies to assess the effects of this compound on cancer cell viability and provides insights into the underlying molecular mechanisms.
Data Presentation: Efficacy of this compound on Cancer Cell Viability
Due to the limited publicly available quantitative data specifically for "this compound" across a wide range of cancer cell lines, the following tables are presented as a template. They include published data on apoptosis in multiple myeloma cell lines and hypothetical examples of IC50 values to illustrate how such data should be structured for comparative analysis.
Table 1: Apoptosis Induction by this compound in Multiple Myeloma Cell Lines
| Cell Line | Cancer Type | Treatment Concentration (µM) | Incubation Time (hours) | Apoptosis Rate (% Annexin V Positive) | Citation |
| RPMI8226 | Multiple Myeloma | 500 | 24 | 53% | |
| U266 | Multiple Myeloma | 500 | 24 | 41% |
Table 2: Illustrative IC50 Values of this compound in Various Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| A549 | Lung Carcinoma | 25.8 | MTT Assay |
| MCF-7 | Breast Adenocarcinoma | 15.2 | XTT Assay |
| HCT116 | Colorectal Carcinoma | 32.5 | CellTiter-Glo |
| HeLa | Cervical Cancer | 45.1 | MTT Assay |
Signaling Pathways
The activation of SIRT1 by compounds like this compound can influence multiple signaling pathways that are crucial in cancer progression and cell survival.
SIRT1-Mediated Deacetylation of p53 and NF-κB
SIRT1 can deacetylate the tumor suppressor protein p53 and the transcription factor NF-κB. Deacetylation of p53 can inhibit its transcriptional activity, thereby reducing apoptosis.[6][7] Conversely, deacetylation of the RelA/p65 subunit of NF-κB can suppress its transcriptional activity, leading to an anti-inflammatory effect and potentially sensitizing cells to apoptosis.[7]
Downregulation of Pro-Survival Signaling
Studies have shown that this compound can lead to a reduction in the phosphorylation of key proteins in pro-survival pathways, such as AKT, mTOR, and Src. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[8][9] Its inhibition can lead to apoptosis.
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11]
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[12]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the activator) and a blank control (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[13]
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank control from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Experimental Workflow: MTT Assay
Apoptosis Assessment using Annexin V/Propidium Iodide Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Experimental Workflow: Flow Cytometry for Apoptosis
Conclusion
This compound presents a promising avenue for cancer research. The protocols and information provided herein offer a framework for the systematic evaluation of its effects on cancer cell viability and the elucidation of its mechanism of action. Rigorous and standardized experimental approaches are crucial for determining the therapeutic potential of this and other SIRT1-modulating compounds.
References
- 1. Recent advances of SIRT1 and implications in chemotherapeutics resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1 Inhibits p53 but not NF-κB Transcriptional Activity during Differentiation of Mouse Embryonic Stem Cells into Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Novel 1,4-Dihydropyridines as Specific Binders and Activators of SIRT3 Impair Cell Viability and Clonogenicity and Downregulate Hypoxia-Induced Targets in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of NF‐κB‐dependent transcription and cell survival by the SIRT1 deacetylase | The EMBO Journal [link.springer.com]
- 8. SIRT1 promotes formation of breast cancer through modulating Akt activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of PI3K/AKT/mTOR signaling pathway and sirtuin genes in chronic obstructive pulmonary disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. Frontiers | p53/sirtuin 1/NF-κB Signaling Axis in Chronic Inflammation and Maladaptive Kidney Repair After Cisplatin Nephrotoxicity [frontiersin.org]
SIRT1 Activator 3: Application Notes and Protocols for Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, is a key regulator of cellular processes, including stress resistance, metabolism, and aging. In the central nervous system, SIRT1 plays a crucial role in neuronal survival, neurogenesis, and synaptic plasticity, making it a promising therapeutic target for neurodegenerative diseases and cognitive disorders. SIRT1 activation has been shown to enhance synaptic plasticity and memory formation. This document provides detailed application notes and protocols for the use of SIRT1 Activator 3, a potent and specific synthetic activator of SIRT1, in the study of synaptic plasticity.
Disclaimer: While this compound has been identified as a potent SIRT1 activator, specific studies on its direct application in synaptic plasticity are limited. The following protocols are based on established methodologies for studying synaptic plasticity with other SIRT1 activators and should be adapted and optimized for specific experimental needs.
Compound Information: this compound
This compound, also known as STAC-3 or CAY10591, is a small molecule designed to allosterically activate SIRT1, leading to the deacetylation of its target proteins.
| Property | Value | Reference |
| Synonyms | STAC-3, CAY10591 | [1] |
| CAS Number | 839699-72-8 | [1][2][3][4] |
| Molecular Formula | C20H25N5O2 | [1][2][3] |
| Molecular Weight | 367.44 g/mol | [1][3][4] |
| Appearance | Olive green solid | [4] |
| Solubility | DMSO: 20 mg/mLDMF: 30 mg/mLEthanol: 1 mg/mL | [2] |
| Storage | Store at -20°C as a solid. Solutions in DMSO or ethanol (B145695) can be stored at -20°C for up to 3 months. | [4] |
Mechanism of Action in Synaptic Plasticity
SIRT1 enhances synaptic plasticity through a complex signaling network. Activation of SIRT1 by compounds like this compound is expected to initiate a cascade of events that ultimately strengthens synaptic connections. The primary proposed mechanism involves the regulation of gene expression critical for synaptic function.
A key pathway involves the SIRT1-mediated repression of microRNA-134 (miR-134).[4] MiR-134 is known to inhibit the translation of cAMP response element-binding protein (CREB), a transcription factor essential for long-term memory formation. By inhibiting miR-134, SIRT1 activation leads to increased CREB expression. CREB, in turn, promotes the transcription of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), which plays a pivotal role in synaptic growth and potentiation.
SIRT1 signaling pathway in synaptic plasticity.
Experimental Protocols
The following are generalized protocols for investigating the effects of this compound on synaptic plasticity in both in vitro and in vivo models. It is crucial to perform dose-response and toxicity studies to determine the optimal, non-toxic concentration of this compound for your specific model system.
In Vitro Studies: Primary Neuronal Cultures
This protocol describes how to assess the effect of this compound on synaptic protein expression and dendritic spine morphology in primary hippocampal or cortical neurons.
Experimental Workflow:
Workflow for in vitro analysis of SIRT1 activation.
Materials:
-
Primary hippocampal or cortical neurons
-
Neurobasal medium with B27 supplement
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-PSD-95, anti-synaptophysin, anti-MAP2)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Neuronal Culture: Culture primary neurons on coverslips (for imaging) or in multi-well plates (for biochemistry) according to standard protocols.
-
Treatment: At an appropriate developmental stage (e.g., DIV 14-21), treat neurons with varying concentrations of this compound (e.g., 1-50 µM, based on reported activities of similar compounds). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Immunocytochemistry:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% goat serum for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour.
-
Mount coverslips and acquire images using a confocal microscope.
-
-
Western Blotting:
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against synaptic proteins (e.g., PSD-95, synaptophysin, CREB, BDNF) and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect using an ECL substrate.
-
Data Analysis:
-
Dendritic Spine Analysis: Quantify spine density and morphology from high-resolution images of dendrites using software like ImageJ.
-
Protein Expression: Densitometrically quantify protein bands from Western blots and normalize to the loading control.
Ex Vivo Studies: Electrophysiology in Brain Slices
This protocol outlines the procedure for measuring long-term potentiation (LTP), a cellular correlate of learning and memory, in acute hippocampal slices.
Experimental Workflow:
Workflow for ex vivo LTP experiments.
Materials:
-
Rodent brain (e.g., mouse or rat)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), chilled and oxygenated (95% O2 / 5% CO2)
-
This compound
-
Electrophysiology rig with perfusion system, amplifier, and digitizer
-
Glass microelectrodes
-
Stimulating and recording electrodes
Procedure:
-
Slice Preparation: Rapidly dissect the hippocampus in ice-cold, oxygenated aCSF. Cut 300-400 µm thick transverse slices using a vibratome.
-
Recovery and Treatment: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour. For treatment, incubate a subset of slices in aCSF containing this compound (e.g., 10-50 µM) for a specified period (e.g., 1-2 hours) prior to recording.
-
Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF (with or without this compound).
-
Baseline Recording: Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region. Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for 20-30 minutes.
-
LTP Induction: Induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation).
-
Post-LTP Recording: Record fEPSPs for at least 60 minutes post-induction.
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the post-LTP fEPSP slopes to the pre-LTP baseline.
-
Compare the degree of potentiation between control and this compound-treated slices.
Quantitative Data Summary
As specific quantitative data for this compound in synaptic plasticity is not yet widely published, the following table provides a template for expected outcomes based on the known functions of SIRT1. Researchers using this compound should aim to generate such data.
| Parameter | Experimental Model | Expected Effect of this compound | Potential Quantitative Readout |
| Dendritic Spine Density | Primary Neurons | Increase | Spines per 10 µm of dendrite |
| Synaptic Protein Expression | Primary Neurons / Brain Tissue | Increase in PSD-95, Synaptophysin, CREB, BDNF | Fold change in protein levels vs. control |
| Long-Term Potentiation (LTP) | Hippocampal Slices | Enhancement | % increase in fEPSP slope 60 min post-LTP |
| Memory Performance | Rodent Models (e.g., Morris Water Maze, Fear Conditioning) | Improvement | Decreased escape latency, increased freezing time |
Safety and Handling
This compound is for research use only. A Safety Data Sheet (SDS) should be consulted before use.[5][6] Standard laboratory safety precautions should be followed, including wearing personal protective equipment (gloves, lab coat, and eye protection). Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable tool for investigating the role of SIRT1 in synaptic plasticity and its potential as a therapeutic target for cognitive enhancement. The protocols and information provided herein offer a framework for researchers to design and execute experiments to elucidate the specific effects of this compound on neuronal function. Due to the limited published data on this specific compound in neuroscience applications, careful optimization and validation of experimental conditions are essential.
References
Application Notes and Protocols: SIRT1 Activator 3 and the Measurement of Reactive Oxygen Species (ROS) Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, is a critical regulator of cellular health and longevity.[1][2] It plays a pivotal role in a wide array of biological processes, including the response to oxidative stress, DNA repair, and metabolic regulation.[1][3] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in aging and a variety of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][4] SIRT1 activation has emerged as a promising therapeutic strategy to combat oxidative stress by enhancing the cell's endogenous antioxidant defense mechanisms.[1][5] This document provides a detailed overview of a generic SIRT1 activator, referred to herein as "SIRT1 Activator 3," and provides comprehensive protocols for measuring its impact on intracellular ROS levels.
This compound: Mechanism of Action
SIRT1 activators, often referred to as STACs (sirtuin-activating compounds), function by allosterically enhancing the enzymatic activity of SIRT1.[3] This activation leads to the deacetylation of a multitude of downstream protein targets, including transcription factors and coactivators that govern the expression of antioxidant genes.[3]
Key downstream targets of SIRT1 in the context of oxidative stress include:
-
Forkhead Box O (FoxO) Transcription Factors: SIRT1 deacetylates and activates FoxO proteins, such as FoxO1 and FoxO3a.[4][5] Activated FoxO then translocates to the nucleus and promotes the transcription of antioxidant enzymes like manganese superoxide (B77818) dismutase (MnSOD) and catalase.[5][6]
-
Peroxisome Proliferator-Activated Receptor-γ Coactivator-1α (PGC-1α): SIRT1-mediated deacetylation of PGC-1α stimulates mitochondrial biogenesis and the expression of genes involved in mitochondrial respiration and antioxidant defense.[7]
-
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2): SIRT1 can positively regulate the Nrf2 pathway, a master regulator of the antioxidant response.[8][9] Activation of Nrf2 leads to the expression of a broad spectrum of cytoprotective genes.[6][8]
-
NF-κB: SIRT1 can inhibit the pro-inflammatory NF-κB signaling pathway, which is also a source of ROS production.[4][10]
By modulating these pathways, this compound is expected to decrease basal ROS levels and protect cells from oxidative damage induced by various stressors.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, data on the effect of this compound on ROS levels in different cell lines.
| Cell Line | Treatment | Concentration (µM) | Duration (hours) | Fold Change in ROS Levels (vs. Control) |
| HEK293 | Vehicle (DMSO) | - | 24 | 1.00 |
| HEK293 | This compound | 1 | 24 | 0.75 |
| HEK293 | This compound | 5 | 24 | 0.52 |
| HEK293 | This compound | 10 | 24 | 0.38 |
| SH-SY5Y | Vehicle (DMSO) | - | 24 | 1.00 |
| SH-SY5Y | This compound | 1 | 24 | 0.81 |
| SH-SY5Y | This compound | 5 | 24 | 0.63 |
| SH-SY5Y | This compound | 10 | 24 | 0.45 |
| HUVEC | Vehicle (DMSO) | - | 12 | 1.00 |
| HUVEC | This compound | 1 | 12 | 0.88 |
| HUVEC | This compound | 5 | 12 | 0.71 |
| HUVEC | This compound | 10 | 12 | 0.59 |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (H2DCFDA)
This protocol describes the use of H2DCFDA, a cell-permeable probe, to measure intracellular ROS levels.[11][12] Inside the cell, esterases cleave the acetate (B1210297) groups, and subsequent oxidation by ROS converts the non-fluorescent H2DCF to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[11]
Materials:
-
Cells of interest (e.g., HEK293, SH-SY5Y, HUVEC)
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 1-5 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 12-24 hours). Include a positive control for ROS induction, such as H2O2 (e.g., 100 µM for 1 hour).[13]
-
H2DCFDA Loading:
-
Prepare a 10 µM working solution of H2DCFDA in pre-warmed serum-free cell culture medium or PBS.
-
Remove the treatment medium from the wells and wash the cells once with warm PBS.
-
Add 100 µL of the H2DCFDA working solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[11]
-
Wash: Remove the H2DCFDA solution and wash the cells twice with warm PBS to remove excess probe.
-
Measurement: Add 100 µL of PBS or phenol (B47542) red-free medium to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[11]
-
Data Analysis: Subtract the background fluorescence from blank wells (containing only medium). Normalize the fluorescence intensity of treated cells to that of the vehicle-treated control cells.
Visualizations
Caption: SIRT1 signaling pathway in response to this compound.
Caption: Experimental workflow for ROS level measurement.
Caption: Logical relationship between SIRT1 activation and ROS reduction.
References
- 1. SIRT1: new avenues of discovery for disorders of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosstalk between Oxidative Stress and SIRT1: Impact on the Aging Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT1/SIRT3 Modulates Redox Homeostasis during Ischemia/Reperfusion in the Aging Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Frontiers | Sirt1 Regulates Oxidative Stress in Oxygen-Glucose Deprived Hippocampal Neurons [frontiersin.org]
- 8. Targeting SIRT1/FoxO3a/Nrf2 and PI3K/AKT Pathways with Rebamipide Attenuates Acetic Acid-Induced Colitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirt1/Nrf2 pathway is involved in oocyte aging by regulating Cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sirt1 Inhibits Oxidative Stress in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. assaygenie.com [assaygenie.com]
- 13. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
Troubleshooting & Optimization
"SIRT1 Activator 3" off-target effects in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "SIRT1 Activator 3." Given the potential ambiguity of the term "this compound," this guide addresses both the specific compound referenced in multiple myeloma cell line research and broader off-target considerations for potent SIRT1 activators.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary mechanism of action?
A1: "this compound" is a potent activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase involved in various cellular processes, including stress response and cell survival. In the context of multiple myeloma research, this compound has been shown to induce significant apoptosis in multiple myeloma cell lines and primary human myeloma cells. Its cytotoxic effects are associated with the down-regulation of AKT, SRC, and TOR phosphorylation.
Q2: What are the known off-target effects of this compound in cell-based assays?
A2: Direct off-target profiling for the specific "this compound" used in multiple myeloma studies is not extensively published. However, the observed down-regulation of AKT, SRC, and mTOR phosphorylation suggests potential interactions with upstream kinases or phosphatases in these pathways.
Broader studies on other potent synthetic SIRT1 activators, such as SRT1720, have revealed a range of off-target activities. These can include interactions with numerous other proteins, including receptors, enzymes, transporters, and ion channels.[1] For example, SRT1720 has been shown to activate AMP-activated protein kinase (AMPK) independently of SIRT1.[1] Researchers using any potent, synthetic SIRT1 activator should be aware of the potential for such off-target effects.
Q3: My cells are showing unexpected levels of apoptosis. Could this be an off-target effect?
A3: Yes, unexpected levels of apoptosis could be an off-target effect. While SIRT1 activation can influence apoptosis, potent small molecule activators may also induce apoptosis through off-target mechanisms. The observed anti-myeloma activity of "this compound" is linked to the suppression of pro-survival signaling pathways (AKT, SRC, mTOR), which could be a direct off-target effect or an indirect consequence of SIRT1 activation. To investigate this, it is recommended to perform control experiments, such as using a structurally distinct SIRT1 activator or a SIRT1 knockdown/knockout cell line.
Q4: I am not observing the expected SIRT1 activation in my assay. What could be the issue?
A4: Several factors could contribute to a lack of observed SIRT1 activation:
-
Assay Format: The activation of SIRT1 by small molecules can be highly dependent on the substrate used in the assay. Some activators require a substrate with a hydrophobic moiety, such as a fluorophore, for activity to be detected.[2]
-
Compound Stability and Solubility: Ensure the compound is fully dissolved and stable in your assay buffer. Poor solubility can lead to inaccurate concentrations.
-
Cellular NAD+ Levels: As SIRT1 is an NAD+-dependent deacetylase, its activity is sensitive to the intracellular NAD+ concentration.[3] Changes in cellular metabolism that affect NAD+ levels can impact the apparent activity of a SIRT1 activator.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability or apoptosis assays.
| Possible Cause | Troubleshooting Step |
| Off-target effects | Perform a kinase inhibitor profiling assay to identify potential off-target kinases. Use a structurally unrelated SIRT1 activator as a control. Validate findings in a SIRT1 knockdown or knockout cell line. |
| Compound instability | Prepare fresh stock solutions of the SIRT1 activator for each experiment. Verify the stability of the compound in your specific cell culture medium over the time course of the experiment. |
| Cell line variability | Ensure consistent cell passage number and health. Different cell lines may have varying expression levels of SIRT1 and off-target proteins, leading to different responses. |
Problem 2: Observed cellular effects do not correlate with SIRT1 activation levels.
| Possible Cause | Troubleshooting Step |
| Indirect activation mechanism | The compound may be indirectly activating SIRT1 by modulating upstream pathways or NAD+ metabolism. Measure cellular NAD+ levels in response to treatment. |
| Off-target signaling | The observed phenotype may be dominated by an off-target effect. Use Western blotting to probe key signaling pathways known to be affected by similar compounds (e.g., PI3K/Akt/mTOR, AMPK). |
| Assay limitations | The assay used to measure SIRT1 activity may not be suitable for this specific activator. Try an alternative assay with a different substrate (e.g., a native peptide substrate). |
Quantitative Data Summary
The following table summarizes the reported effects of "this compound" on apoptosis in multiple myeloma cell lines.
| Cell Line | Concentration (µM) | Time (h) | Apoptosis (% Annexin V Positive) |
| RPMI8226 | 500 | 24 | 53% |
| U226 | 500 | 24 | 41% |
Data extracted from a study on the anti-myeloma activity of this compound.
Experimental Protocols
Protocol: In Vitro Kinase Profiling
This protocol provides a general framework for assessing the off-target effects of a SIRT1 activator against a panel of protein kinases.
Objective: To identify unintended kinase targets of this compound.
Materials:
-
This compound
-
A broad panel of purified recombinant kinases (e.g., >400 kinases)
-
Specific peptide substrates for each kinase
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of each specific kinase to individual wells.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the Km for each kinase.
-
Allow the reaction to proceed for a predetermined time, then stop the reaction.
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.
Protocol: Western Blot for AKT, SRC, and mTOR Phosphorylation
Objective: To determine if this compound affects the phosphorylation status of key signaling proteins in a cell-based assay.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-SRC (Tyr416), anti-SRC, anti-phospho-mTOR (Ser2448), anti-mTOR, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Potential on-target and off-target signaling pathways of this compound.
Caption: Workflow for troubleshooting unexpected effects of this compound.
References
Solubility and stability of "SIRT1 Activator 3" in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of SIRT1 Activator 3 in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and use of this compound solutions in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: this compound is soluble in DMSO at a concentration of 20 mg/mL.[1]
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, it is recommended to use anhydrous, high-purity DMSO.[2][3] The compound should be dissolved by vortexing and, if necessary, gentle warming to 37°C or sonication can be applied to aid dissolution.[2][3][4]
Q4: My this compound is not fully dissolving in DMSO, even at the recommended concentration. What should I do?
A4: If you encounter solubility issues, consider the following troubleshooting steps:
-
Verify DMSO Quality: Ensure you are using a fresh, unopened bottle of anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb moisture, which may reduce the solubility of the compound.[2][5]
-
Gentle Heating and Sonication: Gently warm the solution to 37°C in a water bath and vortex or sonicate for a few minutes.[2][4] This can help overcome the energy barrier for dissolution.
-
Prepare a More Dilute Solution: If the compound still does not dissolve, you may be at or above its solubility limit under your specific conditions. Try preparing a more dilute stock solution (e.g., 10 mg/mL).[3]
Q5: I observed precipitation in my DMSO stock solution after storage or freeze-thaw cycles. What is the cause and how can I resolve it?
A5: Precipitation after storage or freeze-thaw cycles is a common issue.[2] To resolve this, gently warm the vial to 37°C and vortex or sonicate until the precipitate redissolves.[4] Before use, always visually inspect the solution to ensure it is clear. To minimize this issue, it is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q6: My compound dissolves in DMSO, but precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
A6: This phenomenon, often called "salting out," occurs due to the rapid change in solvent polarity. To prevent this, it is recommended to perform serial dilutions of the DMSO stock solution in DMSO first to a lower concentration before the final dilution into the aqueous buffer.[3][5] Always add the DMSO solution to the aqueous buffer, not the other way around, and ensure adequate mixing.[6] The final concentration of DMSO in your assay should typically be kept low (e.g., ≤ 0.1%) to avoid solvent effects on the biological system.[3][5]
Q7: How should I store my this compound stock solution in DMSO?
A7: For optimal stability, stock solutions of this compound in an organic solvent should be stored at -20°C for up to 3 months.[4] Aliquoting into single-use volumes is recommended to minimize freeze-thaw cycles.
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Parameter | Value | Reference |
| Solubility in DMSO | 20 mg/mL | [1] |
| Storage of Powder | -20°C for up to 3 years | - |
| Storage of Stock Solution in Solvent | -20°C for up to 3 months | [4] |
Experimental Protocols
Below are detailed methodologies for assessing the solubility and stability of this compound in DMSO.
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
This protocol is used to determine the solubility of a compound that is first dissolved in DMSO and then diluted into an aqueous buffer.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microtiter plates (UV-transparent for UV-based methods)
-
Pipettes and tips
-
Plate shaker
-
Nephelometer or UV/Vis spectrophotometer with a plate reader
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Serially dilute the DMSO stock solution in DMSO in a 96-well plate.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing the aqueous buffer. The final volume in each well should be consistent (e.g., 200 µL).
-
Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.[7]
-
Measure the solubility:
-
Nephelometry: Measure the light scattering of the solutions. An increase in light scattering indicates the formation of a precipitate.[7][8]
-
Direct UV Method: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at a wavelength where the compound has maximum absorbance.[7][8]
-
-
Calculate the solubility by comparing the absorbance of the samples to a standard curve of the compound in DMSO. The highest concentration that does not show precipitation is considered the kinetic solubility.
Protocol 2: Assessment of Stability in DMSO
This protocol outlines a method to evaluate the stability of this compound in a DMSO stock solution over time.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Amber glass or polypropylene (B1209903) vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).[9]
-
Time Zero (T0) Analysis: Immediately after preparation, take an aliquot of the stock solution, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system.[2] Record the peak area of the parent compound.
-
Storage: Aliquot the remaining stock solution into multiple vials, seal them tightly, and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
Time Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition.[2]
-
Thaw the sample (if frozen) and bring it to room temperature.
-
Dilute the sample in the same manner as the T0 sample and analyze it by HPLC.
-
Calculate the percentage of compound remaining at each time point by comparing the peak area to the T0 sample.[9]
Mandatory Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A flowchart for troubleshooting solubility issues with this compound in DMSO.
Experimental Workflow for Stability Assessment
Caption: A workflow diagram for assessing the stability of this compound in DMSO.
SIRT1 Signaling Pathway Activation
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
"SIRT1 Activator 3" dose-response curve analysis in neurons
Welcome to the technical support resource for researchers utilizing SIRT1 Activator 3 in neuronal models. This guide provides detailed protocols, dose-response data, pathway information, and troubleshooting advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is SIRT1 and why is it a target in neurons? A1: SIRT1 (Sirtuin 1) is a NAD⁺-dependent deacetylase enzyme that is a key regulator of cellular health and longevity. In the central nervous system, SIRT1 plays a crucial role in processes like neurogenesis, synaptic plasticity, and neuronal survival.[1][2] It protects neurons from oxidative stress and inflammation, making it a significant therapeutic target for neurodegenerative diseases.[3][4]
Q2: What is the mechanism of action for this compound? A2: this compound is a small molecule designed to allosterically activate the SIRT1 enzyme. This activation enhances the deacetylation of SIRT1's downstream targets, which can lead to beneficial cellular effects. The precise mechanism of activation for many SIRT1-activating compounds (STACs) involves binding to the enzyme and inducing a conformational change that increases its affinity for its substrates.[5][6]
Q3: What are the key downstream targets of SIRT1 in neurons? A3: SIRT1 has numerous targets in neurons. Key substrates include PGC-1α, which promotes mitochondrial biogenesis; NF-κB, which suppresses neuroinflammation when deacetylated; and p53, which can modulate apoptosis.[1][3][4] By activating SIRT1, researchers can influence these pathways to study neuroprotective effects.
Q4: Is overexpression of SIRT1 always beneficial? A4: While activation of SIRT1 is generally considered neuroprotective, some studies suggest that overexpression may retard neurogenesis.[4] Therefore, achieving an optimal level of SIRT1 activity is crucial, which is why careful dose-response analysis is essential.
Dose-Response Analysis in Primary Neurons
The following tables present hypothetical, yet representative, quantitative data for the dose-response relationship of this compound in primary cortical neurons following a 24-hour incubation period. This data serves as a template for expected experimental outcomes.
Table 1: Effect of this compound on Neuronal Viability (MTT Assay)
| Concentration (µM) | % Viability (Mean ± SEM) |
| 0 (Vehicle Control) | 100 ± 3.2 |
| 0.1 | 102.5 ± 2.9 |
| 1 | 115.1 ± 3.5 |
| 10 | 124.8 ± 4.1 |
| 50 | 95.3 ± 5.8 |
| 100 | 70.6 ± 6.4 |
Table 2: Effect of this compound on a Specific Biomarker (Deacetylation of PGC-1α)
| Concentration (µM) | % Increase in PGC-1α Deacetylation (Mean ± SEM) |
| 0 (Vehicle Control) | 0 ± 5.0 |
| 0.1 | 15.2 ± 4.8 |
| 1 | 45.8 ± 6.2 |
| 10 | 88.9 ± 7.1 |
| 50 | 95.4 ± 8.5 |
| 100 | 92.1 ± 9.3 |
Detailed Experimental Protocol: Dose-Response Curve Generation
This protocol outlines the key steps for performing a dose-response analysis of this compound on primary neuronal cultures to assess neuronal viability using an MTT assay.
1. Materials and Reagents:
-
This compound
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons, matured for at least 7 days in vitro)
-
Neurobasal medium and B-27 supplement
-
Sterile, high-purity DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
2. Preparation of this compound Solutions:
-
Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.
-
Working Solutions: On the day of the experiment, perform serial dilutions of the stock solution in pre-warmed culture medium to create working solutions that are 10x the final desired concentrations (e.g., 1 µM to 1000 µM). This minimizes the final DMSO concentration in the wells.
3. Cell Treatment:
-
Ensure primary neurons in the 96-well plate are healthy and have reached the desired maturity (e.g., DIV 7-10).[7]
-
Carefully remove half of the old medium from each well.
-
Add an equal volume of the prepared working solutions (or vehicle control medium containing the same percentage of DMSO) to the appropriate wells. This will achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Incubate the treated neurons for the desired time period (e.g., 24 hours) at 37°C and 5% CO₂.
4. Neuronal Viability Assessment (MTT Assay):
-
Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[7]
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT from the wells.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at a wavelength of 570 nm.
5. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (100% viability).
-
Plot the percentage viability against the log of the drug concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine key parameters like EC₅₀ (half-maximal effective concentration) and IC₅₀ (half-maximal inhibitory concentration).[8]
Key Signaling Pathways and Experimental Workflow
Visualizing the complex interactions and experimental steps is crucial for understanding and troubleshooting.
Caption: Simplified SIRT1 signaling pathway in neurons.
Caption: Experimental workflow for dose-response analysis.
Troubleshooting Guide
Q: My dose-response curve is flat; I see no activation or inhibition. What should I do? A: A flat curve suggests the compound is not having the expected effect at the tested concentrations.
-
Check Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions from the stock solution.
-
Verify Cell Health: Confirm that the primary neurons are healthy and responsive. Use a positive control if available.
-
Check NAD⁺ Levels: SIRT1 activity is dependent on the availability of NAD⁺. If cells are metabolically compromised or the medium is depleted, SIRT1 cannot function effectively. Consider supplementing with an NAD⁺ precursor like nicotinamide (B372718) riboside (NR).[9]
-
Substrate Specificity: SIRT1 activation can be highly dependent on the specific substrate being measured.[5] The lack of response in a general viability assay might not mean the compound is inactive. Try a more direct assay, such as measuring the deacetylation of a known SIRT1 substrate via Western blot or a specialized kit.
Q: I am observing high toxicity (a sharp drop in viability) even at low concentrations. Why? A: Unexpected toxicity can arise from several factors.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) and consistent across all wells, including the vehicle control.
-
Compound Purity: Impurities in the compound batch could be causing cytotoxicity.
-
Off-Target Effects: The activator may have off-target effects at higher concentrations. This is common and defines the upper limit of the therapeutic window. Your data may be accurately reflecting this.
-
Over-activation: It is theoretically possible that excessive SIRT1 activation could be detrimental in some contexts, leading to cell death.[10]
Q: The variability between my replicate wells is very high. How can I reduce it? A: High variability can obscure real effects.
-
Plating Uniformity: Ensure even cell seeding density across the plate. Edge effects are common in 96-well plates; consider avoiding the outermost wells or filling them with sterile PBS.
-
Pipetting Technique: Use calibrated pipettes and practice consistent technique, especially when performing serial dilutions and adding reagents.
-
Cell Culture Health: Inconsistent cell health across the plate can lead to variable responses. Check for signs of stress or contamination.
-
Increase Replicates: Increase the number of technical replicates for each concentration to improve statistical power.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Frontiers | Sirtuins in Neuroendocrine Regulation and Neurological Diseases [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Sirtuins functions in central nervous system cells under neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT1 Promotes Neuronal Fortification in Neurodegenerative Diseases through Attenuation of Pathological Hallmarks and Enhancement of Cellular Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. selfhacked.com [selfhacked.com]
- 10. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]
Technical Support Center: Troubleshooting Inconsistent Results with SIRT1 Activator 3
Welcome to the technical support center for SIRT1 Activator 3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known effects?
A1: this compound, also identified as CAY10591 or SirtAct, is a potent and selective small molecule activator of Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase. It has been shown to suppress the inflammatory cytokine TNF-α in a dose-dependent manner in human monocytic (THP-1) cells and to have a significant effect on fat mobilization in differentiated adipocytes.[1][2] Its chemical formula is C₂₀H₂₅N₅O₂ and it has a molecular weight of 367.44 g/mol .
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mg/mL and in ethanol (B145695) up to 20 mg/mL (warming may be required). For long-term storage, it is recommended to store the solid compound desiccated at -20°C for up to two years. Solutions in DMSO or ethanol can be stored at -20°C for up to three months.[3]
Q3: What is a typical effective concentration range for this compound in cell culture?
A3: The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. Published studies have reported the following effective concentrations:
-
20-60 µM: for suppression of TNF-α in THP-1 cells.[2]
-
30 µM: for hepatoprotective effects in in vitro models of acetaminophen-induced injury.[4]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
Issue 1: Inconsistent or No SIRT1 Activation in In Vitro Assays
Possible Cause 1: Substrate-Dependent Activation
Some small molecule activators of SIRT1 have shown a dependence on the type of substrate used in in vitro deacetylation assays.[5][6] Specifically, the presence of a fluorophore, such as aminomethylcoumarin (AMC) or carboxytetramethylrhodamine (TAMRA), on the peptide substrate may be necessary for the activator to demonstrate its effect.[5][6]
Solution:
-
Verify your assay substrate: If you are using an in vitro deacetylation assay, check if your peptide substrate is fluorophore-labeled.
-
Consider a different assay: If you suspect substrate-dependent activation is the issue, consider using a cell-based assay to measure SIRT1 activity indirectly by quantifying the deacetylation of a known downstream target.
Possible Cause 2: Incorrect Assay Conditions
Enzyme kinetics are highly sensitive to buffer composition, pH, and temperature.
Solution:
-
Ensure your assay buffer contains NAD⁺, as it is an essential co-substrate for SIRT1 activity.
-
Maintain a stable pH, typically around 7.5-8.0.
-
Incubate at the recommended temperature, usually 37°C.
-
Include appropriate controls: a no-enzyme control, a no-activator (vehicle) control, and a known SIRT1 inhibitor (e.g., nicotinamide) to validate your assay.
Issue 2: Variable or Unexpected Results in Cell-Based Assays
Possible Cause 1: Cell Health and Passage Number
The physiological state of your cells can significantly impact their response to SIRT1 activation. High passage numbers can lead to altered cellular metabolism and signaling.
Solution:
-
Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before treatment.
-
Regularly check for mycoplasma contamination.
Possible Cause 2: Compound Stability and Solubility in Media
This compound, while soluble in DMSO, may precipitate when diluted into aqueous cell culture media. The compound's stability in media over the course of your experiment can also affect results.
Solution:
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound from your DMSO stock for each experiment.
-
Check for precipitation: After diluting in media, visually inspect for any signs of precipitation.
-
Optimize final DMSO concentration: Keep the final concentration of DMSO in your cell culture as low as possible (typically below 0.5%) and ensure that the vehicle control group receives the same concentration of DMSO.
Possible Cause 3: Off-Target Effects
While described as a selective SIRT1 activator, like many small molecules, there is a possibility of off-target effects, especially at higher concentrations. Some synthetic SIRT1 activators have been reported to have off-target interactions.[7]
Solution:
-
Perform dose-response curves: Determine the lowest effective concentration to minimize the risk of off-target effects.
-
Use a SIRT1 inhibitor control: To confirm that the observed effects are SIRT1-dependent, include a condition where cells are co-treated with this compound and a specific SIRT1 inhibitor (e.g., EX-527).
-
Use genetic controls: If possible, use SIRT1 knockout or knockdown cells to validate that the effects of this compound are absent in the absence of its target.
Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₅N₅O₂ | |
| Molecular Weight | 367.44 g/mol | |
| CAS Number | 839699-72-8 | |
| Solubility | DMSO: up to 50 mg/mL; Ethanol: up to 20 mg/mL (may require warming) | [3] |
| Storage (Solid) | -20°C, desiccated, for up to 2 years | [3] |
| Storage (Solution) | -20°C in DMSO or ethanol for up to 3 months | [3] |
| Cell Line | Application | Effective Concentration | Reference(s) |
| THP-1 | TNF-α Suppression | 20-60 µM | [2] |
| 3T3-L1 | Stimulation of Adipogenesis | Not specified | [3] |
| Hepatocytes | Acetaminophen-induced injury | 30 µM | [4] |
| In vivo (rats) | Acetaminophen-induced injury | 0.5 mg/kg | [4] |
Experimental Protocols
Protocol 1: In Vitro SIRT1 Activity Assay (Fluorometric)
This is a general protocol that can be adapted for use with this compound.
-
Prepare Reagents:
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic SIRT1 substrate (e.g., Fluor-de-Lys®-SIRT1)
-
NAD⁺ solution
-
SIRT1 enzyme
-
This compound stock solution in DMSO
-
SIRT1 inhibitor (e.g., Nicotinamide) for control
-
Developer solution
-
-
Assay Procedure:
-
In a 96-well plate, add SIRT1 enzyme to each well (except for the no-enzyme control).
-
Add this compound at various concentrations (or vehicle - DMSO - for control).
-
Add the SIRT1 substrate and NAD⁺ solution to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Protocol 2: Western Blot for Downstream SIRT1 Targets
This protocol allows for the assessment of SIRT1 activity in cells by measuring the deacetylation of its known targets.
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere.
-
Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (including a SIRT1 inhibitor like nicotinamide (B372718) to preserve acetylation states).
-
-
Protein Quantification and SDS-PAGE:
-
Quantify protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against an acetylated SIRT1 target (e.g., acetyl-p53, acetyl-NF-κB) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the signal to a loading control like β-actin or GAPDH.
-
Signaling Pathways and Workflows
Caption: SIRT1 Signaling Pathway Activation.
Caption: Western Blot Experimental Workflow.
Caption: Troubleshooting Logic Flowchart.
References
- 1. SIRT1 modulating compounds from high-throughput screening as anti-inflammatory and insulin-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. SirtAct (CAY10591) - Amerigo Scientific [amerigoscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessment of "SIRT1 Activator 3" Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of SIRT1 Activator 3 in primary cell cultures. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective modulator that enhances the enzymatic activity of Sirtuin 1 (SIRT1) through allosteric interactions.[1] SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular processes such as stress resistance, metabolism, inflammation, and cell survival by deacetylating various protein targets, including histones and transcription factors like p53 and NF-κB.[2][3][4][5] By activating SIRT1, these compounds can influence pathways related to longevity and cellular health.[1][3]
Q2: Has the cytotoxicity of this compound been evaluated in primary cells?
Yes, a study investigated the effects of this compound on primary human multiple myeloma (MM) cells. The findings indicate that this compound induces significant apoptosis in these primary cancer cells in a dose-dependent manner.
Q3: What concentrations of this compound have been shown to be cytotoxic to primary cancer cells?
In a study on primary human multiple myeloma cells, this compound was used at concentrations of 50, 100, and 500 µM. Significant apoptosis was observed, particularly at the 500 µM dose, after 24 hours of treatment.
Q4: Do SIRT1 activators show selective cytotoxicity towards cancer cells over normal primary cells?
There is evidence to suggest that some SIRT1 activators may have a degree of selectivity. For instance, the SIRT1 activator SRT1720 was shown to decrease the viability of primary multiple myeloma patient cells at an IC50 range of 3–7 µM, while not markedly affecting the viability of normal peripheral blood mononuclear cells (PBMCs).[2][6] Similarly, resveratrol, another SIRT1 activator, has been reported to be cytotoxic to hepatocarcinoma cells without inducing cytotoxicity in primary human hepatocytes at the same concentrations.[7][8]
Q5: Are there known off-target effects of SIRT1 activators that could contribute to cytotoxicity?
Yes, some compounds identified as SIRT1 activators, such as SRT1720, have been reported to have off-target effects.[4][9] These can include interactions with other enzymes, receptors, and ion channels, which could potentially contribute to observed cytotoxicity.[9][10] Therefore, it is crucial to interpret cytotoxicity data carefully and consider potential off-target mechanisms.
Data Summary: Cytotoxicity of SIRT1 Activators in Primary Cells
The following tables summarize quantitative data on the cytotoxic effects of this compound and other SIRT1 activators on various primary cells.
Table 1: Cytotoxicity of this compound in Primary Human Multiple Myeloma Cells
| Concentration (µM) | Exposure Time (hours) | Cell Type | Assay | Observed Effect |
| 500 | 24 | Primary Human Multiple Myeloma Cells | Annexin V | Significant induction of apoptosis |
Data extracted from a study on the anti-myeloma activity of this compound.
Table 2: Cytotoxicity of Other SIRT1 Activators in Primary Cells
| Compound | Concentration | Exposure Time (hours) | Cell Type | Assay | Observed Effect |
| SRT1720 | 3-7 µM (IC50) | 24 | Primary Multiple Myeloma Cells | Viability Assay | Significant decrease in cell viability |
| SRT1720 | Not specified | 24 | Normal Peripheral Blood Mononuclear Cells | Viability Assay | No marked effect on viability |
| Resveratrol | Up to 100 µM | Not specified | Primary Human Hepatocytes | Cytotoxicity Assay | No induction of cytotoxicity |
| Resveratrol | 50 µM | 48 | 4T1 Murine Mammary Carcinoma Cells | Viability Assay | ~25% apoptosis |
This table provides analogous data from other SIRT1 activators to offer a broader context for experimental design.[2][7][11]
Troubleshooting Guide
This guide addresses common issues encountered during the cytotoxicity assessment of this compound in primary cells.
Q1: I am observing high cytotoxicity even at low concentrations of this compound. What could be the cause?
-
Primary Cell Health: Primary cells are more sensitive than cell lines. Ensure your cells are healthy, have a low passage number, and are not stressed by suboptimal culture conditions.
-
Solvent Toxicity: this compound is likely dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in your culture medium is non-toxic (typically <0.5% for DMSO). Always include a vehicle control (cells treated with the solvent alone) in your experiments.
-
Compound Precipitation: The compound may be precipitating out of solution at higher concentrations in your culture medium. Visually inspect the wells for any precipitate. If precipitation is suspected, consider using a different solvent or reducing the highest concentration tested.
Q2: My cytotoxicity results are not reproducible. How can I improve consistency?
-
Consistent Cell Seeding: Ensure a uniform number of cells is seeded in each well. Inconsistent cell densities can lead to high variability.
-
Homogeneous Compound Distribution: After diluting this compound in the culture medium, mix it thoroughly before adding it to the cells to ensure a uniform concentration in each well.
-
Control for Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the compound concentration. It is advisable to fill the outer wells with sterile PBS or medium without cells and use the inner wells for your experiment.
-
Standardized Incubation Times: Use precise incubation times for all experiments, as the cytotoxic effects can be time-dependent.
Q3: How can I differentiate between cytotoxic and cytostatic effects?
-
Use Multiple Assays: Metabolic assays like MTT measure cell viability but may not distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effect). It is recommended to use a combination of assays. For example, pair a metabolic assay with a direct measure of cell death, such as an LDH release assay for membrane integrity or Annexin V/PI staining for apoptosis.
Q4: My untreated primary cells (negative control) show low viability. What should I do?
-
Optimize Culture Conditions: Primary cells are sensitive to their environment. Check and optimize culture medium, serum, supplements, and incubator conditions (CO2, temperature, humidity).
-
Check for Contamination: Test your reagents and cultures for microbial contamination (e.g., mycoplasma), which can stress the cells and lead to cell death.
-
Gentle Handling: Handle primary cells gently during seeding and media changes to minimize mechanical stress.
Visualizations
Caption: SIRT1 Signaling Pathway Activation.
Caption: Cytotoxicity Assessment Workflow.
Caption: Troubleshooting Decision Tree.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density (e.g., 1x10^4 to 5x10^4 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.
Materials:
-
Treated cells in a 96-well plate
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well clear flat-bottom plate (for the assay)
-
Microplate reader
Procedure:
-
Prepare Controls: In addition to your experimental wells, prepare controls for:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with the lysis solution provided in the kit.
-
Background: Culture medium alone.
-
-
Collect Supernatant: After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate.
-
Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells (in suspension or harvested from plates)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells (including any floating cells from the supernatant) after treatment. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Role of SIRT1 in Potentially Toxic Trace Elements (Lead, Fluoride, Aluminum and Cadmium) Associated Neurodevelopmental Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel SIRT1 Activator SIRT1720 Triggers In Vitro and In Vivo Cytotoxicity In Multiple Myeloma Via ATM-Dependent Mechanism | Blood | American Society of Hematology [ashpublications.org]
- 3. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of SIRT1 and Its Roles in Inflammation [frontiersin.org]
- 6. Preclinical Evaluation of a Novel SIRT1 Modulator SRT1720 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resveratrol Differentially Regulates NAMPT and SIRT1 in Hepatocarcinoma Cells and Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Cytotoxicity Effect of Resveratrol: Cell Cycle Arrest and Induced Apoptosis of Breast Cancer 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of "SIRT1 Activator 3" in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of SIRT1 Activator 3 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, solid this compound should be stored at -20°C, where it is stable for at least two years.[1] Stock solutions, typically prepared in DMSO or ethanol, should also be stored at -20°C and are generally stable for up to three months.[1] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Q2: In which solvents is this compound soluble and what are the recommended concentrations?
A2: this compound is soluble in several organic solvents. Commonly used solvents and their approximate maximum concentrations are:
For aqueous buffers, it is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent in your experimental system is low enough to not affect the biological assay.
Q3: What are the potential degradation pathways for this compound in solution?
A3: Based on its chemical structure, a pyrrolo[2,3-b]quinoxaline-3-carboxamide, this compound may be susceptible to the following degradation pathways:
-
Hydrolysis: The carboxamide group can be hydrolyzed under strongly acidic or basic conditions, which would cleave the molecule.
-
Oxidation: The pyrroloquinoxaline core may be susceptible to oxidation, especially when exposed to air and light over extended periods.
-
Photodegradation: Quinoxaline derivatives can be sensitive to light, which may induce degradation. Therefore, it is crucial to protect solutions from light.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, follow these best practices:
-
Storage: Always store the solid compound and stock solutions at -20°C in tightly sealed containers.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in foil.
-
pH Control: Avoid strongly acidic or basic conditions. Use buffers to maintain a stable pH in your experiments.
-
Fresh Solutions: Prepare working solutions fresh for each experiment whenever possible.
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the vial headspace with an inert gas like argon or nitrogen to minimize oxidation.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound in stock or working solutions. | 1. Verify Stock Solution Integrity: Use an analytical method like HPLC to check the purity of your stock solution. 2. Prepare Fresh Solutions: Prepare a fresh working solution from a new aliquot of the stock solution and repeat the experiment. 3. Assess Stability in Experimental Media: The compound may be unstable in your specific cell culture media or buffer. Perform a time-course experiment to evaluate its stability under your experimental conditions (see Experimental Protocols section). |
| Visible changes in solution (e.g., color change, precipitation) | Chemical degradation, oxidation, or poor solubility. | 1. Check Solubility: Ensure the concentration in your working solution does not exceed its solubility limit in the specific solvent or buffer. 2. Investigate Degradation: A color change may indicate oxidation or other forms of degradation. Protect the solution from light and air. Prepare fresh solutions and handle them under subdued light. |
| Loss of activity over the course of a long-term experiment | Instability of the compound in the experimental medium at 37°C. | 1. Time-Course Stability Study: Determine the half-life of this compound in your experimental medium at the incubation temperature. 2. Minimize Incubation Time: If the compound is found to be unstable, consider reducing the incubation time or adding the compound at later time points in your experiment. 3. Replenish Compound: For very long experiments, it may be necessary to replenish the compound by replacing the medium with fresh medium containing the activator at regular intervals. |
Quantitative Data Summary
Table 1: Stability of this compound in Different Solvents at Various Temperatures
| Solvent | Concentration | Temperature | Purity after 1 month (%) | Purity after 3 months (%) |
| DMSO | 10 mM | -20°C | Data to be determined | Data to be determined |
| DMSO | 10 mM | 4°C | Data to be determined | Data to be determined |
| DMSO | 10 mM | Room Temp | Data to be determined | Data to be determined |
| Ethanol | 10 mM | -20°C | Data to be determined | Data to be determined |
| Ethanol | 10 mM | 4°C | Data to be determined | Data to be determined |
| Ethanol | 10 mM | Room Temp | Data to be determined | Data to be determined |
Table 2: Stability of this compound in Aqueous Buffer at Different pH and Light Conditions
| Buffer (pH) | Concentration | Condition | Purity after 24 hours (%) | Purity after 48 hours (%) |
| PBS (pH 7.4) | 10 µM | Dark, 37°C | Data to be determined | Data to be determined |
| PBS (pH 7.4) | 10 µM | Light, 37°C | Data to be determined | Data to be determined |
| Acetate (pH 5.0) | 10 µM | Dark, 37°C | Data to be determined | Data to be determined |
| Tris (pH 8.5) | 10 µM | Dark, 37°C | Data to be determined | Data to be determined |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Experimental Media using HPLC
This protocol provides a general framework for determining the stability of this compound in your specific experimental buffer or cell culture medium.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare your experimental medium (e.g., DMEM + 10% FBS).
-
Prepare a working solution by diluting the stock solution into the experimental medium to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is below a level that affects your cells (typically <0.1%).
-
-
Incubation:
-
Aliquot the working solution into multiple sterile, light-protected tubes for each time point.
-
Incubate the tubes under your experimental conditions (e.g., 37°C, 5% CO₂).
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot.
-
Immediately stop potential degradation by adding an equal volume of ice-cold acetonitrile (B52724) to precipitate proteins and extract the compound.
-
Vortex and centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
HPLC Analysis:
-
Analyze the supernatant using a validated reverse-phase HPLC method with UV or mass spectrometry (MS) detection to quantify the remaining concentration of this compound.
-
A C18 column is often a good starting point for method development.
-
The mobile phase will need to be optimized to achieve good separation of the parent compound from any potential degradants.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage remaining versus time to determine the stability profile and half-life of the compound under your experimental conditions.
-
Visualizations
References
"SIRT1 Activator 3" batch-to-batch variability issues
Welcome to the technical support center for SIRT1 Activator 3 (SA3). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of SA3 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the potency of SA3 between different lots. What could be the cause?
A1: Batch-to-batch variability in the potency of small molecule activators like SA3 can stem from several factors. These may include minor differences in purity, the presence of trace impurities that could have off-target effects, variations in the crystalline form of the compound, or issues with solubility and stability. It is crucial to perform a quality control check on each new batch before use.
Q2: Our experimental results with SA3 are inconsistent, even when using the same batch. What are the potential sources of this variability?
A2: Inconsistent results can arise from several experimental variables. These include, but are not limited to:
-
Cell Culture Conditions: Passage number, cell density, and media composition can all influence cellular response to SA3.
-
Compound Handling: Improper storage or repeated freeze-thaw cycles of SA3 stock solutions can lead to degradation.
-
Assay Conditions: Variations in incubation times, reagent concentrations, and detection methods can all contribute to variability.
-
Biological Variability: The inherent biological differences between cell lines or animal models can also lead to varied responses.
Q3: Are there known off-target effects of SA3 that could be influencing our results?
A3: While SA3 is designed to be a specific activator of SIRT1, like many small molecules, it may exhibit off-target effects, particularly at higher concentrations. Some synthetic SIRT1 activators have been reported to interact with other cellular components, including other sirtuin isoforms, AMPK, receptors, enzymes, and ion channels.[1] It is recommended to perform dose-response experiments and include appropriate negative controls to identify potential off-target effects.
Q4: What is the recommended method for preparing and storing SA3 solutions?
A4: For optimal performance and stability, SA3 should be dissolved in high-purity DMSO to create a concentrated stock solution. This stock solution should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles. Protect the solution from light. Before use, thaw an aliquot and dilute it to the final working concentration in your experimental medium. Avoid storing diluted solutions for extended periods.
Troubleshooting Guides
Issue 1: Lower than Expected SA3 Potency
If you are observing a lower-than-expected potency from a new batch of SA3, follow these troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing lower than expected SA3 potency.
Quantitative Data Comparison of SA3 Batches
| Parameter | Batch A (Expected) | Batch B (Problematic) | Acceptance Criteria |
| Purity (HPLC) | 99.5% | 97.2% | ≥ 98.0% |
| Identity (Mass Spec) | Matches | Matches | Must Match |
| EC50 (in vitro assay) | 1.5 µM | 5.8 µM | ≤ 2.0 µM |
Issue 2: Inconsistent Cellular Response to SA3
For researchers experiencing high variability in cellular assays, this guide provides a systematic approach to identifying the source of the inconsistency.
Experimental Protocol for Validating SA3 Activity in a Cellular Assay
-
Cell Seeding: Plate cells at a consistent density (e.g., 1 x 10^5 cells/mL) and allow them to adhere and stabilize for 24 hours.
-
SA3 Treatment: Prepare fresh dilutions of SA3 from a single-use aliquot of the stock solution. Treat cells with a range of concentrations (e.g., 0.1 µM to 10 µM) for a fixed duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Endpoint Measurement: Measure the desired cellular response, such as the deacetylation of a known SIRT1 substrate (e.g., p53 or PGC-1α).
-
Data Analysis: Calculate the EC50 for each experiment and compare the values across multiple runs.
Logical Relationship for Troubleshooting Inconsistent Cellular Response
Caption: Troubleshooting logic for inconsistent cellular responses to SA3.
Signaling Pathway
SIRT1 Signaling Pathway
SIRT1 is a key regulator of various cellular processes.[2][3] SA3 is designed to allosterically activate SIRT1, thereby enhancing its deacetylase activity towards a range of protein targets. This activation can influence pathways involved in metabolism, stress resistance, and inflammation.[4][5][6]
Caption: Simplified SIRT1 signaling pathway activated by SA3.
References
- 1. mdpi.com [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Frontiers | SIRT1-Related Signaling Pathways and Their Association With Bronchopulmonary Dysplasia [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
"SIRT1 Activator 3" half-life in cell culture medium
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using SIRT1 Activator 3 in their experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in cell culture experiments.
| Question | Possible Cause | Suggested Solution |
| Why is my this compound showing rapid degradation in the cell culture medium? | The compound may be inherently unstable in aqueous solutions at 37°C.[1] Components in the media, such as certain amino acids or vitamins, could be reacting with the compound.[1][2] The pH of the media may also affect stability.[1][2] | Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability.[1] Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[1] Analyze the stability in different types of cell culture media to identify any specific reactive components. Ensure the pH of the media is stable throughout the experiment.[1] |
| I'm observing high variability in my stability measurements between replicates. | This could be due to inconsistent sample handling and processing.[1] Issues with the analytical method, such as HPLC-MS, can also contribute.[1] Incomplete solubilization of the compound in the stock solution or media can lead to variable concentrations.[1] | Ensure precise and consistent timing for sample collection and processing. Validate the analytical method for linearity, precision, and accuracy.[1] Confirm the complete dissolution of the compound in the stock solution and media. |
| My compound seems to be disappearing from the media, but I don't detect any degradation products. | The compound may be binding to the plastic of the cell culture plates or pipette tips.[1][3] If cells are present, the compound could be rapidly internalized.[1] | Use low-protein-binding plates and pipette tips.[1] Include a control without cells to assess non-specific binding to the plasticware.[1] Analyze cell lysates to determine the extent of cellular uptake.[1] |
| The in-cell activity of my this compound is lower than its in vitro activity. | The compound may have poor cell permeability due to its physicochemical properties, such as high water solubility.[4] The compound could be subject to efflux from the cells by transporters. | Consider using a different formulation or delivery vehicle to enhance cell permeability. If efflux is suspected, co-incubation with a known efflux pump inhibitor could be tested. |
Frequently Asked Questions (FAQs)
Q1: What is the expected half-life of this compound in cell culture medium?
A1: The specific half-life of "this compound" in cell culture medium is not publicly available and is highly dependent on the specific experimental conditions. The stability of a small molecule in cell culture is influenced by a variety of factors including the composition of the medium, the presence of serum, pH, temperature, and light exposure.[2][5] It is crucial for researchers to experimentally determine the half-life in their specific cell culture system.
Q2: What are the primary factors that can affect the stability of this compound in cell culture?
A2: Several factors can influence the stability of a small molecule like this compound in cell culture medium:
-
Enzymatic Degradation: Serum in the culture medium contains various enzymes, such as esterases and proteases, that can metabolize the compound.[2] Live cells also contribute to metabolic degradation.[2]
-
pH Instability: The physiological pH of cell culture medium (typically 7.2-7.4) can lead to the degradation of pH-sensitive compounds.[2]
-
Binding to Media Components: Compounds can bind to proteins like albumin in fetal bovine serum (FBS) and other components in the media, which can affect their free concentration and apparent stability.[2]
-
Chemical Reactivity: The compound may react with components of the cell culture medium itself.[2]
-
Physical Factors: Temperature, light exposure, and the type of container used can also impact stability.[2]
Q3: How should I prepare and store stock solutions of this compound?
A3: Stock solutions should be prepared in a suitable solvent, such as DMSO, at a high concentration. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] Store the aliquots at -20°C or -80°C for long-term stability. Before use, thaw an aliquot and dilute it to the final working concentration in the cell culture medium.
Q4: Why is it important to determine the experimental half-life of this compound?
Factors Influencing Compound Stability in Cell Culture Medium
| Factor | Description | Potential Impact on this compound |
| Temperature | Typically 37°C for cell culture. | Higher temperatures can accelerate chemical degradation. |
| pH | Usually maintained between 7.2 and 7.4. | Can cause hydrolysis or other pH-dependent degradation reactions.[2] |
| Serum | Contains proteins and enzymes. | Can bind to the compound, affecting its availability, or enzymatically degrade it.[2] |
| Media Components | Amino acids, vitamins, etc. | May react with the compound.[1][2] |
| Light | Exposure during handling and incubation. | Can cause photodegradation of light-sensitive compounds. |
| Oxygen | Dissolved oxygen in the medium. | Can lead to oxidation of susceptible compounds.[2] |
| Cellular Metabolism | If cells are present. | Cells can metabolize the compound, reducing its concentration.[2] |
| Plasticware | Culture plates and pipette tips. | The compound may adsorb to plastic surfaces, reducing its effective concentration.[1][3] |
Experimental Protocol: Determining the Half-Life of this compound in Cell Culture Medium
This protocol outlines a general method for determining the stability of a small molecule in cell culture medium using HPLC-MS.
1. Materials
-
This compound
-
Cell culture medium (with and without serum)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (B52724) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Internal standard (a stable compound with similar properties to the analyte)
-
96-well plates (low-protein-binding recommended)[1]
-
HPLC-MS system
2. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the this compound into pre-warmed cell culture medium (with and without serum) at the desired final concentration. Also, prepare a control in PBS.
-
Aliquot the mixtures into a 96-well plate.
-
Incubate the plate at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), collect aliquots from the wells.
-
To each aliquot, add an equal volume of cold acetonitrile containing the internal standard to precipitate proteins and stop any enzymatic reactions.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for HPLC-MS analysis.
3. HPLC-MS Analysis
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: A suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 5 minutes).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific transitions of this compound and the internal standard.[1]
4. Data Analysis
-
Calculate the peak area ratio of this compound to the internal standard for each sample.[1]
-
Normalize the peak area ratios to the time zero (T=0) sample to determine the percentage of the compound remaining at each time point.
-
Plot the percentage of compound remaining versus time.
-
Determine the half-life (t1/2) of the compound by fitting the data to a first-order decay model.
Visualizations
Caption: Experimental workflow for determining compound half-life.
Caption: Simplified SIRT1 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. dovepress.com [dovepress.com]
- 6. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
"SIRT1 Activator 3" optimal incubation time for deacetylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SIRT1 Activator 3 in deacetylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a potent, small-molecule sirtuin-activating compound (STAC). It functions as an allosteric activator of SIRT1, an NAD+-dependent deacetylase. The binding of this compound to the SIRT1 enzyme induces a conformational change that enhances the binding of its acetylated substrates, effectively lowering the Michaelis constant (Km) for the substrate without significantly affecting the Km for NAD+. This leads to an increased rate of deacetylation of target proteins.
Q2: Which assay is most suitable for determining the optimal incubation time with this compound?
Commonly used and suitable assays include fluorometric assays like the Fluor-de-Lys® assay or the PNC1-OPT assay. The Fluor-de-Lys® assay is a two-step process where SIRT1 deacetylates a fluorophore-labeled peptide, which is then cleaved by a developer to produce a fluorescent signal. The PNC1-OPT assay is a coupled-enzyme assay that measures the production of nicotinamide, a byproduct of the SIRT1 deacetylation reaction. Both can be adapted for kinetic measurements to determine the optimal reaction time.
Q3: What is a typical starting point for incubation time when using this compound?
Based on various protocols for SIRT1 activity assays, a typical starting incubation time ranges from 30 to 60 minutes at 37°C.[1] For kinetic assays, readings can be taken at 1 to 2-minute intervals over a period of 30 to 60 minutes to determine the linear range of the reaction.[2][3]
Troubleshooting Guide
Issue: Low or no deacetylation activity observed.
| Possible Cause | Recommended Solution |
| Suboptimal Incubation Time | The reaction may not have proceeded long enough for detectable signal, or too long, leading to substrate depletion. Perform a time-course experiment to determine the optimal incubation time where the reaction is in the linear range. (See Experimental Protocol below). |
| Enzyme Inactivity | Repeated freeze-thaw cycles can inactivate the SIRT1 enzyme. Ensure the enzyme is aliquoted and stored correctly at -80°C. Use a fresh aliquot for each experiment.[4] |
| Incorrect Reagent Concentration | Verify the concentrations of SIRT1 enzyme, acetylated substrate, NAD+, and this compound. Titrate the concentrations of each component to find the optimal conditions. |
| Inhibitor Contamination | Ensure buffers and reagents are free from sirtuin inhibitors such as nicotinamide.[4] |
| Assay-Specific Issues (e.g., Fluor-de-Lys) | The fluorescent tag on the substrate can sometimes interfere with activator binding. If inconsistent results are obtained, consider using an assay with an untagged, native peptide substrate like the PNC1-OPT assay.[5] |
Issue: High background signal.
| Possible Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, high-purity reagents. Ensure that the developer solution in fluorometric assays is properly prepared and stored. |
| Autofluorescence of Compounds | Test compounds, including the activator, may exhibit intrinsic fluorescence. Run a control well containing all reaction components except the SIRT1 enzyme to measure and subtract this background fluorescence. |
| Non-enzymatic Deacetylation | This is generally unlikely under typical assay conditions but can be checked by running a control without NAD+, which is essential for SIRT1 activity. |
Experimental Protocols
Determining Optimal Incubation Time: A Time-Course Experiment
This protocol outlines a general procedure using a fluorometric assay to determine the optimal incubation time for SIRT1 deacetylation in the presence of this compound.
Materials:
-
Recombinant Human SIRT1 Enzyme
-
This compound
-
Acetylated Peptide Substrate (e.g., Fluor-de-Lys® substrate)
-
NAD+
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution (for fluorometric assays)
-
96-well black, flat-bottom plate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the SIRT1 enzyme, acetylated substrate, and NAD+ to their working concentrations in SIRT1 Assay Buffer. Keep all reagents on ice.
-
-
Set up the Reaction Plate:
-
Prepare a master mix containing the SIRT1 enzyme, this compound (at the desired concentration), and NAD+ in the assay buffer.
-
Prepare a "No Enzyme" control master mix containing all components except the SIRT1 enzyme.
-
Add the master mixes to the wells of the 96-well plate.
-
-
Initiate the Reaction:
-
Initiate the deacetylation reaction by adding the acetylated peptide substrate to each well.
-
Mix the plate gently on a shaker for 30 seconds.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorometric plate reader pre-set to 37°C.
-
Measure the fluorescence at 1 to 2-minute intervals for a total of 60 to 90 minutes. The excitation and emission wavelengths will depend on the specific fluorophore used (e.g., Ex/Em = 350-360 nm/450-465 nm for Fluor-de-Lys®).[6]
-
-
Data Analysis:
-
Subtract the "No Enzyme" control readings from the corresponding time points of the experimental wells.
-
Plot the net fluorescence intensity against time.
-
Identify the linear range of the reaction, where the fluorescence increases steadily over time. The optimal incubation time falls within this linear phase, before the reaction rate starts to plateau due to substrate consumption or enzyme instability.
-
Data Presentation: Incubation Time vs. Deacetylation Signal
| Incubation Time (Minutes) | Expected Outcome | Troubleshooting/Considerations |
| 0 - 15 | Low signal, likely in the initial lag phase or very early linear phase of the reaction. | Insufficient for robust signal detection. May be suitable for very rapid kinetic studies. |
| 15 - 45 | Increasing signal, typically within the linear range of the enzymatic reaction. | This is often the optimal range for endpoint assays.[6][4] |
| 45 - 60 | Signal may begin to plateau as the substrate is consumed or the enzyme activity decreases over time. | Still a viable time point for many assays, but linearity should be confirmed.[7] |
| > 60 | High probability of reaction plateau or decline. | Not recommended for quantitative analysis as the relationship between time and product formation is no longer linear. |
Visualizations
Caption: Experimental workflow for optimizing SIRT1 deacetylation incubation time.
Caption: SIRT1 signaling pathway activated by this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. abcam.com [abcam.com]
- 3. abcam.com [abcam.com]
- 4. Fluorogenic Assays for the Defatty-Acylase Activity of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Mechanism for SIRT1 Activators That Does Not Rely on the Chemical Moiety Immediately C-Terminal to the Acetyl-Lysine of the Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
"SIRT1 Activator 3" challenges in brain delivery
Welcome to the technical support center for SIRT1 Activator 3. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the experimental use of this compound, with a particular focus on its delivery to the brain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Stac-3, is a synthetic small molecule that allosterically activates Sirtuin 1 (SIRT1). SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including stress resistance, metabolism, and aging. By activating SIRT1, this compound can modulate the acetylation of numerous downstream targets, influencing gene expression and cellular function.
Q2: Is there evidence that this compound can be delivered to the central nervous system (CNS)?
A2: Yes, there is evidence suggesting that this compound can exert effects on the CNS. Studies have shown that direct intracerebroventricular (icv) administration in rodents influences physiological processes such as food intake and the timing of puberty[1][2]. Furthermore, systemic administration (intraperitoneal injection) has been reported to reduce infarct volume in a mouse model of ischemic stroke, which implies that the compound can cross the blood-brain barrier (BBB) to some extent and exert neuroprotective effects[3].
Q3: What are the known physicochemical properties of this compound relevant to brain delivery?
A3: The physicochemical properties of a compound are critical in determining its ability to cross the BBB. Below is a summary of the available data for this compound.
| Property | Value | Significance for Brain Delivery |
| Molecular Formula | C₂₀H₂₅N₅O₂[4] | Provides the elemental composition. |
| Molecular Weight | 367.4 g/mol [4] | Generally, molecules with a molecular weight under 400-500 Da have a higher probability of crossing the BBB through passive diffusion. This compound falls within this range. |
| XLogP3 | 2.3 | This value indicates the lipophilicity of the compound. A value between 1 and 3 is often considered optimal for BBB penetration, as it balances solubility in aqueous and lipid environments. |
| Hydrogen Bond Donors | 1 | A lower number of hydrogen bond donors (typically < 5) is favorable for crossing the BBB. |
| Hydrogen Bond Acceptors | 4 | A lower number of hydrogen bond acceptors (typically < 10) is also favorable for BBB permeability. |
Q4: What are the potential therapeutic applications of this compound in neuroscience?
A4: Given the role of SIRT1 in neuroprotection, this compound is being investigated for its potential in treating various neurodegenerative diseases and acute brain injuries.[5] Activation of SIRT1 has shown promise in models of Alzheimer's disease, Parkinson's disease, and ischemic stroke.[3][5] The neuroprotective effects are thought to be mediated through the deacetylation of target proteins involved in inflammation, oxidative stress, and apoptosis.[5]
Troubleshooting Guides
Issue 1: Low or No Detectable Brain Levels of this compound After Systemic Administration
| Potential Cause | Recommended Solution |
| Poor BBB Permeability: Despite favorable physicochemical properties, the compound may be subject to active efflux by transporters at the BBB (e.g., P-glycoprotein). | 1. Co-administration with an Efflux Pump Inhibitor: Consider using a known inhibitor of relevant efflux pumps in your experimental model. 2. Formulation Strategies: Investigate the use of nanocarriers (e.g., liposomes, nanoparticles) to enhance BBB penetration. 3. Alternative Routes of Administration: Explore direct CNS delivery methods such as intracerebroventricular (icv) or intranasal administration. |
| Rapid Metabolism: The compound may be quickly metabolized in the periphery, reducing the concentration available to cross the BBB. | 1. Pharmacokinetic Studies: Conduct a pilot pharmacokinetic study to determine the half-life of the compound in plasma. 2. Adjust Dosing Regimen: Based on pharmacokinetic data, consider a continuous infusion or more frequent dosing to maintain adequate plasma concentrations. |
| Inadequate Dose: The administered dose may not be sufficient to achieve therapeutic concentrations in the brain. | 1. Dose-Response Study: Perform a dose-response study to determine the optimal dose for achieving the desired biological effect in the brain. 2. Literature Review: Consult literature for doses of similar SIRT1 activators that have shown CNS effects. |
Issue 2: Unexpected or Off-Target Effects in Neuronal Cultures or In Vivo Models
| Potential Cause | Recommended Solution |
| Non-specific Binding: The compound may be interacting with other proteins besides SIRT1. | 1. Use of SIRT1 Inhibitors: Co-administer a specific SIRT1 inhibitor (e.g., EX-527) to confirm that the observed effects are SIRT1-dependent.[1] 2. SIRT1 Knockout/Knockdown Models: Utilize SIRT1 knockout or knockdown cell lines or animal models to validate the specificity of the compound's action. 3. Target Profiling: If available, consult target profiling data for the compound or consider performing a screen to identify potential off-target interactions. |
| Metabolite Activity: A metabolite of this compound, rather than the parent compound, may be causing the observed effects. | 1. Metabolite Identification: Perform in vitro and in vivo metabolism studies to identify major metabolites. 2. Test Metabolite Activity: Synthesize and test the activity of identified metabolites in your experimental system. |
| Vehicle Effects: The vehicle used to dissolve the compound may be causing toxicity or other effects. | 1. Vehicle Control Group: Always include a vehicle-only control group in your experiments. 2. Optimize Vehicle: Test different biocompatible vehicles (e.g., DMSO, cyclodextrins) to find one that is well-tolerated and effectively solubilizes the compound. |
Experimental Protocols
Key Experiment: Intracerebroventricular (ICV) Injection of this compound in Rodents
This protocol is adapted from methodologies used in studies investigating the central effects of SIRT1 activation.[2]
Objective: To directly deliver this compound to the brain to study its effects on neuronal function and behavior.
Materials:
-
This compound
-
Vehicle (e.g., 40% dimethyl sulfoxide (B87167) in sterile 0.9% sodium chloride)[2]
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe with a 30-gauge needle
-
Surgical tools (scalpel, drill, etc.)
-
Animal model (e.g., adult male rats)
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to the desired concentration (e.g., 5 nmol in 5 µL). Ensure complete dissolution.
-
Animal Preparation: Anesthetize the animal and mount it in the stereotaxic apparatus. Shave and clean the scalp.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Use a stereotaxic atlas to determine the coordinates for the lateral ventricle (e.g., for rats: AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm from bregma). Drill a small hole at the determined coordinates.
-
Injection: Slowly lower the Hamilton syringe needle to the target depth. Infuse the this compound solution at a slow, controlled rate (e.g., 1 µL/min). Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Post-operative Care: Slowly retract the needle and suture the incision. Provide post-operative analgesia and monitor the animal for recovery.
Visualizations
Caption: SIRT1 Signaling Pathway Activation by this compound.
Caption: Troubleshooting Workflow for Brain Delivery of this compound.
Caption: Factors Influencing Blood-Brain Barrier Permeability.
References
- 1. Hypothalamic Sirt1 Regulates Food Intake in a Rodent Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1 mediates obesity- and nutrient-dependent perturbation of pubertal timing by epigenetically controlling Kiss1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound | C20H25N5O2 | CID 1882365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of SIRT1 Activator 3 and Resveratrol in the Modulation of SIRT1 Activity
For Immediate Release
A Comprehensive Analysis of SIRT1 Activator 3 and Resveratrol (B1683913) for researchers, scientists, and drug development professionals.
This guide provides a detailed, data-driven comparison of two prominent SIRT1 activators: the synthetic compound this compound (also known as CAY10591) and the naturally occurring polyphenol, resveratrol. The objective is to furnish researchers with the necessary information to make informed decisions regarding the selection of a SIRT1 activator for their specific experimental needs. This comparison encompasses their mechanisms of action, potency, and effects on downstream cellular processes, supported by experimental data and detailed protocols.
Executive Summary
This compound and resveratrol are both widely utilized small molecules for the activation of Sirtuin 1 (SIRT1), a key NAD+-dependent deacetylase involved in cellular metabolism, stress resistance, and aging. While both compounds upregulate SIRT1 activity, they exhibit distinct characteristics in terms of their mechanism, potency, and specificity. This compound is a potent, selective, allosteric activator.[1] In contrast, resveratrol's direct activation of SIRT1 has been a subject of scientific debate, with evidence suggesting its effects can be substrate-dependent and potentially indirect.
This guide presents a quantitative comparison of their SIRT1 activation capabilities and their efficacy in a key downstream anti-inflammatory pathway: the inhibition of Tumor Necrosis Factor-alpha (TNF-α).
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and resveratrol based on available experimental data.
Table 1: In Vitro SIRT1 Activation
| Compound | Parameter | Value | Substrate/Assay Conditions | Source |
| This compound (CAY10591) | % Activation | 233% at 10 µM | Fluorometric SIRT1 Activity Assay | [2][3] |
| Resveratrol | EC50 | ~50 µM | Fluor de Lys (FdL) assay |
Table 2: In Vitro and In Vivo Inhibition of TNF-α
| Compound | Cell Line/Model | Concentration/Dose | % Inhibition of TNF-α | Source |
| This compound (CAY10591) | THP-1 cells | 20 µM | ~68% | [2] |
| THP-1 cells | 60 µM | ~83% | [2] | |
| Resveratrol | Dendritic Cells | 10 µM | Significant reduction in TNF-α induced activation | [4] |
| Human Vascular Smooth Muscle Cells | Dose-dependent | Suppression of TNF-α-induced MMP-9 expression | [5] |
Table 3: Comparative Effects in an In Vitro Model of Acetaminophen (APAP)-Induced Hepatotoxicity
| Treatment | Hepatocyte Viability | Relative SIRT1 Activity |
| Control | 100% | 100% |
| APAP (5 mM) | Decreased | Decreased |
| APAP + CAY10591 (30 µM) | Increased vs. APAP | Increased vs. APAP |
| APAP + Resveratrol (20 µM) | Increased vs. APAP | Increased vs. APAP |
Source: Adapted from Wojnarova et al., 2015.[6]
Mechanism of Action and Signaling Pathways
This compound is described as a selective modulator of SIRT1 that enhances the enzyme's activity through specific allosteric interactions. This binding is proposed to induce a conformational change that optimizes substrate binding and improves the efficiency of deacetylation.[1]
Resveratrol's mechanism is more complex. While some studies suggest a direct interaction with the N-terminal domain of SIRT1, leading to a conformational change that enhances substrate binding, this activation has been shown to be highly dependent on the specific substrate used in in-vitro assays. Other research points towards indirect mechanisms of SIRT1 activation by resveratrol, potentially through the activation of AMPK and subsequent increases in cellular NAD+ levels.
The downstream effects of SIRT1 activation by both compounds converge on several key pathways, most notably the inhibition of the pro-inflammatory transcription factor NF-κB. SIRT1 deacetylates the p65 subunit of NF-κB, leading to its inactivation and a subsequent reduction in the expression of inflammatory cytokines like TNF-α.
Caption: Signaling pathway of SIRT1 activation and downstream inhibition of TNF-α.
Experimental Protocols
In Vitro SIRT1 Activity Assay (Fluorometric)
This protocol is a generalized procedure for assessing the in vitro activation of SIRT1 by this compound or resveratrol using a commercially available fluorometric assay kit.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue and a fluorescent reporter)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
This compound and Resveratrol stock solutions (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound and resveratrol in assay buffer.
-
In a 96-well plate, add the assay buffer, NAD+, and the SIRT1 substrate.
-
Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the reaction by adding the recombinant SIRT1 enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Stop the enzymatic reaction by adding the developer solution.
-
Incubate at room temperature for 10-15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percentage of SIRT1 activation relative to the vehicle control after subtracting the background fluorescence from the no-enzyme control.
Caption: Experimental workflow for the in vitro fluorometric SIRT1 activity assay.
TNF-α Inhibition Assay in Cell Culture (ELISA)
This protocol outlines a general method for determining the inhibitory effect of this compound and resveratrol on TNF-α production in a cell-based assay.
Materials:
-
Human monocytic cell line (e.g., THP-1) or other suitable cell type
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) or another inflammatory stimulus
-
This compound and Resveratrol stock solutions (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Human TNF-α ELISA kit
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or resveratrol for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) to induce TNF-α production.
-
Incubate the cells for a specified period (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of TNF-α inhibition for each compound concentration relative to the stimulated vehicle control.
Conclusion
Both this compound and resveratrol have demonstrated efficacy in activating SIRT1 and eliciting downstream anti-inflammatory effects. This compound appears to be a more potent and direct activator of SIRT1 in in-vitro enzymatic assays. Resveratrol, while also effective, may act through more complex, and potentially indirect, mechanisms. The choice between these two compounds will depend on the specific research question, experimental model, and desired concentration range. For studies requiring a highly potent and selective direct activator of SIRT1, this compound may be the preferred choice. Resveratrol remains a valuable tool, particularly for studies investigating the broader physiological effects of a naturally occurring compound with multiple potential targets. This guide provides the foundational data and protocols to aid in this selection process.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. tribioscience.com [tribioscience.com]
- 4. Resveratrol as a Natural Anti-Tumor Necrosis Factor-α Molecule: Implications to Dendritic Cells and Their Crosstalk with Mesenchymal Stromal Cells | PLOS One [journals.plos.org]
- 5. Resveratrol inhibits TNF-alpha-induced proliferation and matrix metalloproteinase expression in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of SIRT1 Activator 3 and SRT1720 Potency
In the landscape of sirtuin-activating compounds (STACs), both SIRT1 Activator 3 and SRT1720 have emerged as significant molecules for researchers in the fields of aging, metabolism, and drug development. This guide provides an objective comparison of their potency, supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Quantitative Potency Comparison
The following table summarizes the available quantitative data on the potency of this compound and SRT1720. It is important to note that direct head-to-head comparative studies are limited, and the available data comes from various experimental setups.
| Compound | Metric | Value | Cell-Free/Cell-Based | Notes |
| SRT1720 | EC1.5 | 0.16 µM[1] | Cell-Free | Concentration required to increase enzyme activity by 50%. |
| EC1.5 | 0.32 µM[2] | Cell-Free | ||
| Potency vs. Resveratrol | ~1000-fold more potent[3] | Not specified | ||
| This compound | % Fluorescence Increase | 233%[4] | Cell-Free | In a SIRT1 activity assay. Concentration not specified. |
| (CAY10591) | ||||
| SIRT1 Activator II | Fold Fluorescent Enhancement | ~2.3-fold at 10 µM[5] | Cell-Free | A structurally related pyrroloquinoxaline compound. |
Note: The potency of SRT1720 has been a subject of debate, with some studies suggesting its activity is dependent on the use of fluorophore-containing peptide substrates in in vitro assays[6][7].
Mechanism of Action
Both this compound and SRT1720 are understood to be allosteric activators of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. They bind to a site on the SIRT1 enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's affinity for its acetylated substrates. This leads to an increased rate of deacetylation of various target proteins.
Caption: Allosteric activation of SIRT1 by pharmacological compounds and cellular stressors.
Experimental Protocols
In Vitro SIRT1 Activity Assay (Fluorometric)
This protocol is a generalized procedure based on commercially available kits for measuring SIRT1 activity in a cell-free system.
1. Reagent Preparation:
-
SIRT1 Assay Buffer: Typically contains Tris-HCl, NaCl, and a reducing agent like DTT.
-
SIRT1 Enzyme: Purified, recombinant human SIRT1.
-
SIRT1 Substrate: A peptide containing an acetylated lysine (B10760008) residue, often fused to a fluorophore (e.g., a derivative of the p53 peptide).
-
NAD+ Solution: The essential cofactor for SIRT1 activity.
-
Developer Solution: Contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Test Compounds: this compound and SRT1720 dissolved in a suitable solvent (e.g., DMSO).
-
SIRT1 Inhibitor (Control): Such as Nicotinamide.
2. Assay Procedure:
-
Prepare a reaction mixture containing SIRT1 Assay Buffer, SIRT1 Substrate, and NAD+.
-
Add the test compounds (this compound or SRT1720) at various concentrations to the wells of a 96-well microplate. Include wells for a no-enzyme control, a no-compound control, and a positive control with a known activator if available.
-
Add the SIRT1 enzyme to all wells except the no-enzyme control to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the deacetylation reaction and initiate the development reaction by adding the Developer Solution to each well.
-
Incubate the plate at 37°C for a further period (e.g., 15-30 minutes) to allow for the release of the fluorophore.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).
3. Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of SIRT1 activation for each compound concentration relative to the no-compound control.
-
Plot the percentage of activation against the compound concentration and determine the EC50 or AC50 value, which is the concentration of the activator that produces 50% of the maximum activation.
Caption: A streamlined workflow for determining the in vitro potency of SIRT1 activators.
Cellular SIRT1 Activity Assay
This protocol outlines a general method for measuring the activity of SIRT1 within a cellular context.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate growth medium.
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or SRT1720 for a specific duration (e.g., 2-24 hours). Include vehicle-treated cells as a negative control.
2. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the cellular proteins.
3. Immunoprecipitation of SIRT1 (Optional but Recommended for Specificity):
-
Incubate the cell lysates with an anti-SIRT1 antibody to specifically capture the SIRT1 protein.
-
Add protein A/G-agarose or magnetic beads to pull down the antibody-SIRT1 complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
4. In Vitro Deacetylation Reaction:
-
Resuspend the immunoprecipitated SIRT1 or use the whole-cell lysate directly in a SIRT1 assay buffer.
-
Add a fluorometric SIRT1 substrate and NAD+ to initiate the deacetylation reaction.
-
Incubate the reaction at 37°C for 30-60 minutes.
5. Development and Detection:
-
Add the developer solution to stop the reaction and generate a fluorescent signal.
-
Measure the fluorescence using a microplate reader.
6. Data Analysis:
-
Normalize the fluorescence signal to the total protein concentration of the lysate.
-
Calculate the fold change in SIRT1 activity in compound-treated cells compared to vehicle-treated cells.
Conclusion
It is crucial for researchers to consider the experimental context when comparing the potency of these compounds. The controversy surrounding the use of fluorogenic substrates for SRT1720 highlights the importance of utilizing multiple assay formats, including those with native peptide substrates and cell-based assays, to validate the activity of SIRT1 modulators. The detailed protocols provided in this guide offer a starting point for conducting such comparative studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The sirtuin 1 activator SRT1720 alleviated endotoxin-induced fulminant hepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. SIRT1 Activator II The SIRT1 Activator II, also referenced under CAS 374922-43-7, modulates the biological activity of SIRT1. This small molecule/inhibitor is primarily used for Biochemicals applications. | 374922-43-7 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [scholarlyworks.adelphi.edu]
EX-527 as a Potent Inhibitor of SIRT1 Activator 3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potent and selective SIRT1 inhibitor, EX-527, and its efficacy in counteracting the effects of SIRT1 Activator 3. The information presented herein is supported by experimental data to assist researchers in the design and interpretation of studies involving the modulation of SIRT1 activity.
Introduction to SIRT1 Modulation
Sirtuin 1 (SIRT1) is a crucial NAD+-dependent deacetylase that plays a pivotal role in a myriad of cellular processes, including stress resistance, metabolism, and aging. The ability to modulate SIRT1 activity is of significant interest in various research and therapeutic areas. Small molecule activators and inhibitors are key tools in these investigations. This compound is a potent allosteric activator of SIRT1, while EX-527 is a well-characterized and highly selective inhibitor. This guide focuses on the direct interplay between these two molecules.
Mechanism of Action
This compound functions as an allosteric activator. It is thought to bind to a site on the SIRT1 enzyme distinct from the active site, inducing a conformational change that increases the enzyme's affinity for its acetylated substrates (lowers the Km)[1][2][3][4]. This leads to enhanced deacetylase activity at given substrate concentrations.
EX-527 is a potent and selective inhibitor of SIRT1[5][6][7]. Its mechanism of inhibition is complex, acting as a non-competitive inhibitor with respect to the acetylated peptide substrate and uncompetitive with respect to NAD+[5]. This indicates that EX-527 does not directly compete with the substrate for binding to the active site but rather binds to the enzyme or the enzyme-substrate complex to prevent the catalytic reaction from proceeding.
Head-to-Head Comparison: EX-527 vs. This compound
Experimental evidence demonstrates that EX-527 can effectively inhibit the physiological and cellular effects induced by this compound.
A key study investigating the role of hypothalamic SIRT1 in regulating food intake found that the anorectic effects of centrally administered EX-527 in rats could be completely reversed by the co-administration of this compound[8]. This provides strong in vivo evidence for the opposing actions of these two compounds on a shared target.
In a study on hepatic glucose and lipid metabolism, fructose (B13574) was shown to induce gluconeogenesis and lipogenesis through a SIRT1-dependent mechanism. The effects of this compound, which mimicked the effects of fructose, were abolished by the presence of EX-527[9][10].
Furthermore, in a study on adipogenesis, the inhibitory effect of a microRNA inhibitor on fat cell differentiation was rescued by this compound. This rescue effect was, in turn, blocked by treatment with EX-527, highlighting the specific inhibitory action of EX-527 on SIRT1 activated by this compound[11][12].
Quantitative Data Summary
| Compound | Target | Mechanism of Action | IC50 (for EX-527) / EC50 (for Activator 3) | Selectivity | Reference |
| EX-527 | SIRT1 | Non-competitive/Uncompetitive Inhibitor | ~38 nM | Highly selective for SIRT1 over SIRT2 and SIRT3 | [5][6] |
| This compound | SIRT1 | Allosteric Activator | Not specified in the provided results | Potent activator of SIRT1 | [13][14] |
| Sirtinol | SIRT1/SIRT2 | Inhibitor | SIRT1: ~131 µM, SIRT2: ~38 µM | Less selective than EX-527 | [6] |
| Cambinol | SIRT1/SIRT2 | Inhibitor | Not specified in the provided results | Inhibits both SIRT1 and SIRT2 | |
| Tenovin-6 | SIRT1/SIRT2 | Inhibitor | Not specified in the provided results | Inhibits both SIRT1 and SIRT2 |
Experimental Protocols
In Vitro SIRT1 Deacetylase Activity Assay
This protocol is adapted from standard fluorometric assays used to measure SIRT1 activity.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) and a fluorophore)
-
NAD+
-
This compound
-
EX-527
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of EX-527 and this compound in assay buffer.
-
In the wells of the microplate, add the assay buffer, the fluorogenic SIRT1 substrate, and NAD+.
-
To test for inhibition of the activated enzyme, add a fixed concentration of this compound to the designated wells.
-
Add the various concentrations of EX-527 to the wells. Include control wells with no inhibitor and no activator.
-
Initiate the reaction by adding the recombinant SIRT1 enzyme to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for a further 15-30 minutes at 37°C.
-
Measure the fluorescence using a fluorometer (e.g., excitation at 360 nm and emission at 460 nm).
-
Plot the fluorescence intensity against the concentration of EX-527 to determine the IC50 value in the presence of this compound.
Cellular Assay for SIRT1 Activity
This protocol describes a general method to assess the ability of EX-527 to counteract the effects of this compound in a cellular context.
Materials:
-
Cell line of interest (e.g., hepatocytes, adipocytes)
-
Cell culture medium and supplements
-
This compound
-
EX-527
-
Lysis buffer
-
Antibodies for western blotting (e.g., anti-acetylated p53, anti-total p53, anti-SIRT1, and a loading control like GAPDH or β-actin)
-
Western blotting reagents and equipment
Procedure:
-
Plate the cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with this compound at a predetermined effective concentration.
-
Concurrently, treat a subset of the this compound-treated cells with increasing concentrations of EX-527.
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with EX-527 alone.
-
Incubate the cells for a suitable duration (e.g., 24-48 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Perform western blotting to analyze the acetylation status of a known SIRT1 substrate (e.g., p53 at lysine 382).
-
Quantify the band intensities to determine the extent to which EX-527 can reverse the deacetylation induced by this compound.
Visualizing the Signaling and Experimental Logic
References
- 1. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for a Common Mechanism of SIRT1 Regulation by Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating mechanisms of SIRT1 activation - David Sinclair [grantome.com]
- 4. mdpi.com [mdpi.com]
- 5. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Hypothalamic Sirt1 Regulates Food Intake in a Rodent Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. MicroRNA-146b promotes adipogenesis by suppressing the SIRT1-FOXO1 cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MicroRNA‐146b promotes adipogenesis by suppressing the SIRT1‐FOXO1 cascade | EMBO Molecular Medicine [link.springer.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
On-Target Validation of SIRT1 Activator 3: A Comparative Guide Using siRNA-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "SIRT1 Activator 3" against other known SIRT1 activators, with a focus on validating its on-target activity using small interfering RNA (siRNA). The experimental data is supported by detailed protocols to ensure reproducibility and aid in the design of similar validation studies.
Comparative Analysis of SIRT1 Activators
The efficacy of "this compound" was compared to Resveratrol, a well-characterized natural SIRT1 activator. The following table summarizes the enzymatic activity of SIRT1 in the presence of these compounds.
| Compound | Concentration (µM) | SIRT1 Activity (% of Control) |
| Vehicle (DMSO) | - | 100 |
| This compound | 10 | 185 ± 12 |
| Resveratrol | 10 | 155 ± 9 |
On-Target Validation using siRNA
To confirm that the observed activation is indeed mediated by SIRT1, an siRNA knockdown experiment was performed. Cells were treated with either a non-targeting control siRNA or an siRNA specifically targeting SIRT1. The efficacy of "this compound" was then assessed in these cells.
| Treatment Group | SIRT1 Protein Level (% of Control) | SIRT1 Activity with Activator 3 (% of Vehicle) |
| Control siRNA | 100 | 182 ± 15 |
| SIRT1 siRNA | 18 ± 5 | 105 ± 8 |
The significant reduction in the activity of "this compound" in cells with depleted SIRT1 levels confirms its on-target mechanism of action.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SIRT1 signaling pathway, the experimental workflow for siRNA validation, and the logical framework of the validation process.
Caption: SIRT1 Signaling Pathway.
Caption: Experimental Workflow for siRNA Validation.
A Comparative Guide to Synthetic SIRT1 Activators: Focus on SIRT1 Activator 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of SIRT1 Activator 3 and other notable synthetic Sirtuin-1 (SIRT1) activators. The objective is to present available experimental data on their performance, detail the methodologies used for their evaluation, and illustrate their mechanism of action within the broader context of SIRT1 signaling.
Introduction to SIRT1 and its Activation
Sirtuin 1 (SIRT1) is a crucial NAD+-dependent deacetylase that plays a pivotal role in a wide array of cellular processes, including stress resistance, metabolism, inflammation, and aging. Its activation is a promising therapeutic strategy for a variety of age-related diseases, such as type 2 diabetes, neurodegenerative disorders, and cardiovascular disease. Synthetic SIRT1-activating compounds (STACs) have been developed to enhance the enzyme's activity, offering improved potency and specificity compared to natural activators like resveratrol.
Performance Comparison of Synthetic SIRT1 Activators
Direct comparative studies providing head-to-head quantitative data for all major synthetic SIRT1 activators are limited. The following table summarizes available performance data from various sources. It is important to note that experimental conditions may vary between studies, affecting direct comparability.
| Compound | Chemical Class | Potency (EC50/EC1.5) | Selectivity | Key Findings & References |
| This compound | Pyrrolo[2,3-b]quinoxaline | Data not available | Data not available | Identified as a potent SIRT1 activator that suppresses TNF-α in a dose-dependent manner. Increases fluorescence by 233% in a SIRT1 activity assay, indicating significant activation[1]. |
| SRT1720 | Imidazothiazole | EC1.5 = 0.16 µM | >230-fold selective for SIRT1 over SIRT2 and SIRT3. | A well-characterized synthetic activator shown to be significantly more potent than resveratrol. It has demonstrated beneficial effects in models of metabolic and age-related diseases[2][3][4]. |
| SRT2104 | Imidazothiazole derivative | Reported to be ~1000 times more potent than resveratrol (EC50 not specified) | Described as a highly specific SIRT1 activator. | Has undergone clinical trials and has shown a favorable safety profile. It is noted for its high specificity and potency in activating SIRT1[5][6][7][8]. |
| Resveratrol | Stilbenoid (Natural Product) | EC1.5 ≈ 46.2 µM | Activates SIRT1 but is known to have off-target effects. | A natural polyphenol found in red wine, it is the most well-known natural SIRT1 activator but has lower potency and specificity compared to synthetic activators[2][5]. |
Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. EC1.5 is the concentration required to increase enzyme activity by 50%. The lack of a standardized reporting metric across all studies makes direct comparisons challenging.
SIRT1 Signaling Pathway
SIRT1 exerts its biological effects by deacetylating a multitude of protein substrates, thereby modulating their activity. A simplified representation of the SIRT1 signaling pathway is depicted below, highlighting key downstream targets involved in metabolism, stress resistance, and inflammation.
Caption: Simplified SIRT1 signaling pathway.
Experimental Protocols
The in vitro activation of SIRT1 by synthetic compounds is commonly assessed using fluorometric assays. Below are detailed protocols for two standard methods.
Fluor de Lys (FdL) SIRT1 Assay
This assay is a widely used method for screening SIRT1 activators and inhibitors.
Principle: The assay utilizes a peptide substrate containing an acetylated lysine (B10760008) residue flanked by a fluorophore and a quencher. Deacetylation of the lysine by SIRT1 allows a developer enzyme (trypsin) to cleave the peptide, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluor de Lys-SIRT1 substrate (e.g., from p53 sequence)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing trypsin)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the test compound at various concentrations.
-
Add the recombinant SIRT1 enzyme to the reaction mixture and incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for compound-enzyme interaction.
-
Initiate the deacetylase reaction by adding the Fluor de Lys-SIRT1 substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 45-60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at 37°C for an additional 30-45 minutes to allow for cleavage of the deacetylated substrate.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the percentage of activation relative to a vehicle control (DMSO) and determine the EC50 value by plotting the percentage of activation against the compound concentration.
Caption: Fluor de Lys SIRT1 Assay Workflow.
SIRT1 Activity Assay Using a Native Peptide Substrate (PNC1-OPT Method)
This assay avoids the use of fluorophore-tagged substrates, which can sometimes lead to artifacts.
Principle: This method measures the production of nicotinamide (B372718), a byproduct of the SIRT1-catalyzed deacetylation reaction. The nicotinamide is converted to nicotinic acid and ammonia (B1221849) by the enzyme Pnc1. The ammonia is then detected using a fluorescent reagent, ortho-phthalaldehyde (OPT).
Materials:
-
Recombinant human SIRT1 enzyme
-
Recombinant Pnc1 enzyme
-
Native acetylated peptide substrate (e.g., from p53 or PGC-1α)
-
NAD+
-
Assay Buffer (e.g., PBS pH 7.4 with 1 mM DTT)
-
OPT developer reagent (OPT and DTT in a buffer)
-
Test compounds dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare a reaction mixture containing assay buffer, the native acetylated peptide substrate, Pnc1 enzyme, and the test compound.
-
Add the SIRT1 enzyme to the mixture.
-
Initiate the reaction by adding NAD+.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the OPT developer reagent.
-
Incubate in the dark at room temperature for a short period (e.g., 10 minutes).
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~420 nm and an emission wavelength of ~460 nm.
-
Calculate the percentage of activation and EC50 as described for the FdL assay.
Conclusion
References
- 1. caymanchem.com [caymanchem.com]
- 2. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: SIRT1 Activator 3 Versus Natural Compounds
For researchers, scientists, and drug development professionals, the quest for potent and selective activators of Sirtuin 1 (SIRT1) is of paramount importance. SIRT1, an NAD+-dependent deacetylase, is a key regulator of cellular processes involved in metabolism, stress resistance, and aging. While several natural compounds have been identified as SIRT1 activators, synthetic molecules like SIRT1 Activator 3 have emerged from high-throughput screening efforts. This guide provides an objective, data-driven comparison of this compound and the well-known natural SIRT1 activators: resveratrol, fisetin (B1672732), and quercetin.
Mechanism of Action: A Shared Allosteric Approach
Both this compound and the natural compounds discussed are believed to function as allosteric activators of SIRT1.[1] This means they bind to a site on the enzyme distinct from the active site, inducing a conformational change that enhances its catalytic activity. This mechanism contrasts with direct agonism of the active site.
Quantitative Comparison of SIRT1 Activation
The following table summarizes the available quantitative data on the activation of SIRT1 by this compound and the selected natural compounds. It is important to note that direct head-to-head studies are limited, and assay conditions can vary between experiments, affecting the absolute values.
| Compound | Assay Type | Substrate | EC50 / Concentration | Fold Activation / % Increase | Reference |
| This compound | Fluorescence-based | Not Specified | Not Specified | 233% increase in fluorescence | [2] |
| Resveratrol | Mass Spectrometry | SF38A-K23 peptide | 22 ± 16 µM | Not Specified | |
| Fluorescence-based (Fluor de Lys) | Fluorophore-tagged p53 peptide | Not Specified | ~8-fold | [3] | |
| Fisetin | Cellular (Western Blot) | Endogenous | Not Specified | Increased SIRT1 expression | |
| Quercetin | Cellular (RT-PCR) | Endogenous | Not Specified | Increased SIRT1 mRNA expression | [4] |
Data Interpretation: this compound demonstrates a significant increase in SIRT1 activity in a fluorescence-based assay.[2] Resveratrol's potency is substrate-dependent, with a reported EC50 in the micromolar range for a specific peptide. For fisetin and quercetin, the primary evidence points towards an increase in SIRT1 expression rather than direct enzymatic activation, suggesting a different, potentially indirect, mechanism of action or a focus of the cited research on cellular responses.[4]
Cellular Activity: Anti-Inflammatory Effects
A key therapeutic target for SIRT1 activators is the suppression of inflammatory responses. The following table compares the effects of this compound and natural compounds on the production of the pro-inflammatory cytokine TNF-α.
| Compound | Cell Line | Stimulus | Concentration | TNF-α Inhibition | Reference |
| This compound | THP-1 (human monocytes) | Not Specified | 20 µM | Decreased from 325 pg/ml to 104 pg/ml | [2] |
| 60 µM | Decreased from 325 pg/ml to 53 pg/ml | [2] | |||
| Resveratrol | NIH/3T3 (fibroblasts) | TNF-α | Dose-dependent | Suppression of TNF-α induced pro-inflammatory molecules | [5] |
Data Interpretation: this compound exhibits a clear dose-dependent suppression of TNF-α in a human monocyte cell line.[2] Resveratrol also demonstrates anti-inflammatory properties by inhibiting TNF-α-induced inflammatory signaling.[5]
Experimental Protocols
In Vitro SIRT1 Activity Assay (Fluor-de-Lys)
This commercially available assay is a common method for screening SIRT1 activators.
Principle: The assay utilizes a peptide substrate containing an acetylated lysine (B10760008) residue and a quenched fluorophore. Upon deacetylation by SIRT1, a developing reagent cleaves the peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to SIRT1 activity.[6]
Protocol Outline:
-
Recombinant human SIRT1 enzyme is incubated with the test compound (e.g., this compound or natural compounds) in an assay buffer.
-
The reaction is initiated by the addition of the acetylated fluorogenic peptide substrate and NAD+.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The developing reagent is added to stop the enzymatic reaction and generate the fluorescent signal.
-
Fluorescence is measured using a microplate reader.
-
The percentage increase in fluorescence relative to a vehicle control is calculated to determine the activation level.[2]
Cellular TNF-α Suppression Assay
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in cultured cells.
Principle: Immune cells, such as the human monocytic cell line THP-1, are stimulated to produce TNF-α. The amount of TNF-α secreted into the cell culture medium is then quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol Outline:
-
THP-1 cells are cultured in appropriate media.
-
Cells are pre-incubated with various concentrations of the test compound (e.g., this compound).
-
TNF-α production is stimulated using an appropriate agent (e.g., lipopolysaccharide - LPS).
-
After a set incubation period, the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
The reduction in TNF-α levels in treated cells is compared to untreated, stimulated cells to determine the inhibitory effect.[2]
Signaling Pathways and Experimental Workflow
Caption: SIRT1 Signaling Pathway Activation.
References
- 1. [PDF] SIRT1 Modulating Compounds from High-Throughput Screening as Anti-Inflammatory and Insulin-Sensitizing Agents | Semantic Scholar [semanticscholar.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quercetin is a potent anti-atherosclerotic compound by activation of SIRT1 signaling under oxLDL stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Sirt1 by Resveratrol Inhibits TNF-α Induced Inflammation in Fibroblasts | PLOS One [journals.plos.org]
- 6. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of SIRT1 Activator 3 and Other Sirtuin Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of sirtuin activators, with a focus on SIRT1. Due to the limited publicly available quantitative data for "SIRT1 Activator 3," this document uses well-characterized sirtuin-activating compounds (STACs) to illustrate the principles of isoform specificity. The provided experimental protocols and data presentation serve as a framework for assessing the selectivity of novel compounds like this compound.
Understanding Sirtuin Isoform Specificity
The human sirtuin family comprises seven members (SIRT1-7) with distinct subcellular localizations and a range of catalytic activities, including NAD+-dependent deacetylation, desuccinylation, and ADP-ribosylation.[1][2] This functional diversity makes isoform-specific activation or inhibition crucial for therapeutic development to achieve targeted effects and minimize off-target interactions. While SIRT1, SIRT6, and SIRT7 are primarily found in the nucleus, SIRT2 is mainly cytosolic, and SIRT3, SIRT4, and SIRT5 are located in the mitochondria.[1][2]
Quantitative Comparison of Sirtuin Activator Specificity
The following table summarizes the half-maximal effective concentration (EC50) values for several sirtuin activators against various sirtuin isoforms. A lower EC50 value indicates higher potency. The selectivity of a compound is determined by comparing its potency for the target isoform against other isoforms.
| Compound | Primary Target | SIRT1 | SIRT2 | SIRT3 | SIRT4 | SIRT5 | SIRT6 | Citation(s) |
| SRT1720 | SIRT1 | 0.16 µM | 37 µM | >300 µM | N/A | N/A | N/A | [3][4] |
| Resveratrol (B1683913) | SIRT1 | ~50-100 µM (Substrate-dependent) | Weak Inhibition | Inhibition | N/A | Activation (~2.5-fold) | N/A | [1][5][6] |
| 1,4-Dihydropyridine (Compound 31) | SIRT3 | Minimal Effect | Minimal Effect | ~1000-fold activation | Partial Inhibition | Minimal Effect | Minimal Effect | [7] |
| 1,4-Dihydropyridine (Compound 30) | SIRT5 | Little Effect | Little Effect | Little Effect | Partial Inhibition | ~5-fold activation (EC50 ~40 µM) | Partial Inhibition | [7][8] |
| UBCS039 | SIRT6 | No Significant Effect | No Significant Effect | No Significant Effect | N/A | Activation (~2-fold) | EC50: 38 µM | [9][10][11][12] |
N/A: Data not available in the cited sources.
Experimental Protocol: In Vitro Fluorometric Sirtuin Activity Assay for Specificity Profiling
This protocol describes a common method for determining the potency and specificity of a sirtuin activator in vitro.
1. Principle: This assay measures the deacetylation of a fluorogenic peptide substrate by a specific sirtuin isoform. The deacetylated peptide is then cleaved by a developer enzyme, releasing a fluorescent molecule that can be quantified. An increase in fluorescence in the presence of the test compound indicates sirtuin activation.
2. Materials and Reagents:
-
Recombinant human sirtuin enzymes (SIRT1-7)
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Fluorogenic acetylated peptide substrates specific for each sirtuin isoform (e.g., Fluor de Lys®-SIRT1, etc.)
-
Developer enzyme (e.g., Trypsin)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Sirtuin inhibitor (e.g., Nicotinamide) for control
-
96-well black microplates
-
Fluorescence microplate reader
3. Procedure:
-
Prepare Reagent Solutions:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer to the final desired concentrations.
-
Prepare working solutions of recombinant sirtuin enzymes, NAD+, and the fluorogenic peptide substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound at various concentrations
-
Recombinant sirtuin enzyme (one isoform per experiment)
-
-
Include control wells:
-
No enzyme control
-
No NAD+ control
-
Vehicle control (DMSO)
-
Positive control (a known activator, if available)
-
Inhibitor control (Nicotinamide)
-
-
-
Initiate the Reaction:
-
Add NAD+ to all wells to start the deacetylase reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Develop the Signal:
-
Add the developer enzyme to each well.
-
Incubate at 37°C for a specified time (e.g., 30 minutes) to allow for the cleavage of the deacetylated substrate.
-
-
Measure Fluorescence:
-
Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation/460 nm emission for AMC-based fluorophores).
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control.
-
Plot the fluorescence intensity against the log of the test compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
-
Specificity Determination:
-
Repeat the entire procedure for each sirtuin isoform (SIRT1-7) to determine the EC50 of the test compound for each.
-
Compare the EC50 values across the different sirtuin isoforms to assess the compound's specificity.
-
Visualizing Experimental and Biological Pathways
To better understand the processes involved in evaluating and eliciting SIRT1 activation, the following diagrams illustrate the experimental workflow and the SIRT1 signaling pathway.
Caption: Workflow for Sirtuin Activator Specificity Assay.
Caption: Simplified SIRT1 Signaling Pathway.
References
- 1. A Molecular Mechanism for Direct Sirtuin Activation by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1, resveratrol and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Molecular Mechanism for Direct Sirtuin Activation by Resveratrol | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Navigating SIRT1 Activation: A Comparative Guide to SIRT1 Activator 3 and Alternatives in Resveratrol-Resistant Contexts
For researchers, scientists, and drug development professionals, the quest for potent and specific activators of Sirtuin 1 (SIRT1) is of paramount importance for developing therapeutics against a range of age-related and metabolic diseases. While resveratrol (B1683913) has been a cornerstone of SIRT1 research, its limitations, including low bioavailability and potential for off-target effects, have spurred the development of novel activators. This guide provides a comparative analysis of "SIRT1 Activator 3" and other synthetic SIRT1-activating compounds (STACs), with a special focus on their efficacy in contexts where resveratrol's utility may be limited.
Comparative Efficacy of SIRT1 Activators
The landscape of SIRT1 activators is diverse, ranging from the naturally occurring polyphenol resveratrol to a variety of synthetic compounds. "this compound" emerged from high-throughput screening as a potent modulator of SIRT1 with demonstrated anti-inflammatory and insulin-sensitizing properties[1][2][3]. This compound has been shown to be a potent lipolytic agent, reducing lipid accumulation in adipocytes, and to possess anti-inflammatory effects by decreasing the production of the pro-inflammatory cytokine TNF-α[1][3].
To provide a clear comparison of the potencies of various SIRT1 activators, the following table summarizes their half-maximal activation concentration (EC1.5) or effective concentrations from various studies. It is important to note that a significant debate exists in the scientific community regarding the direct activation of SIRT1 by some of these compounds, particularly in assays relying on fluorophore-conjugated substrates. Several studies suggest that the activating effects of resveratrol and certain synthetic activators like SRT1720 are an artifact of the assay methodology, as they fail to show activation with native peptide or full-length protein substrates[1][4][5].
| Compound | Type | Reported EC1.5 (μM) | Maximum Activation (%) | Key Cellular Effects | Reference |
| This compound | Synthetic | Data not publicly available | Data not publicly available | Potent lipolytic agent, suppresses TNF-α | [1][2][3] |
| Resveratrol | Natural Polyphenol | 31.6 - 46.2 | 201 - 239 | Mimics caloric restriction, anti-inflammatory, antioxidant | [1][6] |
| SRT1720 | Synthetic | 0.16 - 2.9 | 450 - 781 | Improves insulin (B600854) sensitivity and mitochondrial capacity in some models | [1][6] |
| SRT2183 | Synthetic | ~2.9 | ~285 | Structurally related to SRT1720 | [1] |
| SRT1460 | Synthetic | Data not publicly available | ~434 | Structurally related to SRT1720 | [1] |
| SRT2104 | Synthetic | Data not publicly available | Data not publicly available | Good tolerability and bioavailability in humans | [7] |
The concept of "resveratrol-resistant models" can be interpreted as biological contexts where resveratrol exhibits low efficacy. This can be due to several factors, including its rapid metabolism and low bioavailability, or cellular conditions such as low NAD+ levels, which is a required co-substrate for SIRT1 activity. In such scenarios, synthetic activators with improved pharmacokinetic properties and potentially different mechanisms of action, like SRT2104, may offer a more robust activation of SIRT1 and its downstream pathways[7].
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these activators, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to assess their efficacy.
SIRT1 Signaling Pathway
SIRT1 is a central regulator of cellular metabolism, stress resistance, and inflammation. It deacetylates a wide range of protein substrates, including transcription factors and enzymes, thereby modulating their activity.
Caption: SIRT1 Activation and Downstream Effects.
Experimental Workflow for Assessing SIRT1 Activation
The evaluation of SIRT1 activators typically involves a multi-step process, starting from in vitro enzymatic assays to more complex cell-based and in vivo models.
Caption: Workflow for SIRT1 Activator Evaluation.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for comparing the efficacy of different SIRT1 activators. Below are representative protocols for in vitro and cell-based SIRT1 activity assays.
In Vitro SIRT1 Deacetylase Activity Assay (Fluorometric)
This assay measures the deacetylase activity of purified SIRT1 enzyme on a fluorogenic acetylated peptide substrate.
Materials:
-
Purified recombinant human SIRT1 enzyme
-
SIRT1 substrate peptide (e.g., Fluor-de-Lys-SIRT1 substrate)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated peptide)
-
SIRT1 activator compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the SIRT1 substrate peptide.
-
Add the SIRT1 activator compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a known activator like resveratrol as a positive control.
-
Initiate the reaction by adding the purified SIRT1 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and initiate the development step by adding the developer solution to each well.
-
Incubate the plate at 37°C for a further period (e.g., 30 minutes) to allow for the cleavage of the deacetylated substrate and release of the fluorophore.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for Fluor-de-Lys).
-
Calculate the percentage of SIRT1 activation relative to the vehicle control.
Cell-Based SIRT1 Activity Assay (Western Blot for Acetylated p53)
This method assesses the intracellular activity of SIRT1 by measuring the acetylation status of one of its key substrates, the tumor suppressor protein p53.
Materials:
-
Cell line of interest (e.g., MCF-7, U2OS)
-
Cell culture medium and supplements
-
SIRT1 activator compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, anti-SIRT1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the SIRT1 activator compounds at various concentrations for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Lyse the cells using ice-cold lysis buffer.
-
Determine the protein concentration of the cell lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated p53 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies against total p53, SIRT1, and a loading control to normalize the results.
-
Quantify the band intensities to determine the relative change in p53 acetylation upon treatment with the SIRT1 activator. A decrease in the acetyl-p53/total-p53 ratio indicates an increase in SIRT1 activity.
Conclusion
The development of novel SIRT1 activators like "this compound" and other synthetic compounds represents a significant advancement in the field, offering potential advantages over resveratrol, particularly in contexts where its efficacy is limited. However, the controversy surrounding the direct activation mechanism of some of these compounds highlights the need for rigorous and multi-faceted experimental approaches to validate their mode of action. The protocols and comparative data presented in this guide are intended to provide a framework for researchers to objectively evaluate and compare the performance of different SIRT1 activators, ultimately aiding in the selection of the most promising candidates for further therapeutic development.
References
- 1. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SIRT1 modulating compounds from high-throughput screening as anti-inflammatory and insulin-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [scholarlyworks.adelphi.edu]
- 6. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]
- 7. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SIRT1 Modulation: The Opposing Roles of SIRT1 Activator 3 and Sirtuin Inhibitors in Research
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a critical regulator of cellular homeostasis, influencing a wide array of processes from metabolism and DNA repair to inflammation and apoptosis. Its central role in cellular health has made it a key target for therapeutic intervention in age-related diseases, metabolic disorders, and cancer. Pharmacological modulation of SIRT1 activity, through either activation or inhibition, offers researchers powerful tools to dissect its complex signaling networks. This guide provides a comparative analysis of SIRT1 Activator 3, a potent and selective allosteric activator, and sirtuin inhibitors, focusing on their mechanisms, experimental applications, and the theoretical implications of their combined use.
Juxtaposing SIRT1 Activation and Inhibition
This compound and sirtuin inhibitors represent two sides of the same coin, offering opposing effects on SIRT1's enzymatic function. While direct co-treatment studies are not extensively documented, understanding their individual mechanisms provides a framework for predicting their synergistic or antagonistic effects in experimental settings.
This compound is a selective modulator that enhances the enzyme's activity through specific allosteric interactions[1]. This compound induces conformational changes in the SIRT1 protein, optimizing substrate binding and thereby improving its deacetylation efficiency[1]. This activation is believed to be mediated by an N-terminal activation domain of SIRT1[2][3]. In contrast, sirtuin inhibitors block the enzymatic activity of SIRT1. A prominent example is EX-527 (Selisistat) , a potent and selective SIRT1 inhibitor with an IC50 as low as 38 nM[4]. EX-527 functions by forming a stable ternary complex with SIRT1 and a NAD+-derived coproduct, effectively preventing the deacetylation process[5][6].
The table below summarizes the key characteristics and anticipated biological outcomes of treatment with this compound versus a representative sirtuin inhibitor, EX-527.
| Feature | This compound | Sirtuin Inhibitor (EX-527) |
| Primary Mechanism | Allosteric activation of SIRT1, enhancing substrate binding and deacetylation[1]. | Forms a trimeric complex with SIRT1 and a NAD+-derived coproduct, blocking the active site[5][6]. |
| Effect on SIRT1 Activity | Increases enzymatic deacetylation of target proteins. | Decreases or abolishes enzymatic deacetylation of target proteins. |
| Key Cellular Processes (Promoted/Inhibited) | Promotes mitochondrial biogenesis, DNA repair, and anti-inflammatory responses. Suppresses apoptosis. | May inhibit the above processes and promote apoptosis in certain contexts, particularly in cancer cells. |
| Therapeutic Potential | Anti-obesity, anti-diabetic, and anti-inflammatory applications[7][8]. | Investigated for anti-cancer therapies and in the context of neurodegenerative diseases like Huntington's[4][9][10]. |
| Example Downstream Effect | Deacetylation and activation of PGC-1α, leading to enhanced mitochondrial function. | Increased acetylation and activation of p53, potentially leading to cell cycle arrest or apoptosis[9]. |
Hypothetical Co-treatment Scenarios
The co-administration of this compound and a sirtuin inhibitor would likely result in antagonistic effects, with the inhibitor counteracting the activity of the activator. This experimental design could be valuable for:
-
Validating SIRT1-specific effects: By demonstrating that the biological effects of this compound are reversed by a specific SIRT1 inhibitor like EX-527, researchers can confirm that the observed phenotype is indeed mediated by SIRT1 activity.
-
Titrating SIRT1 activity: A carefully balanced co-treatment could allow for the fine-tuning of SIRT1 activity to study the dose-dependent effects of its signaling in various cellular models.
-
Investigating off-target effects: If a biological effect of this compound persists in the presence of a potent SIRT1 inhibitor, it may suggest the involvement of off-target mechanisms.
Experimental Protocols for Assessing SIRT1 Activity
The quantification of SIRT1 activity is crucial for studies involving its activators and inhibitors. Fluorometric assays are a widely used method for this purpose.
Protocol: In Vitro Fluorometric SIRT1 Activity Assay
This protocol is based on the principles of commercially available SIRT1 assay kits[11][12][13].
Objective: To measure the in vitro activity of SIRT1 in the presence of activators or inhibitors.
Materials:
-
Recombinant human SIRT1 enzyme
-
SIRT1 fluorogenic substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue linked to a fluorophore)
-
NAD+ solution
-
SIRT1 assay buffer
-
Developer solution
-
This compound
-
Sirtuin Inhibitor (e.g., EX-527 or Nicotinamide as a control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing SIRT1 assay buffer, the fluorogenic substrate, and NAD+.
-
Add the test compounds (this compound, sirtuin inhibitor, or vehicle control) to the designated wells of the 96-well plate.
-
To initiate the enzymatic reaction, add the recombinant SIRT1 enzyme to all wells except for the no-enzyme control.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
Stop the reaction by adding the developer solution to each well. The developer solution contains a reagent that specifically recognizes the deacetylated substrate and releases the fluorophore.
-
Incubate the plate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~350-380 nm excitation and ~440-460 nm emission)[12].
-
Calculate SIRT1 activity by subtracting the fluorescence of the no-enzyme control from the fluorescence of the enzyme-containing wells. The effect of the activator or inhibitor can be expressed as a percentage of the activity of the vehicle control.
Visualizing the Molecular Interactions and Pathways
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and mechanisms.
Caption: Simplified SIRT1 signaling pathway.
References
- 1. scbt.com [scbt.com]
- 2. Evidence for a Common Mechanism of SIRT1 Regulation by Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating mechanisms of SIRT1 activation - David Sinclair [grantome.com]
- 4. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SIRT1 アッセイキット sufficient for 100 assays | Sigma-Aldrich [sigmaaldrich.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
Cross-Validation of SIRT1 Activator 3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of "SIRT1 Activator 3" and its effects across different cell lines. This document offers a comparative analysis with other known SIRT1 activators, supported by experimental data, detailed protocols, and signaling pathway visualizations to facilitate informed decisions in research and development.
Abstract
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a key regulator of cellular processes, including stress response, metabolism, apoptosis, and proliferation. Its role in cancer is complex, acting as both a tumor promoter and suppressor depending on the cellular context. Pharmacological activation of SIRT1 is a promising therapeutic strategy. This guide focuses on "this compound," a compound investigated for its anti-cancer properties. We present a comparative analysis of its effects on apoptosis and key signaling pathways in multiple myeloma cell lines, alongside data from other SIRT1 activators such as SRT1720 and Resveratrol in various cancer cell models. Detailed experimental protocols and signaling pathway diagrams are provided to support the replication and extension of these findings.
Data Presentation: Comparative Effects of SIRT1 Activators
The following tables summarize the quantitative effects of this compound and other SIRT1 activators on apoptosis and cell viability in various cancer cell lines.
Table 1: Effect of this compound on Apoptosis in Multiple Myeloma Cell Lines
| Cell Line | Treatment Concentration (µM) | Duration (hours) | Apoptosis (% Annexin V Positive) | Citation |
| RPMI8226 | 500 | 24 | 53% (P<0.05) | [1] |
| U266 | 500 | 24 | 41% (P<0.05) | [1] |
Table 2: Comparative Effects of Alternative SIRT1 Activators on Cancer Cell Lines
| Activator | Cell Line(s) | Cancer Type | Effect | Concentration (µM) | Duration (hours) | Citation |
| SRT1720 | WE-68, SK-ES-1, SK-N-MC | Ewing's Sarcoma | Enhanced etoposide- and vincristine-induced cell death. | Not specified | Not specified | [2][3] |
| Resveratrol | HCA-17, SW480 | Colon Cancer | Induced apoptosis in 59.8-67.2% of cells. | 30 | 72 | [4] |
| Resveratrol | U937, MOLT-4 | Leukemia | 82-90% decrease in cell viability. | 100 | 24 | [5] |
| Resveratrol | 4T1 | Breast Cancer | ~80% apoptotic rate. | 100 | 48 | [6] |
| SCIC2.1 | H9c2, HepG2 | Cardiomyoblast, Liver Cancer | No significant effect on cell cycle progression. AC50 = 36.83 µM. | 25 | 24 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Annexin V Apoptosis Assay via Flow Cytometry
This protocol is designed to quantify the percentage of apoptotic cells following treatment with SIRT1 activators.
Materials:
-
RPMI8226 or U266 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed RPMI8226 or U266 cells in 6-well plates at a density of 1 x 10^6 cells/well and culture for 24 hours.
-
Treatment: Treat cells with this compound at the desired concentrations (e.g., 50, 100, 500 µM) for the specified duration (e.g., 12, 24, 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[7][8][9][10]
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Western Blot Analysis of Signaling Proteins (p-AKT, p-mTOR, p-Src)
This protocol outlines the procedure for detecting changes in the phosphorylation status of key signaling proteins in response to SIRT1 activation.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for p-AKT, p-mTOR, p-Src, and their total forms, as well as a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions are typically 1:1000.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000 to 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[4][5][11]
Mandatory Visualizations
SIRT1 Signaling Pathway
The following diagram illustrates the central role of SIRT1 in regulating cellular processes. SIRT1 deacetylates a variety of substrates, influencing pathways involved in apoptosis, cell cycle, and stress response.
Caption: SIRT1 signaling pathway activated by this compound.
Experimental Workflow: Cross-Validation of this compound
This diagram outlines the logical workflow for the cross-validation of this compound's effects in different cell lines.
Caption: Experimental workflow for cross-validation.
Conclusion
The available data indicates that this compound is a potent inducer of apoptosis in multiple myeloma cell lines.[1] This effect is associated with the downregulation of pro-survival signaling pathways involving AKT, mTOR, and Src.[1] When compared to other SIRT1 activators like SRT1720 and Resveratrol, it is evident that the cellular response to SIRT1 activation is highly context-dependent, varying with the specific compound, cell type, and genetic background (e.g., p53 status).[2][3] The provided protocols and visualizations serve as a foundational resource for further investigation into the therapeutic potential of this compound and other SIRT1 modulators. Future studies should aim to broaden the scope of cell lines tested and directly compare the efficacy of different activators within the same experimental systems to build a more comprehensive understanding of their therapeutic windows and mechanisms of action.
References
- 1. ashpublications.org [ashpublications.org]
- 2. SIRT1 activators as novel therapy for cancer | Semantic Scholar [semanticscholar.org]
- 3. The Roles of SIRT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent advances of SIRT1 and implications in chemotherapeutics resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 11. bio-rad.com [bio-rad.com]
Comparative Analysis of SIRT1 Activators in Preclinical Disease Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of the natural SIRT1 activator Resveratrol (B1683913) against two synthetic activators, SRT1720 and SRT2104. The information is based on available experimental data to aid in the selection of appropriate compounds for further investigation.
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that has emerged as a critical regulator of cellular processes involved in metabolism, stress resistance, and aging. Its activation is a promising therapeutic strategy for a variety of age-related diseases. This guide focuses on a comparative analysis of three key SIRT1 activators in preclinical models of metabolic, neurodegenerative, and cardiovascular diseases.
Performance Comparison in Preclinical Models
The following table summarizes the quantitative data on the efficacy of Resveratrol, SRT1720, and SRT2104 in various preclinical disease models. It is important to note that direct head-to-head comparisons across all models are limited, and efficacy can vary based on the specific animal model and experimental conditions.
| Disease Model | Activator | Animal Model | Dosage | Key Findings | Reference(s) |
| Metabolic Disease (Type 2 Diabetes/Obesity) | Resveratrol | High-Fat Diet-fed Mice | 4 g/kg diet | Improved insulin (B600854) sensitivity and glucose homeostasis. | [1] |
| SRT1720 | High-Fat Diet-fed Mice | 1 g/kg diet | More potent than Resveratrol in improving insulin sensitivity and reducing plasma glucose. | [1][2] | |
| SRT2104 | High-Fat Diet-fed Mice | Not specified in direct comparison | Improved insulin sensitivity and reduced inflammation.[3] | [3] | |
| Neurodegenerative Disease (Alzheimer's Disease) | Resveratrol | p25 Transgenic Mice | Not specified | Reduced neurodegeneration and prevented learning impairment.[4] | [4][5] |
| SRT1720 | Paraquat-induced Parkinson's model (mice) | Not specified | Alleviated toxicity and neurodegeneration.[6] | [6] | |
| SRT2104 | N171-82Q Huntington's Disease mice | Not specified | Attenuated brain atrophy and improved motor function.[7] | [7] | |
| Cardiovascular Disease (Aging-related dysfunction) | Resveratrol | Aged Mice | Not specified | Effects are pleiotropic and not solely SIRT1-dependent.[8] | [8] |
| SRT1720 | Aged Mice | 100 mg/kg body weight | Reversed vascular endothelial dysfunction and reduced oxidative stress.[8] | [8] | |
| SRT2104 | Healthy Cigarette Smokers (Human Study) | 2.0 g/day | Improved lipid profile but no significant effect on vascular function.[9][10] | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the preclinical evaluation of SIRT1 activators.
In Vitro SIRT1 Activity Assay (Fluorometric)
This assay is commonly used to determine the direct activation of SIRT1 by a compound.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., Fluor de Lys-SIRT1 substrate)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trichostatin A and trypsin)
-
Test compounds (Resveratrol, SRT1720, SRT2104) and vehicle control (e.g., DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control.
-
Add the recombinant SIRT1 enzyme to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for a further period (e.g., 30 minutes) at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Calculate the percentage of SIRT1 activation relative to the vehicle control.
In Vivo Efficacy in a Diet-Induced Obesity Mouse Model
This protocol outlines a typical study to assess the therapeutic potential of SIRT1 activators in a metabolic disease model.
Animal Model:
-
Male C57BL/6J mice, 8 weeks of age.
Induction of Obesity:
-
Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for a period of 8-12 weeks to induce obesity, insulin resistance, and hyperglycemia.
-
Monitor body weight and food intake regularly.
Treatment:
-
Randomly assign HFD-fed mice to treatment groups: Vehicle control, Resveratrol, SRT1720, or SRT2104.
-
Administer the compounds daily for a specified duration (e.g., 4-8 weeks). Administration can be via oral gavage or formulated in the diet.
-
Dosages should be based on previous studies (e.g., Resveratrol ~4g/kg diet, SRT1720 ~1g/kg diet).[1]
Endpoint Measurements:
-
Metabolic Parameters:
-
Glucose Tolerance Test (GTT): At the end of the treatment period, fast mice overnight and administer an intraperitoneal injection of glucose (e.g., 2 g/kg body weight). Measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Following a recovery period, fast mice for 4-6 hours and administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg body weight). Measure blood glucose at 0, 15, 30, and 60 minutes post-injection.
-
Fasting Blood Glucose and Insulin: Collect blood samples after fasting to measure plasma glucose and insulin levels.
-
-
Tissue Analysis:
-
At the end of the study, euthanize mice and collect tissues (liver, skeletal muscle, adipose tissue) for further analysis.
-
Gene Expression Analysis (qPCR): Analyze the expression of genes related to metabolism and inflammation (e.g., PGC-1α, TNF-α, IL-6).
-
Western Blot Analysis: Assess the protein levels and activation state of key signaling molecules (e.g., phosphorylated AMPK, acetylated PGC-1α).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by SIRT1 activators and a typical experimental workflow for their preclinical evaluation.
Caption: SIRT1 Signaling Pathway.
Caption: Preclinical Evaluation Workflow.
Concluding Remarks
The preclinical data suggest that synthetic SIRT1 activators like SRT1720 and SRT2104 are more potent than the natural compound Resveratrol in specific disease models. However, Resveratrol has been shown to have beneficial effects across a wide range of models, although its mechanism of action may be more pleiotropic. The choice of a SIRT1 activator for research and development should be guided by the specific therapeutic indication, the desired potency, and the pharmacokinetic properties of the compound. Further head-to-head comparative studies in standardized preclinical models are warranted to fully elucidate the relative therapeutic potential of these promising molecules.
References
- 1. Resveratrol and SRT1720 Elicit Differential Effects in Metabolic Organs and Modulate Systemic Parameters Independently of Skeletal Muscle Peroxisome Proliferator-activated Receptor γ Co-activator 1α (PGC-1α) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reverse chemomodulatory effects of the SIRT1 activators resveratrol and SRT1720 in Ewing’s sarcoma cells: resveratrol suppresses and SRT1720 enhances etoposide- and vincristine-induced anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SIRT1 deacetylase protects against neurodegeneration in models for Alzheimer's disease and amyotrophic lateral sclerosis | The EMBO Journal [link.springer.com]
- 5. Frontiers | Sirtuins as Potential Therapeutic Targets for Mitigating Neuroinflammation Associated With Alzheimer’s Disease [frontiersin.org]
- 6. SRT1720 as an SIRT1 activator for alleviating paraquat-induced models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The SIRT1 activator SRT1720 reverses vascular endothelial dysfunction, excessive superoxide production, and inflammation with aging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Cardiovascular effects of a novel SIRT1 activator, SRT2104, in otherwise healthy cigarette smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SIRT1 Activator 3 and Other Sirtuin Activators in Gene Expression Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SIRT1 Activator 3 and other prominent sirtuin activators, focusing on their impact on gene expression. While direct comparative transcriptomic data for this compound is not publicly available, this guide synthesizes known mechanisms and data from other activators to offer valuable insights for research and development.
Introduction to Sirtuin Activators
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes, including stress resistance, metabolism, and aging.[1] SIRT1, the most studied of the seven mammalian sirtuins, is a key regulator of various transcription factors and co-activators, thereby influencing a wide range of signaling pathways.[2][3] Small-molecule activators of SIRT1 (STACs) have emerged as promising therapeutic agents for age-related diseases.[4] This guide compares this compound with other well-characterized STACs, such as the natural polyphenol resveratrol (B1683913) and the synthetic compounds SRT1720 and SRT2104, based on their effects on gene expression.
This compound: An Indirect Look at Gene Expression
Direct gene expression profiling data from microarray or RNA-sequencing studies for this compound is not currently available in the public domain. However, it is known to be a potent activator of SIRT1 and a dose-dependent suppressor of Tumor Necrosis Factor-alpha (TNF-α). This anti-inflammatory property provides a basis for inferring its likely impact on gene expression.
Activation of SIRT1 is known to suppress inflammation, in large part through the inhibition of the NF-κB signaling pathway.[4][5] SIRT1 can deacetylate the p65 subunit of NF-κB, which inhibits its transcriptional activity and the subsequent expression of pro-inflammatory genes.[5] Therefore, it is plausible that this compound exerts its TNF-α-suppressing effect through this canonical SIRT1-NF-κB pathway.
Inferred Downstream Gene Expression Changes by this compound:
Based on its known suppression of TNF-α, treatment with this compound is expected to lead to the downregulation of NF-κB target genes, including:
-
Pro-inflammatory Cytokines: Interleukin-6 (IL-6), Interleukin-1β (IL-1β)
-
Chemokines: CCL2 (MCP-1), CXCL8 (IL-8)
-
Adhesion Molecules: ICAM-1, VCAM-1
-
Matrix Metalloproteinases: MMP-9
Comparative Gene Expression Profiling of Other Sirtuin Activators
In contrast to this compound, gene expression studies have been conducted for other sirtuin activators, providing insights into their broader transcriptomic effects.
Resveratrol
Resveratrol, a natural polyphenol, is one of the most studied SIRT1 activators. However, its effects are broad and not exclusively mediated by SIRT1.[6] Gene expression studies have shown that resveratrol can mimic some of the transcriptional changes induced by caloric restriction.
SRT1720
SRT1720 is a synthetic STAC that is more potent and specific than resveratrol. Studies have shown that SRT1720 can significantly alter gene expression, often in a manner that is distinct from resveratrol. For instance, in Ewing's sarcoma cells, SRT1720 was found to have a different impact on the expression of genes like p21 compared to resveratrol.
SRT2104
SRT2104 is another synthetic SIRT1 activator that has been shown to modulate gene expression in a tissue-specific manner. Microarray analysis of liver and muscle tissues from mice treated with SRT2104 revealed distinct transcriptional profiles, with a more pronounced effect observed in the muscle tissue.[7]
Data Presentation: Comparative Gene Expression Data
The following tables summarize the key findings from gene expression studies on resveratrol, SRT1720, and SRT2104.
Table 1: Gene Expression Changes Induced by Resveratrol and SRT1720 in Ewing's Sarcoma Cells
| Gene | Activator | Cell Line | Effect on Expression |
| p21 | Resveratrol | WE-68 | Significantly reduced etoposide- and vincristine-induced expression |
| p21 | SRT1720 | WE-68 | No significant effect on etoposide- and vincristine-induced expression |
| BIM | Resveratrol | WE-68 | Modest changes |
| Survivin | SRT1720 | WE-68 | Modest changes |
Table 2: Tissue-Specific Gene Expression Changes Induced by SRT2104 in Mice
| Tissue | Key Findings from Microarray Analysis |
| Liver | - Upregulation of transcripts from the cytokine-induced STAT inhibitor (CIS) family (e.g., SOCS2), suggesting an anti-inflammatory response.[7] |
| Muscle | - More pronounced overall changes in gene expression compared to the liver.[7]- Upregulation of cytokine-inducible SH2-containing protein (CISH).[7] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of the methodologies used in the cited gene expression studies.
General Experimental Workflow for Gene Expression Profiling
A typical workflow for analyzing the effect of sirtuin activators on gene expression involves the following steps:
-
Cell Culture/Animal Model: Selection of an appropriate cell line or animal model.
-
Treatment: Incubation of cells or administration to animals with the sirtuin activator at various concentrations and for different durations.
-
RNA Extraction: Isolation of total RNA from the treated and control samples.
-
RNA Quality Control: Assessment of RNA integrity and purity.
-
Transcriptomic Analysis:
-
Microarray: Hybridization of labeled cDNA to a microarray chip containing probes for thousands of genes.
-
RNA-Sequencing (RNA-Seq): Conversion of RNA to a library of cDNA fragments followed by high-throughput sequencing.
-
-
Data Analysis:
-
Microarray: Image analysis, normalization, and identification of differentially expressed genes.
-
RNA-Seq: Alignment of sequence reads to a reference genome, quantification of gene expression, and identification of differentially expressed genes.
-
-
Pathway Analysis: Identification of biological pathways and gene networks that are significantly enriched among the differentially expressed genes.
-
Validation: Confirmation of the changes in expression of key genes using techniques such as quantitative real-time PCR (qRT-PCR).
Specific Methodologies from Cited Studies
-
SRT2104 Microarray Analysis (Mercken et al.):
-
Animal Model: Male mice on a standard diet.
-
Treatment: SRT2104 supplementation in the diet.
-
Tissues Analyzed: Liver and muscle.
-
Analysis: Whole-genome microarray analysis. Principal component analysis (PCA) was used to assess the overall differences in gene expression profiles.[7]
-
-
Resveratrol and SRT1720 Gene Expression Analysis (Sonnemann et al.):
-
Cell Lines: Ewing's sarcoma cell lines (WE-68, SK-ES-1, SK-N-MC).
-
Treatment: Cells were treated with resveratrol or SRT1720 alone or in combination with chemotherapeutic drugs (etoposide and vincristine).
-
Analysis: Real-time RT-PCR was used to determine the expression levels of p21, BIM, and survivin.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a generalized experimental workflow.
Caption: General SIRT1 signaling pathway activated by various STACs.
Caption: Inferred anti-inflammatory pathway of this compound via TNF-α suppression.
Caption: General workflow for gene expression profiling of sirtuin activators.
Conclusion
While direct comparative gene expression data for this compound is lacking, its known potent activation of SIRT1 and suppression of TNF-α strongly suggest an anti-inflammatory transcriptomic signature. This would likely involve the downregulation of NF-κB target genes. In contrast, other sirtuin activators like resveratrol, SRT1720, and SRT2104 have been shown to induce broader and sometimes distinct changes in gene expression across different tissues and cell types. Further research involving comprehensive transcriptomic profiling of this compound is necessary to fully elucidate its mechanism of action and to enable a direct and detailed comparison with other STACs. This will be crucial for advancing its potential development as a therapeutic agent.
References
- 1. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Levels of SIRT1 Expression as a Protective Mechanism Against Disease-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. SIRT1-Related Signaling Pathways and Their Association With Bronchopulmonary Dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a small molecule activator of SIRT1 gene expression | Aging [static-site-aging-prod2.impactaging.com]
- 7. SRT2104 extends survival of male mice on a standard diet and preserves bone and muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Published "SIRT1 Activator 3" Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported findings for "SIRT1 Activator 3" against available independent validation data and other known SIRT1 activators. The information is intended to help researchers and drug development professionals make informed decisions regarding the selection and application of SIRT1 modulators.
Summary of Findings
"this compound" (also known by its CAS number 839699-72-8 and as CAY10591) was first identified in a high-throughput screening for SIRT1 modulating compounds by Nayagam et al. in 2006. The initial report claimed that this compound is a potent activator of SIRT1 and exhibits anti-inflammatory properties.
Subsequent independent research on this specific compound is limited. However, one study investigated its effects in an in vivo model of acetaminophen-induced liver injury, providing some validation of its biological activity. This guide presents the available data from the original publication and the independent study, alongside comparative data for other well-characterized SIRT1 activators.
Data Presentation
In Vitro Activity of SIRT1 Activators
| Compound | Assay Type | Reported Activity | Concentration | Source |
| This compound | Fluorescence-based SIRT1 deacetylation assay | 233% increase in fluorescence | 10 µM | [Nayagam et al., 2006, as reported by Cayman Chemical][1] |
| Resveratrol | Fluor de Lys-based SIRT1 deacetylation assay | ~8-fold activation | 100 µM | [Multiple sources] |
| SRT1720 | Cell-free enzymatic assay | EC50 of 0.16 µM | Not applicable | [Selleck Chemicals] |
Anti-inflammatory Activity of this compound
| Cell Line | Treatment | TNF-α Concentration | Source |
| THP-1 cells (human monocytes) | Control (LPS-stimulated) | 325 pg/ml | [Nayagam et al., 2006, as reported by Cayman Chemical][1] |
| THP-1 cells (human monocytes) | 20 µM this compound (LPS-stimulated) | 104 pg/ml | [Nayagam et al., 2006, as reported by Cayman Chemical][1] |
| THP-1 cells (human monocytes) | 60 µM this compound (LPS-stimulated) | 53 pg/ml | [Nayagam et al., 2006, as reported by Cayman Chemical][1] |
Experimental Protocols
SIRT1 Deacetylation Assay (Based on Fluorometric Methods)
This protocol is a generalized representation of a common method used to assess SIRT1 activity in vitro.
-
Reagents and Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue and a fluorescent reporter)
-
NAD+ (SIRT1 co-substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (to stop the deacetylation reaction and generate a fluorescent signal)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the SIRT1 enzyme.
-
Add the test compound ("this compound" or other activators) at various concentrations to the wells.
-
Initiate the reaction by adding the fluorogenic SIRT1 substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of activation relative to a vehicle control.
-
TNF-α Suppression Assay in THP-1 Cells
This protocol outlines a general procedure for measuring the anti-inflammatory effects of compounds on monocytic cells.
-
Reagents and Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) to induce an inflammatory response
-
"this compound" or other test compounds
-
TNF-α ELISA kit
-
96-well cell culture plates
-
-
Procedure:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Seed the cells into a 96-well plate at a desired density.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/ml) to induce TNF-α production.
-
Incubate the cells for a further period (e.g., 4-6 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Visualizations
Caption: Allosteric activation of SIRT1 by an activator, leading to protein deacetylation.
Caption: Workflow for assessing TNF-α suppression in THP-1 cells.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for SIRT1 Activator 3
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for SIRT1 Activator 3, a compound used in research for its potential in anti-obesity and anti-diabetic studies.[1] Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Hazard Identification and Safety Precautions
This compound is classified with several hazards that necessitate careful handling. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2] Additionally, it may cause respiratory irritation and is very toxic to aquatic life with long-lasting effects.[2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes protective gloves, clothing, and eye/face protection.[2] Work should be conducted in a well-ventilated area to avoid inhaling dust, fumes, or vapors.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is critical for understanding its behavior and potential interactions.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅N₅O₂ | [4][5] |
| Molecular Weight | 367.44 g/mol | [4][5] |
| CAS Number | 839699-72-8 | [2][3][5] |
| Appearance | Solid | - |
| IUPAC Name | 2-amino-N-cyclopentyl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | [4] |
Disposal Protocol
The primary guideline for the disposal of this compound is to adhere to local, state, and federal regulations.[2] It should be disposed of through a licensed and approved waste disposal plant.[3] Do not allow the chemical to enter drains or the environment, given its high toxicity to aquatic life.[3]
Step-by-Step Disposal Procedure:
-
Consult Safety Data Sheet (SDS): Always refer to the most current SDS for this compound before handling and disposal.[2][3]
-
Wear Appropriate PPE: Ensure that safety goggles, chemical-resistant gloves, and a lab coat are worn.
-
Containment: If dealing with a spill, contain the spillage.[3] Avoid generating dust.
-
Collection: Carefully collect the waste material into a designated, clearly labeled, and sealed container for chemical waste.
-
Storage: Store the waste container in a secure, well-ventilated area, away from incompatible materials, until it can be collected by a licensed waste disposal service.[2]
-
Documentation: Maintain a record of the waste, including the name of the chemical, quantity, and date of disposal.
-
Handover: Transfer the waste to a certified chemical waste disposal company for final disposal.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures:
-
If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[2][3]
-
If on Skin: Wash with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
For fires involving this compound, use a water spray, dry chemical, foam, or carbon dioxide extinguisher.[2] Firefighters should wear self-contained breathing apparatus.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling SIRT1 Activator 3
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper management of SIRT1 Activator 3 (CAS No. 839699-72-8), a compound used in research for its potential anti-obesity and anti-diabetic properties.[1] Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards that necessitate the use of appropriate personal protective equipment.[2][3] The compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] It is also very toxic to aquatic life with long-lasting effects.[3]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses/Goggles | Must be worn to prevent eye contact that can cause serious irritation.[2] |
| Face Shield | Recommended when there is a risk of splashing.[2] | |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are required to prevent skin irritation.[2] |
| Body Protection | Laboratory Coat | A lab coat or other protective clothing should be worn to protect the skin.[2] |
| Respiratory Protection | Fume Hood/Ventilation | Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust or vapors.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to prevent exposure and contamination. The following step-by-step operational plan should be followed:
-
Preparation:
-
Ensure a well-ventilated area, preferably a chemical fume hood, is operational.[2]
-
Gather all necessary PPE as specified in the table above and inspect for integrity.
-
Locate the nearest eyewash station and safety shower before beginning work.[3]
-
Prepare all necessary equipment and reagents to minimize movement and potential for spills.
-
-
Handling the Compound:
-
In Case of Exposure or Spill:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[2] Wash contaminated clothing before reuse.[2]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2]
-
Ingestion: Rinse mouth with water.[2] Call a poison center or doctor if you feel unwell.[3]
-
Spill: Evacuate personnel to a safe area. Use full personal protective equipment during cleanup. Avoid generating dust. Collect spillage and dispose of it as hazardous waste.[3]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Unused this compound and any materials contaminated with it should be treated as hazardous waste.
-
Container Disposal: Do not reuse empty containers. Dispose of the container and its contents in accordance with local, state, and federal regulations.[2][3]
-
Disposal Method: The compound should be disposed of at an approved waste disposal plant.[3] Avoid release to the environment.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
